4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKVUNJCAVCOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. We will delve into the nuanced identity of this compound, provide expert insight into its synthetic pathways, and explore its potential as a pivotal building block in the development of novel therapeutic agents.
Section 1: Compound Identification and Physicochemical Properties
Unraveling the CAS Number Discrepancy
A critical first step in working with any chemical is its unambiguous identification. For this compound, a peculiar situation arises where two CAS Registry Numbers are frequently associated with it: 914225-72-2 and 3522-86-9 .[1][2] This is not an entirely uncommon occurrence in large chemical databases, sometimes stemming from separate registry entries over time or different suppliers registering the same compound. For the purpose of this guide, and based on cross-verification with multiple chemical suppliers, both numbers are acknowledged. It is advisable for researchers to include both CAS numbers when searching databases to ensure a comprehensive literature and sourcing review.
Core Chemical Structure and Properties
This compound is a polysubstituted aromatic aldehyde. The strategic placement of its functional groups—a hydroxyl, a chloro, a bulky tert-butyl, and an aldehyde moiety—on the benzene ring imparts a unique combination of steric and electronic properties that are highly valuable in organic synthesis and medicinal chemistry.
Below is a summary of its key physicochemical properties, compiled from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2] |
| Molecular Weight | 212.67 g/mol | [2] |
| IUPAC Name | 4-(tert-butyl)-5-chloro-2-hydroxybenzaldehyde | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from structure |
Section 2: Synthesis and Mechanistic Insights
The logical starting material for this synthesis is 4-tert-butyl-2-chlorophenol . The hydroxyl group is a strong ortho-, para-director. Since the para-position is occupied by the bulky tert-butyl group, electrophilic attack is sterically and electronically directed to the ortho-position, which is vacant.
Proposed Synthetic Pathway: The Duff Reaction
The Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic or trifluoroacetic acid.[4][5] It is particularly effective for the ortho-formylation of phenols.
The mechanism involves the formation of an electrophilic iminium ion from the protonated HMTA. The electron-rich phenol then attacks this electrophile, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde.[5]
Diagram 1: Proposed Synthesis via Duff Reaction
Caption: Workflow for the proposed Duff reaction synthesis.
Alternative Synthetic Pathway: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in a basic solution.[6][7][8][9]
The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The phenoxide ion, formed by deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[6][8]
Caption: General reaction scheme for Schiff base synthesis.
Applications in Antimicrobial and Anticancer Research
Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial and anticancer agents. [5][10][11][12][13]The imine linkage is often crucial for biological activity, and the substituents on the aromatic rings allow for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, which can influence target binding and cellular uptake.
-
Antimicrobial Activity: The presence of the chloro and tert-butyl groups on the salicylaldehyde ring can enhance the lipophilicity of the resulting Schiff bases, potentially improving their ability to penetrate microbial cell membranes. [10][11]* Anticancer Activity: Numerous studies have shown that salicylaldehyde-derived hydrazones and other Schiff bases can exhibit potent cytotoxic activity against various cancer cell lines. [11][14]The mechanism of action can vary but often involves the chelation of essential metal ions or interaction with biological macromolecules like DNA. [5] The unique substitution pattern of this compound makes it an attractive candidate for inclusion in compound libraries for screening against a wide range of biological targets. The combination of a halogen, a bulky lipophilic group, and the reactive aldehyde and hydroxyl functionalities provides a rich platform for generating molecular diversity.
Section 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds like 5-chlorosalicylaldehyde, the following hazards should be considered:[15]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- Bin Guo, Jiang-Yan Xue, Hong-Xi Li, Da-Wei Tan, and Jian-Ping Lang. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances.
- Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA. (2013). Journal of Photochemistry and Photobiology B: Biology.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
- Process for the preparation of 4-tert-butylbenzaldehyde. (1994).
- Masanao Inagaki, Saichi Matsumoto, and Tatsuo Tsuri. (2003). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128-1131.
- Biological Potential of Synthetic Hydrazide Based Schiff Bases. (2013).
- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences.
- Da-Silva, C. M., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Advanced Scientific Research.
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
- 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718).
- 4-Hydroxybenzaldehyde. BMRB entry bmse000259.
- Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). Molecules.
- Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (2003). The Journal of Organic Chemistry.
- 4-tert-Butylbenzaldehyde. PubChem.
- Masanao Inagaki, Saichi Matsumoto, & Tatsuo Tsuri. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: synthesis of tert-butyl-hydroxylated S-2474. Journal of Organic Chemistry, 68(3), 1128-31.
- 5-tert-Butyl-2-hydroxybenzaldehyde 98%. Sigma-Aldrich.
- 4-tert-Butylbenzaldehyde (939-97-9)FT-IR. ChemicalBook.
- Jumain, J., et al. (2016).
- 4-tert-Butyl-2-hydroxybenzaldehyde. PubChem.
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2022). ACS Omega.
- 5-tert-Butyl-2-hydroxybenzaldehyde. NIST WebBook.
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.
- 4-tert-butyl benzaldehyde, 939-97-9. The Good Scents Company.
- 4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde. BLD Pharm.
- This compound 3522-86-9 China. Guidechem.
- 3,5-Ditert-butyl-4-hydroxybenzaldehyde; LC-ESI-QTOF; MS2; CE: 40eV; R=7000; [M+H]+. MassBank.
- 5-tert-butyl-3-chloro-2-hydroxybenzaldehyde. (2025). eChemTox.
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde via the Duff Reaction. Benchchem.
- 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook.
- 5-Chloro-salicylaldehyde. PubChem.
Sources
- 1. 914225-72-2|4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. 4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jsirjournal.com [jsirjournal.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scirp.org [scirp.org]
- 13. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
- 14. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]
- 15. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Introduction
This compound is a substituted salicylaldehyde, a class of compounds recognized for its utility as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of the hydroxyl, aldehyde, tert-butyl, and chloro functional groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable building block for creating complex molecular architectures. The phenolic hydroxyl and aldehyde groups, for instance, are precursors to Schiff bases, which are widely used in the formation of metal complexes and catalysts.
This guide provides a comprehensive overview of the known and predicted . Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It offers insights into the rationale behind analytical methodologies and provides standardized protocols for in-house determination of key physical constants. Where experimental data is not publicly available, we provide scientifically grounded predictions based on the analysis of structurally related compounds, ensuring a practical and robust resource for laboratory work.
Chemical Identity and Structure
The precise identification of a chemical entity is the foundation of all subsequent research and development. This section details the fundamental identifiers for this compound.
1.1 Nomenclature and Identifiers
The compound is identified by the following:
-
Systematic IUPAC Name: 4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde
-
CAS Registry Numbers: Multiple CAS numbers appear in commercial listings for this compound, including 3522-86-9 and 914225-72-2.[3][4][5] Researchers should verify the identity of commercial materials via analytical characterization.
1.2 Molecular Structure
The structure features a benzene ring substituted with four key functional groups. The interplay between these groups dictates the molecule's chemical behavior. The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen, influencing its conformation and reactivity. The bulky tert-butyl group exerts significant steric hindrance and increases lipophilicity, while the electron-withdrawing chloro group modulates the acidity of the phenolic proton and the electrophilicity of the aromatic ring.
Caption: 2D structure of this compound.
Core Physicochemical Properties
A summary of the available and predicted physicochemical properties is presented below. The lack of extensive experimental data in public literature highlights the need for empirical characterization during development.
| Property | Value | Source / Method |
| Appearance | Solid (Predicted) | Structural Analogy |
| Melting Point | 46.81 °C (Estimated for CAS 3522-86-9) | [5] |
| Boiling Point | Not available; Predicted to be >250 °C at STP | Structural Analogy |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |
| Molecular Weight | 212.67 g/mol | [1][2] |
| Solubility (Water) | Low (Predicted) | Structural Analogy |
| Solubility (Organic) | Soluble in alcohols, ethers, chlorinated solvents (Predicted) | Polarity Analysis |
| LogP (Octanol/Water) | Not available; Predicted to be > 3.5 | Structural Analogy |
| pKa (Phenolic OH) | Not available; Predicted to be 7-8 | Electronic Effects |
Scientist's Note: The predictions are based on structurally similar compounds. For instance, the related 5-tert-Butyl-2-hydroxybenzaldehyde has a boiling point of 251-252 °C at 729 mmHg. The addition of a chlorine atom would be expected to increase the molecular weight and intermolecular forces, likely raising the boiling point further. The high predicted LogP is due to the presence of the large, nonpolar tert-butyl group and the chloro-substituted aromatic ring.
Spectroscopic and Analytical Characterization
Without published spectra for this specific molecule, this section provides a guide to what a researcher should expect to observe and the standard protocols for acquiring the data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~11.0-12.0 ppm (singlet, 1H): Phenolic proton (-OH), significantly downfield due to strong intramolecular hydrogen bonding with the aldehyde carbonyl.
-
~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.5 ppm (singlet, 1H): Aromatic proton at C-6 (ortho to aldehyde, meta to chloro).
-
~7.4 ppm (singlet, 1H): Aromatic proton at C-3 (ortho to hydroxyl, meta to tert-butyl). The lack of adjacent protons for these two aromatic signals should result in singlets.
-
~1.4 ppm (singlet, 9H): Tert-butyl protons (-C(CH₃)₃), a strong singlet due to the nine equivalent protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~195 ppm: Aldehyde carbonyl carbon.
-
~160 ppm: C-2 (carbon bearing the -OH group).
-
~140 ppm: C-4 (carbon bearing the tert-butyl group).
-
~135 ppm: C-6 (aromatic CH).
-
~125 ppm: C-5 (carbon bearing the -Cl group).
-
~120 ppm: C-1 (aromatic CH).
-
~118 ppm: C-3 (aromatic CH).
-
~35 ppm: Quaternary carbon of the tert-butyl group.
-
~30 ppm: Methyl carbons of the tert-butyl group.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is an issue and will shift the phenolic proton signal significantly.
-
Dissolution: Cap the tube and gently invert or vortex to ensure complete dissolution.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.
Rationale: A full suite of 1D and 2D NMR experiments provides a self-validating system. The HMBC experiment, for example, would show a correlation between the tert-butyl protons and aromatic carbons C-3, C-4, and C-5, confirming their relative positions.
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3100-3000 cm⁻¹ (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol. The broadness is a key indicator of this interaction.
-
2960-2870 cm⁻¹: C-H stretches from the tert-butyl group.
-
~2850 and ~2750 cm⁻¹: C-H stretches of the aldehyde (Fermi resonance doublet).
-
~1650 cm⁻¹: C=O stretch of the aldehyde, lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and hydrogen bonding with the ortho-hydroxyl group.
-
1600-1450 cm⁻¹: C=C stretches of the aromatic ring.
-
~800-600 cm⁻¹: C-Cl stretch.
3.3 Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
Expected Observations (Electron Ionization - EI):
-
Molecular Ion (M⁺): A cluster of peaks around m/z 212 and 214. The key diagnostic feature will be the M⁺ and M+2 peaks in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
Major Fragments:
-
[M-15]⁺ (m/z 197/199): Loss of a methyl radical (•CH₃) from the tert-butyl group.
-
[M-29]⁺ (m/z 183/185): Loss of the aldehyde group (•CHO).
-
[M-57]⁺ (m/z 155/157): Loss of the entire tert-butyl group (•C(CH₃)₃).
-
Solubility and Partitioning Behavior
Understanding a molecule's solubility and lipophilicity is critical for applications in drug development, formulation, and environmental science.
4.1 Predicted Solubility Profile
-
Aqueous Solubility: Expected to be very low. While the hydroxyl and aldehyde groups can participate in hydrogen bonding, their contribution is overshadowed by the large, hydrophobic tert-butyl group and the chlorinated aromatic ring.
-
Organic Solubility: Expected to be high in a range of common organic solvents, including methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.
4.2 Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of lipophilicity. While no experimental value is available, it can be determined using standardized methods such as the OECD Guideline 107.
Caption: Workflow for experimental determination of LogP.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation.
-
Analyte Addition: Prepare a stock solution of the analyte in n-octanol. Add a small volume of this stock to a flask containing a known ratio of the pre-saturated octanol and water phases (e.g., 1:1 or 2:1). The initial concentration should be chosen to be well within the linear range of the analytical method.
-
Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved. This can take several hours.
-
Phase Separation: Stop shaking and separate the two phases. Centrifugation is required to ensure complete separation and remove any micro-emulsions.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the analyte using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Trustworthiness: This protocol is an internationally recognized standard.[1] To ensure self-validation, the experiment should be performed in triplicate, and a mass balance calculation should confirm that the total amount of analyte measured in both phases equals the initial amount added.
Synthesis and Purification Overview
While multiple synthetic routes to substituted benzaldehydes exist, a common and plausible approach involves the electrophilic substitution of a suitable phenolic precursor.
Caption: Plausible synthesis and purification workflow.
General Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Rationale: Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which effectively excludes smaller, mismatched impurity molecules, leaving them in the solvent (mother liquor).
References
-
OECD (2023), OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties, OECD Publishing, Paris. [Link][1][6]
-
Alachem Co., Ltd., this compound Product Page, Accessed Jan 17, 2026. [Link]
-
ChemBuyersGuide.com, Inc., BLD Pharmatech Co., Limited Product Listing, Accessed Jan 17, 2026. [Link]
Sources
- 1. 3522-86-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. 914225-72-2|4-(tert-Butyl)-5-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-TERT-BUTYL-5-CHLORO-2-HYDROXYBENZALDEHYDE3522-86-9,Purity_YONGYICHEM [molbase.com]
- 4. Page loading... [guidechem.com]
- 5. CAS # 3522-86-9, this compound - chemBlink [chemblink.com]
- 6. This compound | 914225-72-2 [chemicalbook.com]
An In-depth Technical Guide to the Structural Analysis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structure is paramount for predicting its reactivity, biological activity, and material properties. This document is designed to provide researchers with the foundational knowledge and practical insights required for its unambiguous characterization.
A Note on Compound Identification: The CAS Number Ambiguity
It is important to note that two CAS numbers are frequently associated with this compound in chemical supplier databases: 914225-72-2 and 3522-86-9 .[1][2][3][4] While both refer to this compound, this ambiguity can create confusion. Researchers should exercise due diligence when sourcing this compound and verify its identity through the analytical methods described herein, regardless of the CAS number provided by the supplier.
Molecular Structure and Physicochemical Properties
-
Molecular Weight: 212.67 g/mol
-
IUPAC Name: 4-(tert-butyl)-5-chloro-2-hydroxybenzaldehyde
-
Synonyms: 5-Chloro-2-hydroxy-4-(2-methyl-2-propanyl)benzaldehyde[2]
Structural Features: The molecule possesses a benzene ring substituted with four functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), a tert-butyl group (-C(CH₃)₃), and a chlorine atom (-Cl). The relative positions of these groups are critical to the molecule's chemical and physical properties.
Synthesis and Characterization Workflow
A plausible synthetic route for this compound involves a two-step process starting from 4-tert-butylphenol. This would first involve the chlorination of the phenol, followed by ortho-formylation. The characterization of the final product would then proceed through a combination of spectroscopic techniques.
Figure 1: Proposed synthetic and analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the tert-butyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | Phenolic -OH |
| ~9.8 | Singlet | 1H | Aldehyde -CHO |
| ~7.5 | Singlet | 1H | Aromatic H-6 |
| ~7.3 | Singlet | 1H | Aromatic H-3 |
| ~1.4 | Singlet | 9H | tert-Butyl -C(CH₃)₃ |
Justification for Predictions:
-
The phenolic hydroxyl proton is expected to be significantly downfield due to hydrogen bonding with the adjacent aldehyde group, appearing as a broad singlet.
-
The aldehyde proton will be a sharp singlet in the characteristic downfield region.
-
The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. Their exact chemical shifts will be influenced by the electronic effects of the substituents.
-
The nine protons of the tert-butyl group will be equivalent and appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195 | Aldehyde C=O |
| ~160 | C-2 (bearing -OH) |
| ~140 | C-4 (bearing -C(CH₃)₃) |
| ~135 | C-6 |
| ~125 | C-5 (bearing -Cl) |
| ~120 | C-1 (ipso to -CHO) |
| ~118 | C-3 |
| ~35 | Quaternary C of tert-butyl |
| ~30 | Methyl C of tert-butyl |
Justification for Predictions:
-
The aldehyde carbonyl carbon will be the most downfield signal.
-
The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the electronic contributions of the substituents. Carbons attached to electronegative atoms (O, Cl) will be shifted downfield.
-
The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the range of approximately -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Optimize the spectral width to cover the range of approximately 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 (broad) | O-H stretch | Phenolic -OH |
| ~2960-2870 | C-H stretch | tert-Butyl |
| ~2850, ~2750 | C-H stretch | Aldehyde |
| ~1650 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenol |
| ~800-700 | C-Cl stretch | Aryl chloride |
Justification for Predictions:
-
The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.
-
The aldehyde C-H stretching appears as two weak bands (Fermi resonance).
-
The strong C=O stretch of the aldehyde is a key diagnostic peak. Its position is slightly lowered due to conjugation with the aromatic ring and hydrogen bonding.
-
The C-Cl stretch will appear in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 212, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with a peak at m/z 214 that is approximately one-third the intensity of the m/z 212 peak.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) from the tert-butyl group to give a fragment at m/z 197.
-
Loss of the entire tert-butyl group (-C₄H₉) to give a fragment at m/z 155.
-
Loss of the aldehyde group (-CHO) to give a fragment at m/z 183.
-
Loss of chlorine (-Cl) to give a fragment at m/z 177.
-
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound requires a multi-technique analytical approach. While this guide provides a robust framework based on predicted data from analogous structures, it is imperative for researchers to obtain and interpret experimental data to confirm these findings. The protocols and predicted spectral data herein serve as a valuable reference for the synthesis, purification, and comprehensive structural characterization of this compound.
References
-
India Fine Chemicals. This compound. [Link]
-
Alachem Co., Ltd. 3522-86-9 | this compound. [Link]
-
化学加. This compound. [Link]
-
PubChem. 4-tert-Butyl-2-hydroxybenzaldehyde. [Link]
-
PubChem. 4-tert-Butylbenzaldehyde. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative with applications in medicinal chemistry and materials science. We will explore two primary synthetic routes, delving into the mechanistic intricacies of key formylation and chlorination reactions. This document offers detailed, step-by-step protocols, data analysis, and field-proven insights to empower researchers in the successful synthesis and characterization of this target molecule.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Their inherent functionalities—a hydroxyl group ortho to an aldehyde—allow for a rich tapestry of chemical transformations, including the synthesis of Schiff bases, heterocycles, and macrocyclic ligands. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and a halogen, imparts unique electronic and steric properties, making it a particularly interesting target for applications in catalysis, polymer science, and as a scaffold for novel therapeutic agents.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, starting from the readily available 4-tert-butylphenol. The choice of strategy hinges on the regiochemical outcomes of the formylation and chlorination steps.
Route A involves an initial formylation of 4-tert-butylphenol to generate 5-tert-butyl-2-hydroxybenzaldehyde, followed by a selective chlorination.
Route B reverses the sequence, beginning with the chlorination of 4-tert-butylphenol to produce 4-tert-butyl-2-chlorophenol, which is then subjected to formylation.
Caption: High-level overview of the two primary synthetic routes to the target molecule.
This guide will focus on providing a detailed protocol for the most efficient and well-documented pathway. Based on available literature, Route B, involving initial chlorination followed by formylation, offers a more direct and regioselective approach. The rationale behind this choice lies in the directing effects of the substituents. In 4-tert-butyl-2-chlorophenol, the powerful ortho-, para-directing hydroxyl group strongly favors formylation at the vacant ortho position (C2), leading to the desired product.
Mechanistic Insights: The Duff and Reimer-Tiemann Reactions
The introduction of the aldehyde group onto the phenolic ring is a critical transformation. Two classical and effective methods for this are the Duff reaction and the Reimer-Tiemann reaction.[1][2]
-
The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[1] The reaction proceeds via an electrophilic aromatic substitution where an iminium ion, generated from protonated HMTA, attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting benzylamine intermediate furnishes the aldehyde.[1] The Duff reaction is known for its operational simplicity and the use of inexpensive reagents.[3]
-
The Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate.[2][4] The phenoxide ion, being highly nucleophilic, attacks the electron-deficient dichlorocarbene. A series of steps, including hydrolysis, then leads to the formation of the ortho-hydroxybenzaldehyde.[2][5] While effective, this reaction can sometimes suffer from moderate yields and the formation of byproducts.[6]
For the formylation of 4-tert-butyl-2-chlorophenol, the Duff reaction is often preferred due to its generally milder conditions and avoidance of the highly reactive dichlorocarbene species, which could potentially lead to side reactions with the chlorinated ring.
Detailed Experimental Protocol: A Step-by-Step Guide (Route B)
This section provides a comprehensive, two-step protocol for the synthesis of this compound from 4-tert-butylphenol.
Step 1: Synthesis of 4-tert-butyl-2-chlorophenol
Reaction Scheme:
Caption: Chlorination of 4-tert-butylphenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylphenol | 150.22 | 40.0 g | 0.27 |
| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 37.5 g | 0.28 |
| Methanol (MeOH) | 32.04 | 9.0 g | 0.28 |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |
| Water (H₂O) | 18.02 | - | - |
| Ethyl acetate (EtOAc) | 88.11 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 40.0 g (0.27 mol) of 4-tert-butylphenol in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 37.5 g (0.28 mol) of sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ to the reaction mixture, followed by the dropwise addition of 9.0 g (0.28 mol) of methanol. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction by carefully adding 200 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (50:1) eluent system to yield 4-tert-butyl-2-chlorophenol.[7] A typical yield for this reaction is approximately 95%.[7]
Step 2: Synthesis of this compound
Reaction Scheme:
Caption: Formylation of 4-tert-butyl-2-chlorophenol via the Duff reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butyl-2-chlorophenol | 184.66 | (Calculated from Step 1) | - |
| Hexamethylenetetramine (HMTA) | 140.19 | (Typically 1.5-2.0 eq.) | - |
| Glacial Acetic Acid | 60.05 | - | - |
| Hydrochloric Acid (HCl) | 36.46 | - | - |
| Diethyl Ether (Et₂O) | 74.12 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the 4-tert-butyl-2-chlorophenol obtained from Step 1 in glacial acetic acid.
-
Add hexamethylenetetramine (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30-60 minutes to hydrolyze the intermediate imine.
-
Extract the product into diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons (two singlets or two doublets, depending on the solvent), and the tert-butyl group (singlet, ~1.3 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190-195 ppm), aromatic carbons (in the range of 110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2700-2800 cm⁻¹), the carbonyl group (strong, ~1650-1680 cm⁻¹), and C-Cl bond vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃ClO₂), along with characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Safety and Handling Considerations
-
Sulfuryl chloride is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroform , used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Acids and bases used in these procedures are corrosive. Avoid contact with skin and eyes.
-
Always wear appropriate PPE and follow standard laboratory safety procedures when conducting these experiments.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and regioselectivity. The presented guide outlines a robust and efficient pathway utilizing the chlorination of 4-tert-butylphenol followed by a Duff formylation. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable compound for their scientific endeavors. The provided characterization data benchmarks will aid in confirming the successful synthesis of the target molecule.
References
-
Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547-550. [Link]
-
Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876 , 9, 824-828. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Allen Digital. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
Cheméo. 4-tert-Butyl-2-chlorophenol (CAS 98-28-2). [Link]
-
chemeurope.com. Reimer-Tiemann reaction. [Link]
-
Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]
- Google Patents.
- Google Patents. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
-
YouTube. Reimer-Tiemann Reaction. [Link]
-
ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]
-
PubChem. 4-tert-Butyl-2-chlorophenol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
The Royal Society of Chemistry. 4 - Supporting Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
NIST WebBook. Benzaldehyde, 2-hydroxy-. [Link]
-
NIST WebBook. 4-(t-Butoxy)benzaldehyde. [Link]
-
SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]
-
ResearchGate. IR spectrum of p-hydroxy benzaldehyde. [Link]
-
PubChem. 4-tert-Butylbenzaldehyde. [Link]
-
SpectraBase. 4-Tert-butylbenzaldehyde. [Link]
-
NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]
-
PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
- Google Patents.
- Google Patents.
-
MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]
-
ResearchGate. Chlorination of 2,4‐di(tert‐butyl)‐cyclopenta‐1,3‐diene‐1‐carbaldehyde. [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]
-
MDPI. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. byjus.com [byjus.com]
- 5. allen.in [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Spectroscopic Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: From Theoretical Principles to Practical Application
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed analysis of the expected spectroscopic data based on first principles and comparative data from analogous structures, explains the rationale behind experimental choices, and provides robust protocols for data acquisition. Our objective is to equip the reader with a comprehensive understanding of how to structurally elucidate and characterize this molecule using modern spectroscopic techniques.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic signature. The interplay between the electron-donating hydroxyl (-OH) and tert-butyl groups, and the electron-withdrawing aldehyde (-CHO) and chloro (-Cl) groups, creates a distinct electronic environment for each atom and bond. Understanding these relationships is paramount to interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their proximity to one another, and their relative numbers.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H | The deshielding effect of the carbonyl group places this proton significantly downfield. |
| Phenolic Hydroxyl (-OH) | 11.0 - 12.0 | Broad Singlet (br s) | 1H | Intramolecular hydrogen bonding with the adjacent aldehyde group causes significant deshielding and often results in a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| Aromatic (H-3) | ~7.5 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing aldehyde group and meta to the chloro group. |
| Aromatic (H-6) | ~7.6 | Singlet (s) | 1H | This proton is ortho to both the electron-withdrawing chloro group and the electron-donating hydroxyl group. |
| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will appear as a single, sharp peak in the aliphatic region. |
Causality in Proton Chemical Shifts: The precise chemical shifts of the aromatic protons are a result of the cumulative electronic effects of the substituents. The aldehyde and chloro groups are electron-withdrawing, deshielding nearby protons and shifting them downfield. Conversely, the hydroxyl and tert-butyl groups are electron-donating, leading to greater shielding and an upfield shift. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups is a key feature, significantly deshielding the hydroxyl proton.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded and appears far downfield. |
| C-2 (C-OH) | 155 - 160 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C-4 (C-tert-butyl) | 145 - 150 | The quaternary carbon bearing the tert-butyl group will be downfield. |
| C-5 (C-Cl) | 125 - 130 | The carbon bonded to chlorine will be deshielded. |
| C-1 (C-CHO) | 120 - 125 | The carbon to which the aldehyde is attached. |
| C-6 | 118 - 123 | Aromatic carbon. |
| C-3 | 115 - 120 | Aromatic carbon. |
| Tert-butyl (quaternary C) | 30 - 35 | The central carbon of the tert-butyl group. |
| Tert-butyl (CH₃) | 28 - 32 | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Phenolic -OH | 3100 - 3300 | Broad, Medium | O-H stretch (intramolecularly H-bonded) |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | C-H stretch |
| Aliphatic C-H (tert-butyl) | 2850 - 3000 | Medium to Strong | C-H stretch |
| Aldehyde C-H | 2720 - 2820 and 2820 - 2920 | Weak | Fermi resonance doublet |
| Aldehyde C=O | 1650 - 1680 | Strong | C=O stretch (conjugated and H-bonded) |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | C=C stretch |
| C-O (phenol) | 1200 - 1300 | Strong | C-O stretch |
| C-Cl | 700 - 800 | Strong | C-Cl stretch |
Expertise in Interpretation: The position of the carbonyl (C=O) stretch is particularly informative. In an aromatic aldehyde, conjugation typically lowers the frequency to around 1700 cm⁻¹.[1] The presence of an ortho-hydroxyl group that engages in intramolecular hydrogen bonding further reduces this frequency, hence the prediction of 1650-1680 cm⁻¹.[2] The broadness of the O-H stretch is a classic indicator of hydrogen bonding.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.
For this compound (C₁₁H₁₃ClO₂), the expected exact mass is approximately 212.06 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Rationale |
| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 197/199 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |
| 183/185 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 155/157 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 127/129 | [M - C₄H₉ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₄H₉]⁺ fragment. |
Fragmentation Causality: The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses. The loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for molecules containing this moiety. Alpha-cleavage adjacent to the carbonyl group can also occur, leading to the loss of a hydrogen radical or the entire CHO group.[3]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a clean, standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
FT-IR Spectroscopy
Protocol (Attenuated Total Reflectance - ATR):
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
-
Mass Spectrometry
Protocol (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
-
The instrument's data system will generate the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic characterization.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the underlying principles of NMR, IR, and mass spectrometry, and by leveraging data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a foundation for acquiring high-quality data, ensuring the integrity and reproducibility of experimental results. This holistic approach, combining theoretical prediction with practical methodology, is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (n.d.). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). 4 - Supporting Information. Retrieved from [Link]
-
Guedes, A. F., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5236–5248. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Retrieved from [Link]
- Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-326.
-
Kirchner, J. R., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(11), x201306. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]
-
Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Pouramini, Z., & Moradi, A. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. ResearchGate. Retrieved from [Link]
- Workman, J. Jr. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(4).
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Sources
A Theoretical and Computational Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: Exploring Molecular Properties and Bioactivity Potential
Abstract
This technical guide provides a comprehensive theoretical exploration of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this document leverages established principles of computational chemistry and comparative analysis with analogous compounds to predict its structural, spectroscopic, and electronic properties. The guide details theoretical methodologies, including Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, and molecular docking simulations to investigate its potential as an enzyme inhibitor. This work serves as a foundational resource for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel benzaldehyde derivatives.
Introduction: The Significance of Substituted Salicylaldehydes
Salicylaldehyde and its derivatives are a versatile class of organic compounds that form the backbone of numerous molecules with significant biological and industrial applications. The presence of hydroxyl and aldehyde functionalities on the benzene ring allows for diverse chemical modifications, leading to a wide array of Schiff bases, metal complexes, and other molecular scaffolds.[1] These compounds have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of various substituents onto the salicylaldehyde core can profoundly influence its electronic structure, reactivity, and biological efficacy.
This guide focuses on the theoretical characterization of a specific, less-studied derivative: this compound. The incorporation of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group is expected to modulate the molecule's properties in a unique manner. Understanding these modifications at a molecular level is crucial for predicting its behavior and designing potential applications.
Molecular Structure and Synthesis Considerations
The molecular structure of this compound, as depicted below, features a benzene ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, a tert-butyl group at position 4, and a chlorine atom at position 5.
Caption: 2D representation of this compound.
While specific synthesis protocols for this exact molecule are not widely published, a plausible synthetic route can be extrapolated from known reactions for similar compounds. A common method for the synthesis of substituted benzaldehydes is the formylation of the corresponding substituted phenol.
Proposed Synthetic Workflow
A potential synthetic pathway could involve the chlorination and subsequent formylation of 4-tert-butylphenol.
Caption: A proposed synthetic workflow for this compound.
Causality behind Experimental Choices:
-
Chlorination: The use of sulfuryl chloride (SO2Cl2) is a common method for the ortho-chlorination of phenols. The tert-butyl group at the para position would direct the incoming chloro group to one of the ortho positions.
-
Formylation: The Duff reaction or the Reimer-Tiemann reaction are standard methods for introducing an aldehyde group ortho to a hydroxyl group on a phenol ring. The choice between these methods would depend on the desired yield and reaction conditions.
Theoretical Spectroscopic Analysis
Spectroscopic techniques are indispensable for the characterization of molecular structures. In the absence of experimental spectra, computational methods can provide valuable predictions of key spectroscopic features.
Vibrational Spectroscopy (FT-IR)
Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, are a reliable method for predicting the vibrational frequencies of organic molecules.[2][3] The calculated IR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups.
Table 1: Predicted IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3200-3400 (broad, intramolecular H-bond) |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aldehyde) | Stretching | ~2700-2800 and ~2800-2900 |
| C=O (aldehyde) | Stretching | ~1650-1680 (lowered due to H-bond) |
| C=C (aromatic) | Stretching | ~1550-1600 |
| C-Cl | Stretching | ~700-800 |
Expertise & Experience: The predicted lowering of the C=O stretching frequency is a direct consequence of the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This is a well-documented phenomenon in ortho-hydroxybenzaldehydes.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra computationally involves calculating the magnetic shielding tensors of the nuclei. The chemical shifts are then determined relative to a standard (e.g., TMS).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the tert-butyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group will appear significantly downfield.
Computational Chemistry and Reactivity Analysis
DFT calculations provide a deeper understanding of the electronic structure and reactivity of a molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-deficient aldehyde group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack.[5] For the title compound, the MEP map is predicted to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. Positive potential (blue) is expected around the hydrogen atoms, particularly the hydroxyl proton.
Potential in Drug Development: Molecular Docking Studies
Substituted benzaldehydes have been investigated as inhibitors for various enzymes.[6][7] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[6]
Hypothetical Molecular Docking Workflow
To illustrate the potential of this compound in drug development, a hypothetical molecular docking workflow against a relevant enzyme target, such as aldose reductase (an enzyme implicated in diabetic complications), is presented.[8]
Caption: A typical workflow for molecular docking studies.
Trustworthiness of the Protocol: This workflow represents a standard and validated approach in computational drug design. The reliability of the results depends on the accuracy of the scoring functions used by the docking software and the quality of the protein structure.
Predicted Binding Interactions
Based on the structure of this compound, it is hypothesized that the hydroxyl and carbonyl groups could form hydrogen bonds with amino acid residues in the active site of a target enzyme. The bulky tert-butyl group might engage in hydrophobic interactions, and the chloro group could participate in halogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Considerations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9][10] For a series of substituted benzaldehyde derivatives, QSAR models can be developed to predict their antimicrobial or other biological activities based on various molecular descriptors.
Key Descriptors for a QSAR Model:
-
Topological descriptors: These describe the connectivity of atoms in a molecule.
-
Electronic descriptors: These include parameters like HOMO-LUMO energies and dipole moment.
-
Steric descriptors: These relate to the size and shape of the molecule.
While a full QSAR study is beyond the scope of this guide, it is a powerful tool that could be employed to optimize the structure of this compound for a specific biological activity.
Conclusion and Future Directions
This technical guide has provided a theoretical and computational framework for understanding the properties of this compound. Based on established computational methodologies and comparative analysis with related compounds, we have predicted its structural features, spectroscopic signatures, electronic properties, and potential for bioactivity.
Future experimental work is essential to validate these theoretical predictions. The synthesis of this compound, followed by its comprehensive spectroscopic characterization (FT-IR, NMR) and biological evaluation (e.g., antimicrobial assays), would provide the necessary empirical data to confirm and refine the computational models presented here. Such integrated experimental and theoretical studies are crucial for the rational design of novel and effective molecules for a wide range of applications.
References
-
Protonation of gaseous halogenated phenols and anisoles and its interpretation using DFT-based local reactivity indices. Lirias - KU Leuven. [Link]
-
Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC - PubMed Central. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ResearchGate. [Link]
-
Valeramide and Halo-phenol in a Non-polar Liquid: DFT Based Characterization and Reactivity, Non-covalent Interaction, and Dielectric Relaxation Studies. Taylor & Francis Online. [Link]
-
Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. E3S Web of Conferences. [Link]
-
Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Semantic Scholar. [Link]
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
-
Computational Investigation on Stereochemistry in Titanium−Salicylaldehydes-Catalyzed Cyanation of Benzaldehyde. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. [Link]
-
Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed. [Link]
-
(PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. [Link]
-
Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. MDPI. [Link]
-
Computational investigation on stereochemistry in titanium-salicylaldehydes-catalyzed cyanation of benzaldehyde. PubMed. [Link]
-
4-tert-Butyl-2-hydroxybenzaldehyde. PubChem. [Link]
-
3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. PubMed. [Link]
-
Development of QSAR for antimicrobial activity of substituted benzimidazoles. PubMed. [Link]
-
Method for synthesizing 4-tert-butyl benzaldehyde. Eureka | Patsnap. [Link]
-
Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. PubMed. [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives.
- Process for the preparation of 4-tert-butylbenzaldehyde.
-
5-tert-Butyl-2-hydroxybenzaldehyde. NIST Chemistry WebBook. [Link]
-
4-tert-butyl benzaldehyde, 939-97-9. The Good Scents Company. [Link]
Sources
- 1. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preliminary Investigation into the Reactivity of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the exploration of novel molecular scaffolds with tunable reactivity is paramount. Substituted salicylaldehydes represent a privileged class of compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. This technical guide provides a preliminary investigation into the reactivity of a specific, yet underexplored, member of this family: 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the anticipated chemical behavior of this molecule, offering insights into the interplay of its functional groups and the influence of its substitution pattern. By providing a theoretical framework and adaptable experimental protocols, this guide aims to facilitate the integration of this compound into drug discovery and development programs.
Molecular Profile and Physicochemical Properties
Before exploring its reactivity, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | ChemBlink[1] |
| Molecular Weight | 212.67 g/mol | ChemBlink[1] |
| CAS Number | 3522-86-9 | ChemBlink[1] |
| Predicted Boiling Point | ~280-300 °C | |
| Predicted Melting Point | ~70-80 °C | |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. |
Synthesis of this compound: Plausible Synthetic Routes
The synthesis of this compound is not extensively documented in the literature. However, based on established methods for the formylation of substituted phenols, two primary synthetic strategies can be proposed: the Reimer-Tiemann reaction and the Duff reaction.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4] The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the electrophile.[3][4]
Proposed Reaction Scheme:
Figure 1: Proposed Reimer-Tiemann synthesis of the target compound.
Experimental Protocol (Adapted from general procedures):
-
To a solution of 4-tert-butyl-5-chlorophenol (1 equivalent) in aqueous sodium hydroxide (excess), add chloroform (excess).
-
Heat the biphasic mixture to 60-70°C with vigorous stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a strong base is crucial for the deprotonation of both the phenol and chloroform, generating the phenoxide and the dichlorocarbene, respectively.[4] The reaction is typically heated to promote the formation of the electrophile and its subsequent reaction with the aromatic ring. Vigorous stirring is necessary to ensure adequate mixing of the two phases.
Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[5][6] This method is often preferred for phenols with electron-donating groups.[6]
Proposed Reaction Scheme:
Figure 2: Proposed Duff reaction synthesis of the target compound.
Experimental Protocol (Adapted from general procedures):
-
Dissolve 4-tert-butyl-5-chlorophenol (1 equivalent) and hexamethylenetetramine (excess) in a suitable acidic solvent (e.g., trifluoroacetic acid).[7]
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and hydrolyze by adding an aqueous acid solution (e.g., dilute sulfuric acid).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The acidic medium is necessary to generate the electrophilic iminium ion from HMTA.[8] The subsequent hydrolysis step is essential to convert the intermediate amine to the final aldehyde.
Reactivity Analysis: A Multifaceted Molecule
The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the hydroxyl group, and the chloro group, all influenced by the bulky tert-butyl substituent.
Figure 3: Key functional groups and their influence on reactivity.
Reactions of the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating hydroxyl group and the electron-withdrawing chloro group have opposing effects.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[9][10]
Proposed Reaction Scheme:
Figure 4: Knoevenagel condensation of the target molecule.
Experimental Protocol (Adapted from general procedures):
-
Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol).[11]
-
Add a catalytic amount of a base, such as piperidine or ammonium acetate.[10]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration and wash with a cold solvent.
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[12]
Proposed Reaction Scheme:
Figure 5: Wittig reaction of the target molecule.
Experimental Protocol (Adapted from general procedures):
-
Prepare the Wittig reagent in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent (e.g., THF) under an inert atmosphere.[1]
-
Cool the ylide solution and add a solution of this compound (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography to remove the triphenylphosphine oxide byproduct.[13]
The reaction of the aldehyde with primary amines yields Schiff bases (imines), which are important intermediates in medicinal chemistry.[14]
Proposed Reaction Scheme:
Figure 6: Schiff base formation from the target molecule.
Experimental Protocol (Adapted from general procedures):
-
Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent (e.g., ethanol).[14]
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.[14]
-
Reflux the reaction mixture for several hours.
-
Cool the solution to allow the Schiff base to crystallize.
-
Collect the product by filtration.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can undergo various reactions, including O-alkylation and acylation.
O-alkylation, such as methylation, can be achieved using an alkyl halide in the presence of a base.[15]
Proposed Reaction Scheme:
Figure 7: O-methylation of the target molecule.
Experimental Protocol (Adapted from general procedures):
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (excess).
-
Add an alkylating agent, for example, methyl iodide (excess).[15]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the product by column chromatography.
Electrophilic Aromatic Substitution
The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile. The hydroxyl group is a strong activating, ortho-, para-directing group, while the chloro and aldehyde groups are deactivating. The tert-butyl group is a weak activating, ortho-, para-directing group. The bulky tert-butyl group may sterically hinder substitution at the adjacent position.
Grignard Reaction
The addition of a Grignard reagent to the aldehyde will produce a secondary alcohol.
Proposed Reaction Scheme:
Figure 8: Grignard reaction with the target molecule.
Experimental Protocol (Adapted from general procedures):
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether.[15]
-
Cool the solution in an ice bath and add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the aldehyde proton (~9.8-10.0 ppm). - Two singlets for the aromatic protons. - A singlet for the hydroxyl proton (variable, may be broad). - A singlet for the tert-butyl protons (~1.3 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190-195 ppm). - Signals for the aromatic carbons, with shifts influenced by the substituents. - Signals for the tert-butyl quaternary carbon and methyl carbons. |
| IR Spectroscopy | - A broad O-H stretching band (~3200-3400 cm⁻¹). - A C=O stretching band for the aldehyde (~1650-1670 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C-Cl stretching band. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak due to the chlorine isotope. |
Conclusion and Future Directions
This compound presents a rich and varied reactivity profile, making it a promising candidate for the synthesis of novel compounds in drug discovery. The aldehyde and hydroxyl functionalities serve as key handles for a multitude of chemical transformations. This guide provides a foundational understanding of its potential reactivity and offers adaptable protocols for its utilization.
Further experimental validation of these proposed reactions is crucial. A thorough characterization of the products will provide a more complete picture of the reactivity of this intriguing molecule and pave the way for its application in the development of new therapeutic agents.
References
-
NROChemistry. Reimer-Tiemann Reaction. [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
- Google Patents.
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
ResearchGate. Knoevenagel condensation reaction between benzaldehyde and malononitrile over a m-WZ-0, b m-WZ-0.5 and c m-WZ-1 catalysts. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]
-
YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Science.gov. schiff bases synthesis: Topics by Science.gov. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. [Link]
-
ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile. [Link]
-
ResearchGate. Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. [Link]
-
MassBank. Organic compounds. [Link]
-
Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]
- Google Patents.
-
Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]
-
ResearchGate. The Knoevenagel condensation between benzaldehyde and malononitrile... [Link]
-
Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]
- Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]
-
PubChem. 4-tert-Butylbenzaldehyde. [Link]
Sources
- 1. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 14. jetir.org [jetir.org]
- 15. juniperpublishers.com [juniperpublishers.com]
An In-Depth Technical Guide to the Molecular Geometry of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
This guide provides a comprehensive analysis of the molecular geometry of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted salicylaldehyde derivative. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from analogous structures and computational chemistry principles to present a robust model of its three-dimensional conformation. This paper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of small organic molecules.
Introduction: The Significance of Molecular Geometry
The precise three-dimensional arrangement of atoms within a molecule, its geometry, is a critical determinant of its physicochemical properties and biological activity. For a molecule like this compound, its shape governs how it interacts with biological targets, its solubility, and its stability. The substituents on the benzaldehyde core—a bulky tert-butyl group, an electronegative chloro group, and a hydrogen-bonding hydroxyl group—each exert profound electronic and steric effects that collectively define the molecule's preferred conformation. Understanding this geometry is paramount for applications in medicinal chemistry and materials science.
Core Structural Features: An Analysis of Influencing Factors
The molecular geometry of this compound is primarily dictated by the interplay of three key factors: the planarity of the benzene ring, the formation of an intramolecular hydrogen bond, and the steric hindrance imposed by the tert-butyl group.
The Planar Aromatic Core
The foundation of the molecule is a benzene ring, which is inherently planar due to the sp² hybridization of its carbon atoms. The aldehyde, hydroxyl, and chloro substituents, along with the carbon atom of the tert-butyl group, are directly attached to this ring and are expected to lie in or very close to the same plane.
Intramolecular Hydrogen Bonding: A Defining Interaction
A crucial feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the aldehyde group.[1][2] This interaction creates a stable six-membered ring-like structure, significantly influencing the orientation of both functional groups.[3] This "resonance-assisted hydrogen bond" (RAHB) is known to be particularly strong due to the delocalization of π-electrons in the resulting chelate ring.[4][5] Computational studies on similar molecules, such as 5-bromo-2-hydroxybenzaldehyde, have shown that this hydrogen bond is a dominant factor in stabilizing the planar conformation of the molecule.[6][7]
Steric and Electronic Influence of Substituents
-
Tert-Butyl Group: The tert-butyl group is exceptionally bulky and exerts significant steric hindrance.[3][8] This bulk will influence the conformation of the adjacent chloro group and can cause minor distortions in the benzene ring's bond angles to alleviate steric strain. The tert-butyl group is also an electron-donating group through induction, which can subtly affect the electron density distribution in the aromatic ring.[9]
-
Chloro Group: As an electronegative substituent, the chloro group withdraws electron density from the aromatic ring via the inductive effect. Its presence can influence the acidity of the hydroxyl proton and the reactivity of the aldehyde.
-
Aldehyde and Hydroxyl Groups: The orientation of the aldehyde group is locked in a cis conformation relative to the hydroxyl group due to the strong intramolecular hydrogen bond.[10][11] This planarity is a key feature of the molecule's overall geometry.
Predicted Molecular Geometry and Quantitative Data
Based on the analysis of analogous structures and computational predictions for substituted salicylaldehydes, a probable geometry for this compound can be inferred. The following table summarizes the expected bond lengths and angles. These values are estimations derived from computational studies on similar molecules, such as 4-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde.[12][13]
| Parameter | Predicted Value | Justification |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.39 - 1.41 | Typical for substituted benzene rings. |
| C-O (hydroxyl) | ~1.36 | Consistent with phenolic C-O bonds. |
| O-H (hydroxyl) | ~0.97 | Standard O-H bond length. |
| C=O (aldehyde) | ~1.22 | Typical for conjugated aldehydes. |
| C-H (aldehyde) | ~1.11 | Standard aldehyde C-H bond length. |
| C-Cl | ~1.74 | Typical for aryl chlorides. |
| C-C (tert-butyl) | ~1.54 | Standard sp³-sp³ C-C bond length. |
| Bond Angles (°) ** | ||
| C-C-C (aromatic) | 118 - 122 | Slight deviation from ideal 120° due to substituent effects. |
| C-C-O (hydroxyl) | ~120 | Consistent with sp² hybridization. |
| C-C=O (aldehyde) | ~124 | Influenced by intramolecular hydrogen bonding. |
| O=C-H (aldehyde) | ~115 | Standard aldehyde bond angle. |
| Dihedral Angles (°) ** | ||
| O-C-C-O (hydroxyl-aldehyde) | ~0 | Planar conformation enforced by the intramolecular hydrogen bond. |
Experimental Determination of Molecular Geometry: A Methodological Workflow
The definitive determination of the molecular geometry of this compound would require experimental techniques. The gold standard for this is single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.[14]
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality.[15] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or mixture of solvents.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using direct methods, and the structure is then refined using least-squares methods to best fit the experimental data.[15]
Caption: Workflow for experimental determination of molecular geometry via SC-XRD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not providing a complete 3D structure like XRD, NMR spectroscopy can give valuable insights into the conformation of the molecule in solution.[16] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of protons, which can help to confirm the cis orientation of the aldehyde and hydroxyl groups due to the intramolecular hydrogen bond.[10][11]
Computational Modeling: A Theoretical Approach to Geometry Optimization
In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular geometry.[17] Density Functional Theory (DFT) is a widely used method for this purpose.[18][19]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to find the lowest energy conformation of a molecule, which corresponds to its most stable geometry.
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[6][7] This process systematically adjusts the atomic coordinates to find the minimum energy structure.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Analysis of Results: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.
Caption: Workflow for computational prediction of molecular geometry via DFT.
Conclusion
The molecular geometry of this compound is characterized by a planar aromatic ring with its substituents. A strong intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups enforces a planar, cis conformation of these functionalities. The bulky tert-butyl group is the main source of steric strain, which may lead to minor deviations from ideal bond angles within the benzene ring. While experimental determination through single-crystal X-ray diffraction remains the definitive method for structural elucidation, computational modeling using Density Functional Theory provides a reliable and insightful prediction of the molecule's three-dimensional structure. This comprehensive understanding of its geometry is fundamental for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.
References
-
Baiwir, M., Llabres, G., Denoel, J., & Piette, J.-L. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Taylor & Francis Online. [Link]
- Baiwir, M., Llabres, G., Denoel, J., & Piette, J.-L. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-13.
- Fiedler, P., et al. (2015). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 20(12), 21446-21465.
- Gorin, G. (1996). The steric hindrance of the tert-butyl group.
- Lampert, H., Mikenda, W., & Karpfen, A. (1997). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 101(49), 9610-9617.
- Nobre, C. P., et al. (2022). Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix. The Journal of Physical Chemistry A, 126(48), 9035-9046.
-
PubChem. (n.d.). 4-tert-Butyl-2-hydroxybenzaldehyde. [Link]
-
askIITians. (2025). Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate. [Link]
-
ResearchGate. (n.d.). Substituent Effect on Intramolecular Hydrogen Bonding in 2-Hydroxybenzaldehyde. [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
-
SciSpace. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?[Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (n.d.). The structures of the salicylaldehyde derivatives studied. [Link]
-
Sci-Hub. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. [Link]
-
Sciforum. (2023). A Density Functional Theory Study of 4-OH Aldehydes. [Link]
-
ResearchGate. (n.d.). Molecular structures of four o-hydroxybenzaldehyde systems as obtained from DFT calculations. [Link]
-
CCDC. (n.d.). Search - Access Structures. [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]
-
MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. [Link]
-
PubChem. (n.d.). 4-tert-Butyl-2-hydroxybenzaldehyde. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
ResearchGate. (n.d.). Figure S12. X-ray powder diffraction pattern of salicylaldehyde 4-methylthiosemicarbazone. [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197.
-
Ghichi, N., et al. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. [Link]
-
ResearchGate. (n.d.). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
- Svatunek, D. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ChemBioChem, 24(21), e202300438.
-
NIST. (n.d.). Benzaldehyde, 2-chloro-4-hydroxy-. [Link]
-
PubChem. (n.d.). 4-Butyl-5-chloro-2-hydroxybenzaldehyde. [Link]
-
Ketzbook. (2020, February 16). Molecular Geometry Made Easy: VSEPR Theory and How to Determine the Shape of a Molecule [Video]. YouTube. [Link]
Sources
- 1. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Breaking and Formation of Intramolecular Hydrogen Bonds in Dihydroxybenzaldehydes through UV-Induced Conformational Changes in a Low-Temperature Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sciforum.net [sciforum.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. auremn.org.br [auremn.org.br]
- 17. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uaic.ro [chem.uaic.ro]
- 19. scispace.com [scispace.com]
Methodological & Application
Synthesis, Characterization, and Applications of Schiff Bases Derived from 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
An Application Note for Researchers and Scientists
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel Schiff bases originating from 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. Substituted salicylaldehydes are pivotal precursors in coordination chemistry and drug development due to the inherent chelating capability of the resulting Schiff base ligands. The strategic placement of a bulky tert-butyl group, an electron-withdrawing chloro group, and a phenolic hydroxyl group on the aldehyde ring imparts unique steric and electronic properties to the final compounds. This document details the underlying reaction mechanism, offers validated experimental protocols for both conventional and microwave-assisted synthesis, outlines rigorous characterization techniques, and discusses the potential applications of these compounds in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Salicylaldehyde Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This class of compounds is of paramount interest due to its synthetic flexibility and the wide spectrum of biological activities exhibited, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The imine nitrogen's basicity and the frequent presence of other donor atoms (like the ortho-hydroxyl group in salicylaldehyde derivatives) make them exceptional ligands for forming stable coordination complexes with various metal ions.[3]
The starting material, this compound, offers a unique scaffold:
-
2-Hydroxy Group: This phenolic group is crucial for forming a stable six-membered chelate ring upon coordination with a metal ion, a feature that underpins many catalytic and biological applications.
-
4-Tert-butyl Group: This bulky, lipophilic group can enhance the solubility of the resulting Schiff bases and their metal complexes in non-polar solvents and biological membranes. It also provides significant steric hindrance, which can influence the geometry of metal complexes and prevent intermolecular aggregation.[5]
-
5-Chloro Group: As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the aromatic ring and the acidity of the phenolic proton, thereby influencing the coordination and redox behavior of subsequent metal complexes.
This guide serves as a practical resource for researchers aiming to synthesize and explore the potential of this promising family of Schiff bases.
The Mechanism of Formation: A Stepwise Perspective
The synthesis of a Schiff base is a reversible, acid-catalyzed condensation reaction.[6] The process involves two primary stages: the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (also known as a carbinolamine).[6][7]
-
Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The subsequent elimination of water, driven by the formation of a stable C=N double bond, generates the final Schiff base (imine).[6]
The reaction rate is pH-dependent. A pH around 5 is often optimal; at very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step effectively.[6]
Caption: The two-step mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols
The choice of synthetic method depends on factors such as desired reaction time, energy consumption, and scale. Both conventional reflux and microwave-assisted methods have proven effective.
Protocol 1: Conventional Synthesis via Reflux
This standard method is reliable and suitable for a wide range of substrates.[4][8]
Materials and Reagents:
-
This compound
-
Selected primary amine (e.g., aniline, 4-methoxyaniline, ethylenediamine)
-
Absolute Ethanol or Methanol (ACS grade)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.14 g) in 30 mL of absolute ethanol with magnetic stirring.
-
Amine Addition: In a separate beaker, dissolve an equimolar amount of the desired primary amine (10 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting aldehyde spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate often forms. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified Schiff base in a vacuum oven at 50-60°C or in a desiccator over anhydrous calcium chloride.
Protocol 2: Microwave-Assisted Synthesis
This "green chemistry" approach significantly reduces reaction times and often improves yields.[9]
Materials and Reagents:
-
Same as Protocol 1
-
Microwave-safe reaction vessel with a snap-on cap
-
Scientific microwave reactor
Procedure:
-
Mixing: In a 10 mL microwave-safe reaction vessel, combine this compound (2 mmol, 0.43 g) and the primary amine (2 mmol).
-
Solvent: Add a minimal amount of a polar solvent like ethanol (2-3 mL) to create a slurry.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100°C) for 5-15 minutes. Power should be modulated to maintain the target temperature.
-
Isolation & Purification: After irradiation, cool the vessel to room temperature. The product often crystallizes directly. Collect the solid by filtration, wash with cold ethanol, and dry as described in Protocol 1.
Caption: A generalized workflow for Schiff base synthesis and analysis.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Schiff bases.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for confirming the formation of the imine bond. Key expected signals include:
-
Appearance of C=N stretch: A strong absorption band typically appears in the 1600-1650 cm⁻¹ region.[10][11]
-
Disappearance of C=O stretch: The aldehyde carbonyl (C=O) stretch from the starting material (around 1650-1700 cm⁻¹) will disappear.
-
Disappearance of N-H bend: The N-H bending vibration of the primary amine (around 1590-1650 cm⁻¹) will be absent.
-
Persistence of O-H stretch: A broad band for the phenolic O-H group will remain, typically in the 3100-3500 cm⁻¹ range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically found downfield between δ 8.0-9.0 ppm.[11] The aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material will disappear. Signals for the aromatic, tert-butyl, and amine-substituent protons will also be present in their expected regions.
-
¹³C NMR: The formation of the Schiff base is confirmed by a signal for the azomethine carbon (-C=N-) between δ 160-170 ppm.[12]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight of the compound (M+H)⁺.
Comparative Data Summary
The following table summarizes typical results for the synthesis of a Schiff base from this compound and a representative amine, 4-chloroaniline.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reactant Ratio (Aldehyde:Amine) | 1:1 | 1:1 |
| Solvent | Ethanol | Ethanol (minimal) |
| Catalyst | Glacial Acetic Acid | None / Acetic Acid |
| Reaction Time | 3 hours | 10 minutes |
| Temperature | ~78 °C (Reflux) | 100 °C |
| Yield | ~85% | >90% |
| Melting Point | Compound-specific | Compound-specific |
| FT-IR (ν C=N, cm⁻¹) | ~1625 cm⁻¹ | ~1625 cm⁻¹ |
| ¹H NMR (δ -CH=N-, ppm) | ~8.6 ppm | ~8.6 ppm |
Applications and Future Research Directions
The unique substitution pattern of the title aldehyde makes its Schiff base derivatives highly attractive for several advanced applications.
-
Coordination Chemistry and Catalysis: The O, N donor set makes these compounds excellent bidentate ligands for metals like Cu(II), Ni(II), Co(II), and Zn(II).[13] The resulting metal complexes are promising candidates for:
-
Medicinal Chemistry and Drug Development: The inherent biological activity of the Schiff base core can be fine-tuned by the substituents. Potential therapeutic applications include:
-
Materials Science:
-
Fluorescent Sensors: The conjugated system can be engineered to create compounds that exhibit changes in fluorescence upon binding to specific metal ions, making them useful as chemical sensors.[15]
-
Future research should focus on synthesizing a library of these Schiff bases using diverse primary amines and exploring the catalytic and biological activities of their corresponding metal complexes.
References
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
Lab Archives LLC. (2024). Schiff's bases mechanism: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]
-
Wikipedia. (2024). Schiff base. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
IOSR Journals. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Retrieved from [Link]
-
Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]
-
Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes via a new developed method. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
IJCRT.org. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. New sterically hindered bis-catecholaldimines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. Retrieved from [Link]
-
IJCRT.org. (2022). “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “. Retrieved from [Link]
-
MDPI. (2023). Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for the Schiff base 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. Retrieved from [Link]
-
Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis and Characterization of Metal Complexes with Schiff Bases Derived from 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of transition metal complexes derived from Schiff bases of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. Salicylaldehyde-based Schiff bases are a cornerstone of coordination chemistry, offering a versatile scaffold for creating complexes with diverse geometries and functionalities.[1] The introduction of a bulky tert-butyl group at the 4-position and an electron-withdrawing chloro group at the 5-position on the salicylaldehyde ring sterically and electronically tunes the resulting ligand, influencing the properties of its metal complexes. This guide details robust protocols for the preparation of a representative Schiff base ligand and its subsequent complexation with a metal(II) ion, such as copper(II). It further outlines key characterization techniques and discusses the rationale behind the experimental design, targeting researchers in inorganic chemistry, materials science, and drug development.
Introduction and Scientific Principle
Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[2] Those derived from salicylaldehyde are particularly significant ligands because they can act as bidentate (or polydentate) chelating agents, coordinating to a metal center through the deprotonated phenolic oxygen and the imine nitrogen atom.[3] This chelation forms a stable six-membered ring, a structural motif common in many catalysts and biologically active molecules.
The properties of the final metal complex are heavily influenced by the substituents on the salicylaldehyde ring.
-
4-Tert-butyl group: This bulky, electron-donating group increases the solubility of the ligand and its complexes in organic solvents and can provide steric hindrance around the metal center, potentially influencing catalytic selectivity or preventing unwanted dimerization.
-
5-Chloro group: This electron-withdrawing group modifies the electronic properties of the ligand, affecting the redox potential of the metal center and the overall stability of the complex.
The synthesis is a two-step process: first, the formation of the Schiff base ligand, followed by the coordination of the metal ion. The overall reaction pathway is illustrated below.
Figure 1: General workflow for the two-step synthesis of a metal(II) Schiff base complex.
Materials and Reagents
-
Starting Materials:
-
This compound (≥98%)
-
Aniline (or other primary amine of choice), freshly distilled (≥99%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (≥98%)
-
Other metal salts (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂)
-
-
Solvents:
-
Ethanol (Absolute, ≥99.8%)
-
Methanol (Anhydrous, ≥99.8%)
-
Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Hexane (for washing)
-
-
Instrumentation:
-
Magnetic stirrer with heating plate
-
Reflux condenser and appropriate round-bottom flasks
-
Büchner funnel and vacuum filtration apparatus
-
FT-IR Spectrometer
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
-
Melting point apparatus
-
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (L)
(Example: 2-((phenylimino)methyl)-4-chloro-5-tert-butylphenol)
This protocol describes the condensation reaction between this compound and aniline. The reaction is typically carried out in an alcoholic solvent under reflux.[4][5]
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.13 g (10.0 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add 0.91 mL (10.0 mmol) of freshly distilled aniline dropwise using a syringe.
-
Causality Insight: An equimolar ratio is used to ensure complete consumption of the aldehyde. A slight excess of the amine can be used but may require more rigorous purification.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expertise Note: For less reactive amines, a few drops of a catalyst like glacial acetic acid can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[6]
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove unreacted starting materials, followed by a wash with hexane to aid in drying.
-
Drying: Dry the purified yellow-orange solid product under vacuum. Record the yield and determine the melting point.
Protocol 2: General Synthesis of a Metal(II) Complex
(Example: Bis(2-((phenylimino)methyl)-4-chloro-5-tert-butylphenolato)copper(II))
This protocol details the complexation of the synthesized Schiff base ligand with copper(II) acetate. The ligand is typically deprotonated in situ, and the metal salt is added to form the complex.[2]
Step-by-Step Procedure:
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.44 g (5.0 mmol) of the Schiff base ligand (L) in 40 mL of methanol. Heat gently to ensure complete dissolution.
-
Metal Salt Addition: In a separate beaker, dissolve 0.50 g (2.5 mmol) of copper(II) acetate monohydrate in 15 mL of warm methanol.
-
Causality Insight: A 2:1 ligand-to-metal molar ratio is used to form a typical square planar or tetrahedral ML₂ complex.[3] The acetate anion acts as a base to facilitate the deprotonation of the ligand's phenolic hydroxyl group.
-
-
Reaction: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and the formation of a precipitate should be observed almost immediately.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with methanol to remove any unreacted ligand and metal salt.
-
Drying: Dry the final product in a vacuum oven at 60°C. The resulting complex should be a stable, colored solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the formation and purity of both the ligand and the metal complex.[7]
| Technique | Schiff Base Ligand (L) | Metal(II) Complex [M(L)₂] | Rationale for Change |
| FT-IR (cm⁻¹) | ν(O-H): Broad band ~3200-3400ν(C=N): Sharp band ~1620-1630 | ν(O-H): Disappearsν(C=N): Shifts to lower freq. (~1600-1615)ν(M-O): Appears ~500-600ν(M-N): Appears ~400-500 | Deprotonation of the phenolic -OH group upon coordination.[8] Coordination of the imine nitrogen to the metal center reduces the C=N bond order. Appearance of new bands confirms metal-ligand bond formation. |
| ¹H NMR | δ(O-H): Broad singlet ~12-14 ppmδ(CH=N): Singlet ~8.5-9.0 ppm | δ(O-H): Signal disappearsδ(CH=N): Signal may shift slightly | Confirms deprotonation of the phenolic proton. Change in the electronic environment of the imine proton upon coordination. (Note: Not applicable for paramagnetic complexes like Cu(II) or Co(II) due to severe peak broadening). |
| UV-Vis | π → π transitions:* ~250-320 nmn → π transitions:* ~380-420 nm | Ligand bands: May shift (red or blue)d-d transitions: New, broad, weak bands in the visible region (e.g., 500-700 nm for Cu(II)) | Coordination to the metal alters the energy levels of the ligand's molecular orbitals. The new bands are characteristic of the metal ion's d-orbital splitting in the ligand field, confirming complex formation. |
Applications and Future Directions
Metal complexes derived from substituted salicylaldehydes are investigated for a wide range of applications. Their biological activities are particularly noteworthy, with many showing promising results as antimicrobial, antifungal, and anticancer agents.[2][9] It is often observed that the metal complex exhibits enhanced biological activity compared to the free ligand.[10]
Furthermore, these complexes have significant potential in catalysis, for example, in oxidation reactions and polymerization processes.[4][11] The tunable steric and electronic properties afforded by the substituents on the salicylaldehyde ring allow for the rational design of catalysts with specific activities and selectivities.
References
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.). International Journal of Advanced Research. [Link]
-
Synthesis of Salicylaldehyde Based Schiff Bases and their Metal Complexes in Aqueous Media -Characterization. (2018). International Journal of Scientific Research. [Link]
-
Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes. (2022). Globe Thesis. [Link]
-
(PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central. [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (n.d.). Prime Scholars. [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central. [Link]
-
Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. (2016). Hilaris Publisher. [Link]
-
Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central. [Link]
-
(PDF) Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). ResearchGate. [Link]
-
Synthesis and Characterization of Transition Metal(II) Complexes of salicylaldehyde-2-furoylhydrazone. (2015). ResearchGate. [Link]
-
Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. (n.d.). ACS Omega. [Link]
-
metal complexes of schiff base derived from salicylaldehyde – a review. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. recentscientific.com [recentscientific.com]
- 11. globethesis.com [globethesis.com]
Application Notes and Protocols for the Use of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde in Organic Synthesis
Introduction: A Versatile and Functionalized Aromatic Aldehyde
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable building block for the synthesis of a diverse array of organic molecules. Its structure is characterized by a salicylaldehyde core, which features a hydroxyl group ortho to the aldehyde functionality, and is further functionalized with a bulky tert-butyl group and an electron-withdrawing chloro group on the aromatic ring. This unique combination of functional groups imparts specific steric and electronic properties that can be strategically exploited in organic synthesis. The presence of the ortho-hydroxyl group is pivotal for the formation of stable chelating ligands, while the tert-butyl and chloro substituents modulate the solubility, electronic character, and stability of the resulting derivatives.
This guide provides an in-depth exploration of two primary applications of this compound: its use in the synthesis of Schiff bases and salen-type ligands for the preparation of metal complexes, and its role as a substrate in the Wittig reaction for the formation of substituted alkenes. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the practical "how-to" and the critical "why" behind the synthetic methodologies.
Application 1: Synthesis of Sterically Hindered and Electronically-Tuned Salen-Type Ligands and their Metal Complexes
The condensation of salicylaldehydes with primary amines is a cornerstone reaction for the synthesis of Schiff bases. When a diamine is used, tetradentate ligands known as salen ligands are formed. These ligands are renowned for their ability to form stable complexes with a wide range of transition metals, and these complexes have found extensive applications in catalysis.[1] The substituents on the salicylaldehyde precursor play a crucial role in tuning the properties of the resulting metal complexes.
Causality Behind Experimental Choices:
-
The Salicylaldehyde Moiety: The ortho-hydroxyl group is critical as it can be deprotonated upon chelation to a metal ion, forming a stable six-membered ring with the imine nitrogen and the metal center. This chelate effect significantly enhances the stability of the resulting metal complexes.[1]
-
The 4-tert-butyl Group: This bulky substituent serves two primary purposes. Firstly, it enhances the solubility of the ligand and its metal complexes in organic solvents, which is often advantageous for homogeneous catalysis. Secondly, the steric hindrance provided by the tert-butyl group can influence the coordination geometry around the metal center and create a specific chiral environment in asymmetric catalysis.[2]
-
The 5-chloro Group: As an electron-withdrawing group, the chlorine atom influences the electronic properties of the ligand and, consequently, the coordinated metal ion. This electronic tuning can affect the redox potential of the metal center, which is a key parameter in many catalytic cycles, such as oxidation reactions.[3][4]
Detailed Protocol 1A: Synthesis of a Salen-Type Ligand from this compound
This protocol describes a general procedure for the synthesis of N,N'-bis(4-tert-butyl-5-chloro-2-hydroxybenzylidene)ethylenediamine, a salen-type ligand. The procedure is based on established methods for the synthesis of related salen ligands.[5][6][7]
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 2 equivalents of this compound in a minimal amount of absolute ethanol with stirring. Gentle warming may be required to achieve complete dissolution.
-
Addition of Diamine: In a separate beaker, dissolve 1 equivalent of ethylenediamine in a small amount of absolute ethanol.
-
Reaction Mixture: Slowly add the ethanolic solution of ethylenediamine dropwise to the stirring solution of the aldehyde at room temperature.
-
Reflux: Upon addition of the diamine, a yellow precipitate may begin to form. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Ligand: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified ligand in a vacuum oven at a low temperature to remove residual solvent.
Detailed Protocol 1B: Synthesis of a Manganese(III)-Salen Complex
This protocol outlines the preparation of a manganese(III) complex from the synthesized salen ligand. Such complexes are of significant interest for their catalytic activity in oxidation and dehydrogenation reactions.[6][8]
Materials:
-
Synthesized Salen Ligand (from Protocol 1A)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: Suspend 1 equivalent of the salen ligand in absolute ethanol in a round-bottom flask.
-
Addition of Manganese Salt: Add a solution of 1 equivalent of Manganese(II) acetate tetrahydrate in ethanol to the ligand suspension.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out in the presence of air, which facilitates the oxidation of Mn(II) to Mn(III). The color of the reaction mixture will darken, indicating the formation of the Mn(III) complex. Reflux for 1-2 hours.
-
Isolation: After cooling to room temperature, the solid Mn(III)-salen complex can be collected by vacuum filtration.
-
Washing and Drying: Wash the complex with cold ethanol and then with diethyl ether. Dry the complex under vacuum.
| Reactant 1 | Reactant 2 | Product | Solvent | Typical Conditions | Expected Yield |
| This compound (2 eq.) | Ethylenediamine (1 eq.) | N,N'-bis(4-tert-butyl-5-chloro-2-hydroxybenzylidene)ethylenediamine | Absolute Ethanol | Reflux, 2-4 h | >85% |
| Salen Ligand (1 eq.) | Mn(OAc)₂·4H₂O (1 eq.) | [Mn(III)(salen)OAc] | Absolute Ethanol | Reflux, 1-2 h | >80% |
Table 1: Summary of Reaction Parameters for Salen Ligand and Mn(III) Complex Synthesis.
Caption: Workflow for the synthesis of a salen-type ligand and its subsequent manganese(III) complex.
Application 2: The Wittig Reaction for Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the predictable location of the newly formed double bond, which replaces the carbonyl C=O bond.
Causality Behind Experimental Choices:
-
Aldehyde Reactivity: Aldehydes are generally more reactive than ketones in the Wittig reaction due to less steric hindrance around the carbonyl carbon. The electronic nature of the substituents on the aromatic ring of this compound can influence the electrophilicity of the aldehyde carbonyl group. The chloro group, being electron-withdrawing, is expected to enhance the reactivity of the aldehyde towards the nucleophilic ylide.
-
Ylide Stability and Stereoselectivity: The choice of the phosphorus ylide is critical as it determines the stereochemical outcome of the reaction. Stabilized ylides, which have an electron-withdrawing group on the carbanionic carbon (e.g., an ester or ketone), are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[9] Non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically yield the (Z)-alkene. For this application note, we will focus on a reaction with a stabilized ylide, which is often commercially available and easier to handle.
Detailed Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol provides a general method for the olefination of this compound using a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane. This reaction is expected to produce the corresponding ethyl cinnamate derivative. The protocol is adapted from established procedures for Wittig reactions with aromatic aldehydes.[1][10]
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
-
Diethyl ether
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable solvent such as dichloromethane or THF.
-
Ylide Addition: Add 1.1 to 1.2 equivalents of solid (carbethoxymethylene)triphenylphosphorane to the stirring solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification - Removal of Triphenylphosphine Oxide: The major byproduct of the Wittig reaction is triphenylphosphine oxide. To the crude residue, add a solvent mixture in which the desired alkene product is soluble but triphenylphosphine oxide is not, such as 25% diethyl ether in hexanes.[1] Stir the mixture, and the triphenylphosphine oxide should precipitate as a white solid.
-
Isolation: Filter the mixture to remove the precipitated triphenylphosphine oxide. Collect the filtrate, which contains the alkene product.
-
Final Purification: Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
| Reactant 1 | Reactant 2 | Product (Expected Major Isomer) | Solvent | Typical Conditions |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(4-tert-butyl-5-chloro-2-hydroxyphenyl)acrylate | DCM/THF | Room Temp, 2-24 h |
Table 2: Summary of Reactants and Expected Product for the Wittig Reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
-
Byeon, J. C., Han, C., et al. (n.d.). Synthesis and Characterization of Mn(III) Chloro Complexes with Salen-Type Ligands. Semantic Scholar. [Link]
-
Shova, S., Vlad, A., Cazacu, M., et al. (2017). A five-coordinate manganese(III) complex of a salen type ligand with a positive axial anisotropy parameter D. Dalton Transactions, 46(35), 11847-11857. [Link]
-
Byeon, J. C., et al. (n.d.). Synthesis and Characterization of Mn(Ⅲ) Chloro Complexes with Salen-Type Ligands. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
-
Stabilized Wittig olefination for bioconjugation. (n.d.). ResearchGate. [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (n.d.). [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]
-
Liu, M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(11), 2975. [Link]
-
Supporting Information. (n.d.). [Link]
-
5-Chloro-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Thermal Properties of Oligo-N,N′-bis (2,4-dihydroxybenzylidene) ethylenediamine and Its Cobalt (II) and Manganese (II) Complexes. (n.d.). ResearchGate. [Link]
-
Steric and Stereoelectronic Effects in Organic Chemistry. (n.d.). [Link]
-
Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 8, 275-286. [Link]
-
Newman, M. (1956). Steric Effects In Organic Chemistry. Semantic Scholar. [Link]
-
Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. (n.d.). ResearchGate. [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Characterization of Mn(III) Chloro Complexes with Salen-Type Ligands | Semantic Scholar [semanticscholar.org]
- 4. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. A five-coordinate manganese( iii ) complex of a salen type ligand with a positive axial anisotropy parameter D - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01809F [pubs.rsc.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde as a Versatile Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and catalytic applications of metal complexes derived from Schiff base ligands of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. This unique salicylaldehyde derivative, featuring both a bulky tert-butyl group and an electron-withdrawing chloro substituent, offers a powerful scaffold for the design of catalysts with tailored steric and electronic properties. These catalysts show significant promise in a range of organic transformations, including oxidation reactions and asymmetric synthesis. This guide presents detailed, field-proven protocols for the synthesis of the aldehyde, its Schiff base ligands, and corresponding metal complexes, alongside insights into their catalytic mechanisms and performance.
Introduction: The Strategic Design of a Privileged Ligand
Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, are a cornerstone of coordination chemistry, providing a versatile platform for the development of metal-based catalysts.[1][2] The salicylaldehyde framework is particularly favored due to the formation of stable, often tetradentate, "salen" type ligands upon reaction with diamines.[3] The catalytic activity of the resulting metal complexes is profoundly influenced by the substituents on the salicylaldehyde ring.
The subject of this guide, this compound, is a strategically designed ligand precursor. The key features of this molecule are:
-
The 4-tert-butyl group: This bulky substituent provides significant steric hindrance around the metal center, which can be exploited to achieve high selectivity in catalytic reactions.
-
The 5-chloro group: As an electron-withdrawing group, the chloro substituent modulates the electronic properties of the ligand and the coordinated metal ion, influencing its reactivity and redox potential.
-
The 2-hydroxy group: This group is crucial for the formation of the Schiff base and subsequent coordination to the metal ion.
The combination of these features makes this compound an attractive building block for catalysts in a variety of applications, from industrial chemical synthesis to the development of new pharmaceuticals.
Synthesis Protocols
Synthesis of this compound
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of 4-tert-Butyl-2-hydroxybenzaldehyde (Intermediate)
This protocol is adapted from standard formylation reactions of phenols.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-tert-butylphenol (15.0 g, 0.1 mol) and hexamethylenetetramine (28.0 g, 0.2 mol).
-
Solvent Addition: Add 150 mL of trifluoroacetic acid to the flask.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 6 hours. The solution will typically turn dark.
-
Hydrolysis: Cool the reaction mixture to room temperature and slowly pour it into 500 mL of 2 M hydrochloric acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 4-tert-butyl-2-hydroxybenzaldehyde as a pale-yellow oil.
Protocol 2: Synthesis of this compound
This protocol is based on the selective chlorination of activated aromatic rings.
-
Reaction Setup: In a fume hood, dissolve 4-tert-butyl-2-hydroxybenzaldehyde (8.9 g, 0.05 mol) in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add a solution of sulfuryl chloride (SO2Cl2) (4.1 mL, 0.05 mol) in 20 mL of dichloromethane dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of water.
-
Extraction and Washing: Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water to obtain this compound as a crystalline solid.
Synthesis of Schiff Base Ligands
The synthesis of Schiff bases from this compound and a diamine is a straightforward condensation reaction.[1] A representative protocol for the synthesis of a salen-type ligand using ethylenediamine is provided below.
Workflow for Schiff Base Ligand Synthesis:
Caption: General workflow for the synthesis of a salen-type ligand.
Protocol 3: Synthesis of a Salen-type Ligand
-
Dissolution: Dissolve this compound (4.25 g, 0.02 mol) in 50 mL of absolute ethanol in a round-bottom flask with gentle heating.
-
Amine Addition: To this solution, add ethylenediamine (0.60 g, 0.01 mol) dropwise with stirring.
-
Reaction: Reflux the reaction mixture for 4 hours. A yellow precipitate will form.
-
Isolation: Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Washing: Wash the solid with cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to yield the pure Schiff base ligand.
Synthesis of Metal Complexes
The Schiff base ligand can be readily complexed with a variety of metal salts. The following protocol describes the synthesis of a copper(II) complex.
Protocol 4: Synthesis of a Copper(II)-Salen Complex
-
Ligand Solution: Suspend the Schiff base ligand (2.23 g, 0.005 mol) in 50 mL of hot ethanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 g, 0.005 mol) in 30 mL of hot ethanol.
-
Complexation: Add the hot metal salt solution to the ligand suspension with vigorous stirring. The color of the mixture should change, indicating complex formation.
-
Reaction: Reflux the mixture for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid complex by filtration.
-
Washing: Wash the product with hot ethanol to remove any unreacted starting materials.
-
Drying: Dry the complex under vacuum at 80 °C.
Catalytic Applications
Metal complexes of substituted salicylaldehyde Schiff bases are known to be effective catalysts for a variety of organic transformations.[4][5] The steric and electronic properties of the this compound ligand make its metal complexes particularly promising for oxidation and asymmetric catalysis.
Catalytic Oxidation of Alkenes
Copper(II) complexes of salen-type ligands have been shown to be efficient catalysts for the oxidation of alkenes, such as styrene and cyclohexene, using green oxidants like hydrogen peroxide.[4][6][7]
Proposed Catalytic Cycle for Alkene Epoxidation:
Caption: A plausible catalytic cycle for the copper-catalyzed epoxidation of alkenes.
Protocol 5: Catalytic Oxidation of Styrene
-
Reaction Setup: To a 50 mL round-bottom flask, add the copper(II)-salen complex (0.05 mmol), styrene (5 mmol), and 10 mL of acetonitrile.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (10 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours.
-
Analysis: Monitor the reaction progress by gas chromatography (GC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture, and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate. Analyze the product mixture to determine conversion and selectivity.
Table 1: Expected Catalytic Performance in Styrene Oxidation (Based on Analogous Systems)
| Catalyst | Conversion (%) | Selectivity for Styrene Oxide (%) |
| Cu(II)-Salen Complex | 70-90 | 60-80 |
| Mn(III)-Salen Complex | 80-95 | 70-90 |
| Co(II)-Salen Complex | 60-80 | 50-70 |
Note: The data in this table is hypothetical and based on the performance of structurally similar catalysts found in the literature. Actual results may vary.
Asymmetric Catalysis
Chiral Schiff base ligands derived from substituted salicylaldehydes are widely used in asymmetric catalysis.[3][8][9] By using a chiral diamine in the synthesis of the Schiff base ligand, enantioselective catalysts can be prepared. These are particularly effective in reactions such as the asymmetric cyanation of aldehydes.[10]
Protocol 6: Asymmetric Cyanation of Benzaldehyde
-
Catalyst Preparation: In a glovebox, prepare the chiral titanium(IV) catalyst in situ by stirring the chiral Schiff base ligand (0.1 mmol) and Ti(O-iPr)4 (0.1 mmol) in 5 mL of dry dichloromethane for 1 hour at room temperature.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add benzaldehyde (1 mmol).
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise.
-
Reaction: Stir the reaction at 0 °C for 12 hours.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Characterization Data
The following table summarizes the expected characterization data for the ligand and its copper(II) complex, based on data for similar compounds.
Table 2: Spectroscopic Data for a Representative Ligand and its Cu(II) Complex
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis (λmax, nm) |
| Schiff Base Ligand | 3400 (O-H), 1630 (C=N) | 13.5 (s, 1H, OH), 8.5 (s, 1H, CH=N), 7.5-6.8 (m, Ar-H), 3.9 (t, 4H, N-CH₂), 1.3 (s, 18H, t-Bu) | 250, 320, 400 |
| Cu(II) Complex | 1610 (C=N, shifted), 550 (Cu-N), 450 (Cu-O) | Paramagnetic | 260, 380, 580 (d-d) |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of advanced catalytic systems. The strategic placement of bulky and electron-withdrawing substituents allows for fine-tuning of the catalyst's properties, leading to high efficiency and selectivity in a range of important organic transformations. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this privileged ligand in their own work.
References
- Moreno, R. M., Rosol, M., & Moyano, A. (2006). Salicylaldehyde Schiff Bases Derived from 2‐Ferrocenyl‐2‐amino Alcohols. Part 1. New Chiral Ligands for the Titanium‐Catalyzed Enantioselective Cyanation of Aldehydes.
-
Moreno, R. M., Rosol, M., & Moyano, A. (2006). Salicylaldehyde Schiff Bases Derived from 2-Ferrocenyl-2-amino Alcohols. Part 1. New Chiral Ligands for the Titanium-Catalyzed Enantioselective Cyanation of Aldehydes. ResearchGate. [Link]
-
Gessner, A., et al. (2023). New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. ResearchGate. [Link]
- Wady, A. F., et al. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry.
-
Gessner, A., et al. (2023). New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. Annals of the University of Craiova - Chemistry Series. [Link]
-
El-Sayed, M. Y., et al. (2021). Catalytic evaluation of copper (II) N‐salicylidene‐amino acid Schiff base in the various catalytic processes. ResearchGate. [Link]
-
Unknown Author. (2022). Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes. Globe Thesis. [Link]
-
Borah, R., et al. (2022). Chiral Schiff base ligands of salicylaldehyde: A versatile tool for medical applications and organic synthesis-A review. ResearchGate. [Link]
-
Wu, X., et al. (2023). Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. Semantic Scholar. [Link]
-
Gessner, A., et al. (2024). Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst. PubMed Central. [Link]
-
Unknown Author. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.org. [Link]
-
Unknown Author. (2014). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]
- 4. chimie.ucv.ro [chimie.ucv.ro]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Salicylaldehyde Schiff Bases Derived from 2‐Ferrocenyl‐2‐amino Alcohols. Part 1. New Chiral Ligands for the Titanium‐Catalyzed Enantioselective Cyanation of Aldehydes. / ChemInform, 2006 [sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Substituted Salicylaldehydes in Fluorescent Probe Design
The rational design of fluorescent probes for the selective and sensitive detection of biologically and environmentally important analytes is a cornerstone of modern chemical biology and diagnostics. Within the vast arsenal of molecular scaffolds utilized for this purpose, substituted salicylaldehydes represent a privileged class of precursors. Their inherent structural features—a reactive aldehyde group for facile derivatization, a phenolic hydroxyl group for metal chelation and modulation of electronic properties, and an aromatic ring amenable to substitution—provide a versatile platform for the construction of sophisticated chemosensors.
This document provides a comprehensive guide to the application of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde as a key building block in the synthesis of novel fluorescent probes. The presence of the electron-donating tert-butyl group and the electron-withdrawing chloro group on the salicylaldehyde core allows for fine-tuning of the electronic and photophysical properties of the resulting probes, potentially enhancing their selectivity and sensitivity for target analytes. We will delve into the design principles, synthesis protocols, and application methodologies for a representative Schiff base fluorescent probe derived from this compound, with a particular focus on the detection of aluminum ions (Al³⁺), a species of significant biological and environmental concern.
Design Principles: Crafting a Selective "Turn-On" Fluorescent Probe
The development of "turn-on" fluorescent probes, where the fluorescence intensity increases upon binding to the analyte, is highly desirable as it minimizes background signal and enhances detection sensitivity. A common and effective strategy for achieving this is through the synthesis of Schiff bases from salicylaldehyde derivatives.[1][2] The resulting imine-phenol motif provides an excellent coordination site for metal ions.
The proposed probe, which we will refer to as BCSH-P1 (4-tert-B utyl-5-c hloro-s alicylaldehyde h ydrazone p robe 1 ), is designed based on the condensation of this compound with a hydrazine derivative. The rationale behind this design is to leverage several key photophysical mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the free state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways for the excited state.[3][4] Upon chelation with a metal ion like Al³⁺, the rigidity of the molecule increases, which can inhibit these non-radiative processes and lead to a significant enhancement of fluorescence.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxyl group of the salicylaldehyde moiety can participate in ESIPT, which can also influence the fluorescence properties. The binding of a metal ion can disrupt this process, leading to a change in the emission profile.[2][3]
The substituents on the salicylaldehyde ring play a crucial role. The tert-butyl group can enhance the probe's solubility in less polar environments and its electron-donating nature can modulate the electron density of the aromatic system. The chloro group, being electron-withdrawing, can influence the acidity of the phenolic proton and the binding affinity of the probe for the target metal ion.
Diagram of the General Synthesis Workflow:
Caption: General synthesis workflow for the fluorescent probe BCSH-P1.
Experimental Protocols
Protocol 1: Synthesis of BCSH-P1 Fluorescent Probe
This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the solution.
-
To this solution, add 1.0 mmol of hydrazine hydrate dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure BCSH-P1 probe.
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.[4]
Protocol 2: General Procedure for Al³⁺ Detection
This protocol provides a general method for the detection of Al³⁺ ions using the synthesized BCSH-P1 probe in a buffered aqueous-organic solution.
Materials:
-
BCSH-P1 probe
-
Stock solution of Al³⁺ (e.g., from AlCl₃) in deionized water (1.0 mM)
-
Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺)[6]
-
HEPES buffer (10 mM, pH 7.4)
-
Ethanol or DMSO (spectroscopic grade)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of BCSH-P1 (e.g., 1.0 mM) in ethanol or DMSO.
-
Preparation of Test Solutions: In a series of test tubes, add an appropriate volume of HEPES buffer. Then, add a small aliquot of the BCSH-P1 stock solution to each tube to achieve a final concentration of, for example, 10 µM. The final solution should be a mixture of buffer and the organic solvent used for the stock solution (e.g., 9:1 buffer:ethanol v/v).
-
Titration with Al³⁺: To the test solutions, add increasing concentrations of the Al³⁺ stock solution (e.g., from 0 to 2 equivalents of the probe concentration).
-
Incubation: Allow the solutions to incubate at room temperature for a short period (e.g., 5-10 minutes) to ensure the completion of the complexation reaction.
-
Spectroscopic Measurements:
-
Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be determined from the absorption maximum of the probe-Al³⁺ complex.
-
Record the UV-Vis absorption spectra of each solution to observe any changes in the absorption profile upon addition of Al³⁺.[7]
-
-
Selectivity Studies: To assess the selectivity of BCSH-P1 for Al³⁺, repeat the experiment with other metal ions at the same concentration.
-
Data Analysis:
Signaling Pathway and Mechanism of Action
The "turn-on" fluorescence response of BCSH-P1 upon binding to Al³⁺ can be attributed to the formation of a rigid complex that inhibits non-radiative decay pathways.
Diagram of the Proposed Sensing Mechanism:
Caption: Proposed mechanism for "turn-on" fluorescence of BCSH-P1 upon Al³⁺ binding.
Upon excitation, the free BCSH-P1 probe has efficient non-radiative decay channels, such as PET from the hydrazine moiety to the salicylaldehyde core and free rotation around the C=N bond, leading to low fluorescence quantum yield. When Al³⁺ is introduced, it coordinates with the phenolic oxygen, the imine nitrogen, and potentially another donor atom from the hydrazine part, forming a stable and rigid complex. This chelation restricts the C=N isomerization and can inhibit the PET process, thus closing the non-radiative decay pathways. As a result, the excited state energy is released through radiative decay, leading to a significant enhancement in fluorescence intensity.[9][10]
Data Presentation
The following table summarizes hypothetical yet representative data for the BCSH-P1 probe, based on typical values for similar salicylaldehyde-based probes found in the literature.
| Parameter | Value | Reference Principle |
| Excitation Wavelength (λex) | ~370 nm | [7] |
| Emission Wavelength (λem) | ~480 nm | [3] |
| Fluorescence Quantum Yield (Φ) of Free Probe | < 0.05 | [11] |
| Fluorescence Quantum Yield (Φ) of Probe-Al³⁺ Complex | > 0.4 | [11] |
| Limit of Detection (LOD) for Al³⁺ | 10-100 nM | [3] |
| Binding Stoichiometry (Probe:Al³⁺) | 1:1 or 2:1 | [6][7] |
| Binding Constant (Ka) | 10⁴ - 10⁶ M⁻¹ | [6][9] |
Application in Cellular Imaging
Fluorescent probes derived from substituted salicylaldehydes have shown promise in bio-imaging applications.[10][12] The lipophilic nature of the tert-butyl group in BCSH-P1 may facilitate its cell membrane permeability, making it a potential candidate for intracellular Al³⁺ detection.
Diagram of Cellular Imaging Workflow:
Caption: General workflow for detecting intracellular Al³⁺ using the BCSH-P1 probe.
Protocol 3: Intracellular Al³⁺ Imaging
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
BCSH-P1 probe stock solution in DMSO
-
Al³⁺ stock solution (e.g., AlCl₃ in water)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency.
-
Al³⁺ Loading: Treat the cells with a specific concentration of Al³⁺ in the culture medium for a defined period (e.g., 1-2 hours). A control group of cells should be incubated with the medium alone.
-
Probe Loading: Remove the Al³⁺-containing medium and wash the cells with PBS. Then, incubate the cells with a low concentration of the BCSH-P1 probe (e.g., 5-10 µM) in serum-free medium for 15-30 minutes.
-
Washing: After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 370 nm and collect the emission in the blue-green channel (around 480 nm).
-
Image Analysis: Compare the fluorescence intensity of the Al³⁺-treated cells with that of the control cells. A significant increase in fluorescence in the treated cells would indicate the successful detection of intracellular Al³⁺.
Conclusion and Future Perspectives
This compound serves as a highly promising and versatile precursor for the development of advanced fluorescent probes. The synthetic accessibility of its Schiff base derivatives, coupled with the tunable photophysical properties conferred by the ring substituents, allows for the rational design of chemosensors for a variety of analytes. The representative probe, BCSH-P1, illustrates a clear and effective strategy for the "turn-on" detection of Al³⁺, with potential applications in both environmental monitoring and biological imaging.
Future research could explore the derivatization of this compound with different amine-containing fluorophores to create probes with varied emission wavelengths, including those in the near-infrared (NIR) region for deeper tissue imaging. Furthermore, the introduction of specific targeting moieties could enable the development of organelle-specific probes, providing more precise information about the subcellular distribution of analytes. The principles and protocols outlined in this document provide a solid foundation for researchers to unlock the full potential of this valuable chemical building block in the exciting field of fluorescent sensor development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al 3+ Recognition. | Read by QxMD [read.qxmd.com]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. matilda.science [matilda.science]
Application Notes and Protocols: 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde in Advanced Sensor Development
Introduction: The Versatile Role of Substituted Salicylaldehydes in Chemosensing
In the dynamic field of chemical sensor technology, the design of highly selective and sensitive molecular probes is of paramount importance. Substituted salicylaldehydes, such as 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, represent a critical class of building blocks for the development of advanced chemosensors. The strategic placement of electron-donating (tert-butyl) and electron-withdrawing (chloro) groups on the salicylaldehyde framework allows for the fine-tuning of the electronic and photophysical properties of their derivatives. This rational design is fundamental to creating sensors for a diverse range of analytes, including metal ions and biologically significant molecules.
The core of their utility lies in the formation of Schiff bases through condensation with various primary amines. This reaction creates an imine (-C=N-) linkage that, in conjunction with the hydroxyl group, provides an excellent coordination site for metal ions.[1][2] The binding of an analyte to the Schiff base ligand can trigger distinct changes in its photophysical properties, leading to a detectable signal. These changes can manifest as a "turn-on" or "turn-off" fluorescent response or a visible color change, forming the basis of fluorescent and colorimetric sensing, respectively.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of novel chemosensors. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for sensor synthesis and characterization, and discuss data interpretation.
Part 1: Sensor Design and Synthesis
The primary application of this compound in sensor development is its use as a precursor for Schiff base ligands. The choice of the amine component is crucial as it significantly influences the selectivity and sensitivity of the resulting sensor.
Rationale for Schiff Base Formation
The formation of a Schiff base from this compound and a primary amine introduces an imine nitrogen and retains the phenolic hydroxyl group. This N,O-donor set is a classic chelating motif for a wide array of metal ions. The binding of a metal ion to this site often restricts the C=N isomerization and can modulate photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) processes, leading to significant changes in the fluorescence or absorbance spectra.[6]
General Synthesis Protocol for a Schiff Base Sensor
This protocol describes a general method for the synthesis of a Schiff base sensor from this compound and a selected amine (e.g., an aniline derivative or an aliphatic amine).
Materials:
-
This compound
-
Selected primary amine (e.g., 2-aminoethanol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol.
-
Addition of Amine: To this solution, add 1 equivalent of the chosen primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Crystallization: The Schiff base product may precipitate upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Characterization: Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: Experimental Protocols for Analyte Sensing
Once the Schiff base sensor is synthesized and characterized, the next step is to evaluate its sensing performance towards the target analyte. The following protocols outline the procedures for conducting fluorescent and colorimetric titrations.
Protocol for Fluorescence Titration
This protocol is designed to investigate the change in fluorescence intensity of the sensor upon the addition of a target analyte.
Materials:
-
Synthesized Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solution of the analyte (e.g., 10 mM of a metal salt in the same solvent)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen solvent in a quartz cuvette.
-
Initial Spectrum: Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λ_ex).
-
Analyte Addition: Sequentially add small aliquots of the analyte stock solution to the cuvette containing the sensor solution.
-
Spectrum Recording: After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the added analyte. This will generate a titration curve from which the binding constant and limit of detection (LOD) can be calculated.
Protocol for Colorimetric (UV-Vis) Titration
This protocol is used to assess the change in the absorption spectrum of the sensor in the presence of the analyte, which may result in a visible color change.
Materials:
-
Synthesized Schiff base sensor
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent)
-
Stock solution of the analyte (e.g., 10 mM in the same solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Sensor Solution: Prepare a solution of the sensor (e.g., 20 µM) in the chosen solvent in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sensor solution from a suitable wavelength range (e.g., 200-800 nm).
-
Analyte Addition: Add incremental amounts of the analyte stock solution to the sensor solution in the cuvette.
-
Spectrum Recording: After each addition, ensure thorough mixing and record the UV-Vis spectrum.
-
Data Analysis: Observe the changes in the absorption bands. The appearance of new bands or a shift in existing bands indicates an interaction between the sensor and the analyte. A plot of absorbance at a specific wavelength versus the analyte concentration can be used for quantitative analysis.
Part 3: Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the performance of the sensor.
Performance Data Summary
The following table provides a template for summarizing the key performance metrics of a hypothetical sensor based on this compound.
| Parameter | Value | Method |
| Excitation Wavelength (λ_ex) | e.g., 380 nm | Fluorescence Spectroscopy |
| Emission Wavelength (λ_em) | e.g., 460 nm | Fluorescence Spectroscopy |
| Stokes Shift | e.g., 80 nm | Calculated |
| Limit of Detection (LOD) | e.g., 1.98 x 10⁻⁸ M[1] | Fluorescence Titration |
| Binding Constant (K_a) | e.g., 4.61 x 10⁶ M⁻¹[6] | Fluorescence Titration |
| Selectivity | High for Analyte X | Selectivity Study |
| Response Time | < 1 minute | Time-dependent Study |
Visualization of Sensing Mechanism and Workflow
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz (DOT language) scripts to generate diagrams for the sensing mechanism and experimental workflow.
Caption: General mechanism of a Schiff base sensor.
Caption: Experimental workflow for sensor development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel Schiff base chemosensors. By following the protocols and principles outlined in these application notes, researchers can systematically design, synthesize, and evaluate sensors for a wide range of applications, from environmental monitoring to biomedical diagnostics. The ability to tune the sensor's properties through the judicious choice of the amine component opens up a vast chemical space for the development of next-generation sensing technologies.
References
-
ESIPT Active Schiff Base Fluorescent Sensor for Selective and Sensitive Detection of Co(II) Ions: Experimental, DFT Optimization Studies and Real Sample Analysis. PubMed. [Link]
-
A turn-off fluorescent chemosensor for Cu(II) based on sensitive Schiff base derived from 4-tert-Butyl-2,6-diformylphenol and p-toluic hydrazide. ResearchGate. [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. National Institutes of Health. [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. [Link]
-
4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. Royal Society of Chemistry. [Link]
-
Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate Based Colorimetric Sensor for Oxyanions. ResearchGate. [Link]
-
Colorimetric sensors. ScienceDirect. [Link]
-
Fluorescent chemosensors facilitate the visualization of plant health and their living environment in sustainable agriculture. Royal Society of Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. ESIPT Active Schiff Base Fluorescent Sensor for Selective and Sensitive Detection of Co(II) Ions: Experimental, DFT Optimization Studies and Real Sample Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
cytotoxicity studies of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde Schiff bases
An In-Depth Guide to the Cytotoxicity Assessment of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde Schiff Bases
Introduction
Schiff bases, characterized by their azomethine functional group (-C=N-), represent a versatile class of organic compounds with significant potential in medicinal chemistry and drug development.[1] In particular, derivatives of salicylaldehyde (2-hydroxybenzaldehyde) have garnered substantial interest due to their wide range of biological activities, including notable anticancer properties.[2][3][4] The specific subclass of this compound Schiff bases combines the reactive azomethine core with a sterically hindered and halogenated phenolic ring, features that can modulate lipophilicity, cell permeability, and target interaction, making them compelling candidates for cytotoxic agents.
This application note provides a comprehensive, multi-assay framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential and preliminary mechanism of action of these novel Schiff bases. We move beyond simple viability screening to build a more complete biological profile, employing a tiered approach that assesses metabolic health, membrane integrity, and the induction of apoptosis.
Guiding Principles: A Tripartite Approach to Cytotoxicity
A single assay provides only one dimension of a compound's effect. To build a robust and reliable cytotoxicity profile, we advocate for a tripartite strategy that interrogates distinct cellular failure points.
-
Metabolic Viability (Mitochondrial Health): Assesses the functional integrity of mitochondria, the cell's powerhouse. A compromise in metabolic activity is often an early indicator of cellular stress or death. The MTT assay is the gold standard for this purpose.[5]
-
Membrane Integrity (Cell Lysis): Measures the leakage of intracellular components, a hallmark of irreversible membrane damage characteristic of necrosis or late-stage apoptosis. The Lactate Dehydrogenase (LDH) release assay is a direct measure of this event.[6]
-
Apoptotic Pathway Activation (Programmed Cell Death): Investigates whether the compound induces the organized, programmed cell death pathway. Measuring the activity of executioner caspases, such as Caspase-3 and Caspase-7, provides definitive evidence of apoptosis.[7][8]
Experimental Design and Workflow
A well-designed experiment is crucial for generating reproducible and meaningful data. The following workflow provides a logical progression from initial screening to mechanistic investigation.
Caption: Tiered experimental workflow for cytotoxicity assessment.
Key Considerations for Setup
-
Cell Line Selection: Choose cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9][10] Critically, include a non-malignant control cell line (e.g., MRC-5 fibroblasts) to evaluate the compound's selectivity for cancer cells over healthy cells.[9]
-
Compound Preparation: Schiff bases are often poorly soluble in aqueous media. Prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). Subsequent dilutions should be made in a complete culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
-
Essential Controls:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin) to confirm that the cell lines and assay systems are responding correctly.[9][11]
-
Protocol 1: Cell Viability Screening via MTT Assay
This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The amount of formazan is directly proportional to the number of metabolically active, viable cells.[12]
Materials
-
MTT stock solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[12]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or pure DMSO.[13]
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[1][14]
-
Compound Treatment: Prepare serial dilutions of the Schiff base in a complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1][9]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[13]
Protocol 2: Membrane Integrity Assessment via LDH Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. It serves as a direct marker for cytotoxicity and cell lysis.
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., Abcam ab65393, Promega LDH-Glo™).[15] These kits typically contain the substrate, cofactor, and lysis buffer.
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance (typically at 450-490 nm) or luminescence, depending on the kit.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells with the Schiff base compound as described in the MTT protocol (Steps 1-3). It is often convenient to run a parallel plate for the LDH assay at the same time.
-
Establish Controls: For each cell type and condition, you must prepare three specific controls:
-
Spontaneous LDH Release: Culture supernatant from vehicle-treated, healthy cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to a set of vehicle-treated wells 30-45 minutes before the assay endpoint to induce 100% cell lysis.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Do not disturb the cell monolayer.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (typically 50 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: If using a colorimetric kit, add the stop solution if required by the protocol. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[6]
Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay
This assay specifically measures the activity of the primary executioner caspases of apoptosis, Caspase-3 and Caspase-7. Luminescent "add-mix-measure" assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and ideal for high-throughput formats.[7] The reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal.[7]
Materials
-
Commercially available luminescent caspase-3/7 assay kit (e.g., Promega Caspase-Glo® 3/7).[7]
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
Microplate reader with luminescence detection capabilities.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the Schiff base compounds as previously described. The final volume in each well should be 100 µL.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol, which typically involves reconstituting a lyophilized substrate with a buffer.[16] Allow the reagent to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate the plate at room temperature for 1-3 hours, protected from light. The "glow-type" signal is stable for several hours.
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.
Data Analysis and Interpretation
Quantitative Data Summary
| Assay | Primary Metric | Calculation | Interpretation |
| MTT Assay | % Viability | (Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100 | A decrease indicates reduced metabolic activity or cell death. Used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability). |
| LDH Assay | % Cytotoxicity | (Experimental - Spontaneous) / (Maximum - Spontaneous) * 100 | A direct measure of cell lysis and membrane damage. |
| Caspase-3/7 | Fold Change | Luminescence_Sample / Luminescence_Vehicle | An increase indicates the activation of the apoptotic pathway. |
Integrated Interpretation
By combining the results from all three assays, a clearer picture of the compound's mechanism emerges.
| Scenario | MTT Result (Viability) | LDH Result (% Cytotoxicity) | Caspase-3/7 Result (Fold Change) | Likely Mechanism of Action |
| 1 | ↓↓↓ | ↑↑↑ | ~1.0 (No change) | Primary Necrosis: The compound causes rapid membrane damage and cell lysis without engaging apoptotic machinery. |
| 2 | ↓↓↓ | ↑ | ↑↑↑ | Primary Apoptosis: The compound triggers programmed cell death. The slight increase in LDH may be from secondary necrosis following apoptosis. |
| 3 | ↓↓↓ | ~0 | ~1.0 (No change) | Cytostatic Effect: The compound inhibits cell proliferation without causing immediate cell death. Mitochondrial metabolism is impaired, but membranes remain intact. |
| 4 | ↓↓↓ | ↑↑↑ | ↑↑↑ | Apoptosis & Necrosis (Apoptonecrosis): The compound induces a mixed cell death phenotype, potentially in a dose-dependent manner. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Uneven cell seeding; Incomplete formazan solubilization; Disturbance of cell monolayer during media changes. | Use a multichannel pipette for seeding; Ensure 15 min on an orbital shaker for solubilization; Aspirate media gently from the side of the well. |
| High background in LDH assay | Serum in the medium contains LDH; Cells were handled roughly, causing premature lysis. | Use serum-free medium for the final hours of treatment if possible; Handle plates gently. |
| No signal in Caspase assay | Compound is necrotic, not apoptotic; Incorrect time point (caspase activation is transient); Inactive reagent. | Cross-reference with LDH assay results; Perform a time-course experiment (e.g., 6, 12, 24 hours); Prepare fresh reagent for each experiment. |
References
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. ([Link])
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. ([Link])
-
Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. ([Link])
-
Cytotoxic activity of Schiff bases 3d , 3g and 3i , assessed by MTT assay on human lung fi broblasts over an incubation period of 24 h. ResearchGate. ([Link])
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. ([Link])
-
Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. ([Link])
-
Apoptosis – what assay should I use?. BMG Labtech. ([Link])
-
CHEMISTRY OF SULFATHIAZOLE AND 2,4- DIHYDROXYBENZALDEHYDE SCHIFF-BASE AND TOXICITY ASSESMENT AGAINST C. Vulgaris MICROCHLOROPHYT. ([Link])
-
Caspase 3/7 Activity. Protocols.io. ([Link])
-
Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. ResearchGate. ([Link])
-
MTT (Assay protocol). Protocols.io. ([Link])
-
Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. ACS Omega. ([Link])
-
Synthesis, Characterization, and In Vitro Cytotoxicity of Unsymmetrical Tetradentate Schiff Base Cu(II) and Fe(III) Complexes. Molecules. ([Link])
-
Synthesis and structure of Schiff bases based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. New sterically hindered bis-catecholaldimines. ResearchGate. ([Link])
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules. ([Link])
-
4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry. ([Link])
-
Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. ([Link])
-
Technical Manual Caspase 3/7 Activity Assay Kit. ([Link])
-
Choosing an Apoptosis Detection Assay. Biocompare. ([Link])
-
Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies. RSC Advances. ([Link])
-
MTT Proliferation Assay Protocol. ResearchGate. ([Link])
-
Cell Viability Assays. Assay Guidance Manual. ([Link])
-
LDH Cytotoxicity Assay Kit. OZ Biosciences. ([Link])
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Egyptian Journal of Chemistry. ([Link])
-
Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. Frontiers in Chemistry. ([Link])
-
Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. Journal of Medicinal Chemistry. ([Link])
-
2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET. ([Link])
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. ([Link])
-
Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience. ([Link])
-
Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. ([Link])
-
metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. ([Link])
Sources
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 16. Caspase 3/7 Activity [protocols.io]
Application Notes & Protocols: Catalytic Applications of Metal Chelates Derived from 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde and its Analogs
Abstract
Metal chelates of Schiff bases derived from substituted salicylaldehydes represent a cornerstone in modern catalysis, offering tunable steric and electronic properties that drive efficiency and selectivity in a myriad of organic transformations.[1] This guide focuses on the catalytic potential of metal complexes formed with Schiff bases of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. While direct literature on this specific ligand is emerging, we present a comprehensive framework based on well-established principles and data from structurally analogous systems. We provide detailed protocols for the synthesis of these chelates and their application in two critical reaction classes: the selective oxidation of alcohols and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental design, from ligand synthesis to catalyst performance, is explained to provide researchers with a robust foundation for their own investigations.
Introduction: The Rationale for Ligand Design
Schiff base metal complexes are highly valued as catalysts due to their straightforward synthesis, thermal stability, and the ease with which their properties can be modulated.[2] The ligand framework derived from this compound is particularly compelling for several reasons:
-
Chelation Core: The ortho-hydroxyl group and the imine nitrogen form a stable bidentate chelate with transition metals, creating a robust catalytic center.[3][4]
-
Steric Influence: The bulky tert-butyl group at the para-position to the hydroxyl can influence the geometry of the metal's coordination sphere. This steric hindrance can prevent catalyst deactivation through dimerization and enhance selectivity by controlling substrate approach.[5]
-
Electronic Tuning: The chloro substituent, an electron-withdrawing group, modifies the electron density at the metal center. This electronic perturbation can significantly impact the redox potential of the metal, influencing its reactivity in catalytic cycles, such as oxidative addition and reductive elimination steps.[6][7]
By leveraging these features, metal chelates of this ligand are promising candidates for catalyzing reactions that are sensitive to both the steric and electronic environment of the metal center.
Synthesis of Ligands and Metal Chelates
The synthesis is a two-step process: formation of the Schiff base ligand followed by complexation with a metal salt. The protocols provided are general and can be adapted for various primary amines and metal precursors.
Protocol 2.1: Synthesis of a Representative Schiff Base Ligand
(N-(Alkyl/Aryl)-2-hydroxy-4-tert-butyl-5-chloro-benzylidene)amine)
-
Dissolution: Dissolve this compound (1.0 eq.) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To this solution, add the desired primary amine (e.g., aniline, ethanolamine) (1.0 eq.) dropwise at room temperature. A few drops of glacial acetic acid can be added to catalyze the condensation.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry in vacuo. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.
Protocol 2.2: Synthesis of Metal (II) Chelates
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 eq.) in hot ethanol (30 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Pd(OAc)₂) (1.0 eq.) in ethanol or methanol (15 mL).
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with vigorous stirring. A color change and/or precipitation of the metal complex is typically observed immediately.
-
Reaction Completion: Reflux the resulting mixture for 1-2 hours to ensure complete complexation.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated metal chelate by filtration, wash thoroughly with ethanol and then diethyl ether to remove any unreacted ligand and metal salt. Dry the complex in a desiccator.
Caption: General workflow for the two-step synthesis of Schiff base metal chelates.
Application I: Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper(II)-Schiff base complexes are known to be effective catalysts for such reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[8]
Proposed Catalytic Mechanism
The catalytic cycle is believed to involve the formation of a high-valent copper-oxo or hydroperoxo species. The Schiff base ligand stabilizes the copper center and modulates its redox activity. The bulky tert-butyl group can prevent the formation of inactive dimeric species, while the electron-withdrawing chloro group can increase the electrophilicity of the copper center, potentially enhancing its catalytic activity.
Caption: Proposed catalytic cycle for alcohol oxidation by a Cu(II)-Schiff base complex.
Protocol 3.1: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Catalyst Loading: In a 50 mL flask, add the synthesized Cu(II)-Schiff base chelate (0.01 mmol, 1 mol%).
-
Reagents: Add benzyl alcohol (1.0 mmol, 1.0 eq.) and acetonitrile (10 mL) as the solvent.
-
Oxidant Addition: Stir the mixture at 60 °C. Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 mmol, 2.0 eq.) dropwise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.
-
Work-up: After completion (typically 4-6 hours), cool the reaction to room temperature. Quench the excess H₂O₂ by adding a saturated solution of sodium sulfite.
-
Extraction: Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and selectivity using GC with an internal standard. The product can be further purified by column chromatography if required.
Data Presentation: Expected Catalytic Performance
The following table summarizes expected results for the oxidation of various alcohols, based on performance data from analogous copper-Schiff base catalysts.
| Entry | Substrate | Catalyst (mol%) | Oxidant | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 1.0 | H₂O₂ | 4 | >95 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | 1.0 | H₂O₂ | 5 | ~90 | >99 (Acetophenone) |
| 3 | Cyclohexanol | 1.5 | H₂O₂ | 6 | ~85 | >99 (Cyclohexanone) |
| 4 | Cinnamyl alcohol | 1.0 | H₂O₂ | 4 | >92 | >99 (Cinnamaldehyde) |
Application II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, crucial in pharmaceuticals and materials science. Palladium(II)-Schiff base complexes are effective pre-catalysts that generate the active Pd(0) species in situ.[9][10]
Proposed Catalytic Mechanism
The Schiff base ligand stabilizes the palladium center, preventing precipitation as palladium black and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties imparted by the chloro-substituent can influence the rate of oxidative addition, a critical step in the cycle.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4.1: Coupling of 4-Iodotoluene with Phenylboronic Acid
-
Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the Pd(II)-Schiff base chelate (0.005 mmol, 0.5 mol%).
-
Reagents: Add 4-iodotoluene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.) as the base.
-
Solvent: Add a solvent mixture of Toluene/Ethanol/Water (4:1:1, 6 mL).
-
Reaction: Stir the mixture vigorously and heat to 80 °C for 6-12 hours. Monitor the reaction by TLC or GC.
-
Work-up: After cooling, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl. Calculate the isolated yield.
Data Presentation: Expected Catalytic Performance
The table below shows the anticipated yields for the Suzuki coupling of various aryl halides, demonstrating the potential versatility of the palladium catalyst.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | >95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 0.5 | K₂CO₃ | ~92 |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | 0.5 | K₂CO₃ | ~90 |
| 4 | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 1.0 | K₃PO₄ | ~85 |
References
-
Mahato, P., et al. (2020). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society. Available at: [Link]
-
Request PDF. (2015). Synthesis, catalytic oxidation and antimicrobial activity of copper(II) Schiff base complex. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts. Available at: [Link]
-
Katwal, R. (n.d.). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. TSI Journals. Available at: [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2018). ResearchGate. Available at: [Link]
-
Bhattacharya, S., et al. (2017). Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity. Dalton Transactions. Available at: [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2018). SpringerLink. Available at: [Link]
-
Dutta, B., et al. (2015). Suzuki Coupling Reactions Catalyzed with Palladacycles and Palladium(II) Complexes of 2‐Thiophenemethylamine‐Based Schiff Bases: Examples of Divergent Pathways for the Same Ligand. Semantic Scholar. Available at: [Link]
-
Yusof, N. S. M., et al. (2016). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Kumar, P., & Kumar, D. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies. Available at: [Link]
-
A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. (2022). ResearchGate. Available at: [Link]
-
METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE – A REVIEW. (2018). ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). Suzuki coupling reactions catalyzed by Schiff base supported palladium complexes bearing the vitamin B6 cofactor. ResearchGate. Available at: [Link]
-
Request PDF. (2019). Unsymmetrical Palladium(II) N,N,O,O-Schiff Base Complexes: Efficient Catalysts for Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2023). Semantic Scholar. Available at: [Link]
-
Request PDF. (2021). Nickel (II) Schiff base complexes: Synthesis, characterization and catalytic activity in Kumada-Corriu cross-coupling reactions. ResearchGate. Available at: [Link]
-
Sebastian, O., & Thapa, A. (2015). Schiff base metal complexes of Ni, Pd and Cu. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. (2025). Open Ukrainian Citation Index (OUCI). Available at: [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Request PDF. (2022). Highly dispersed and stable Schiff base nickel catalyst on multi-walled carbon nanotubes promote ethylene oligomerization. ResearchGate. Available at: [Link]
-
Nickel(II)-Based Building Blocks with Schiff Base Derivatives: Experimental Insights and DFT Calculations. (2020). PubMed Central. Available at: [Link]
-
Singh, A., et al. (2022). Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands: Green Synthesis, Characterization, DFT/TD‐DFT Calculations, Molecular Docking and Biological Studies. Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of Nickel(II) and Copper(II) Complexes of The Schiff Bases Derived from 2,4,6-/3. (n.d.). Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities | Semantic Scholar [semanticscholar.org]
- 6. Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases | Semantic Scholar [semanticscholar.org]
- 7. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate.
Introduction
This compound is a substituted aromatic aldehyde with applications in the synthesis of various fine chemicals and pharmaceutical compounds. Its preparation typically involves a two-step process: the formylation of 4-tert-butylphenol, followed by chlorination of the resulting 4-tert-butyl-2-hydroxybenzaldehyde. The efficiency of this synthesis can be influenced by a variety of factors, from the choice of reaction to the specific conditions employed. This guide provides in-depth technical assistance to navigate the challenges of this synthesis.
Synthetic Pathways Overview
The two primary routes for the initial formylation step are the Reimer-Tiemann reaction and the Duff reaction.[1][2] Both methods have their advantages and are prone to specific challenges that can impact the yield and purity of the desired product.
Reimer-Tiemann Reaction
This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3] The reactive species is dichlorocarbene, which is generated in situ.[2][4]
Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[1][5] This reaction is known for being generally inefficient, but modifications can improve yields.[1][6]
The subsequent chlorination of the intermediate, 4-tert-butyl-2-hydroxybenzaldehyde, introduces the chloro-substituent at the 5-position.
Troubleshooting Guide: Q&A Format
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is the yield of the initial formylation step (4-tert-butyl-2-hydroxybenzaldehyde) consistently low?
A1: Low yields in the formylation of 4-tert-butylphenol can stem from several factors, depending on the chosen method.
-
For the Reimer-Tiemann Reaction:
-
Suboptimal Base Concentration: The concentration of the hydroxide solution is critical. Insufficient base will lead to incomplete deprotonation of the phenol, reducing its nucleophilicity towards the dichlorocarbene. Conversely, excessively high concentrations can promote side reactions.[2]
-
Poor Phase Mixing: The reaction is typically biphasic, requiring vigorous stirring to ensure the chloroform and aqueous phases interact effectively.[2][7] The use of a phase-transfer catalyst can sometimes be beneficial.
-
Temperature Control: The Reimer-Tiemann reaction can be highly exothermic.[7] Inadequate temperature control can lead to the formation of undesired byproducts and a decrease in yield. It is crucial to initiate the reaction with gentle heating and then maintain a controlled temperature.[8]
-
-
For the Duff Reaction:
-
Inherent Inefficiency: The Duff reaction is notoriously low-yielding.[1][6] Consider exploring modified Duff reaction protocols, such as using anhydrous trifluoroacetic acid as a solvent, which has been shown to improve yields for some substituted phenols.[5][9]
-
Incomplete Hydrolysis: The final step of the Duff reaction involves the acidic hydrolysis of an imine intermediate.[1] Ensure that the hydrolysis is complete by allowing sufficient reaction time and using an adequate concentration of acid.
-
Reagent Quality: The purity of hexamine and the phenol starting material is important. Impurities can interfere with the reaction and lead to the formation of side products.
-
Q2: I am observing the formation of a significant amount of the para-formylated isomer. How can I improve the ortho-selectivity?
A2: The Reimer-Tiemann reaction generally favors ortho-formylation.[2][3] If you are seeing a high proportion of the para-isomer, consider the following:
-
Steric Hindrance: While the tert-butyl group at the para-position should direct formylation to the ortho-positions, ensure that your starting material is indeed 4-tert-butylphenol.
-
Reaction Conditions: In some cases, reaction conditions can influence the ortho/para ratio. Experiment with slightly lower reaction temperatures, as this can sometimes enhance selectivity.
For the Duff reaction, formylation also preferentially occurs at the ortho position to the hydroxyl group.[1] If both ortho positions are available, diformylation can occur.[1]
Q3: The chlorination step is resulting in a dark, impure product. What is the likely cause and how can it be resolved?
A3: The formation of dark-colored impurities during chlorination often indicates over-chlorination or side reactions.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is a key factor. Milder chlorinating agents are less likely to cause unwanted side reactions.
-
Reaction Temperature: Exothermic reactions can lead to a loss of selectivity. Maintain a low and controlled temperature throughout the addition of the chlorinating agent.
-
Exclusion of Moisture: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can lead to the formation of undesired byproducts.[10]
Q4: How can I effectively purify the final this compound product?
A4: Purification of the final product is crucial for obtaining a high-purity compound.
-
Column Chromatography: This is a standard and effective method for separating the desired product from isomers and other impurities. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For liquid products, vacuum distillation can be used for purification. However, given the structure of the target molecule, it is likely to be a solid at room temperature.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Strong Bases and Acids: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Be prepared for exothermic reactions, especially during the Reimer-Tiemann reaction and chlorination. Use an ice bath to control the temperature and add reagents slowly.[7]
Q: Can I use an alternative to chloroform in the Reimer-Tiemann reaction?
A: While chloroform is the classic reagent, research into greener alternatives is ongoing. However, for established protocols, chloroform is the most commonly used source of dichlorocarbene. Any substitution would require significant process development and optimization.
Q: Are there any analytical techniques that are particularly useful for monitoring the reaction progress?
A:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of starting materials and the formation of products in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including isomers and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the final product and assessing its purity.[6]
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butyl-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
This protocol is a general guideline and may require optimization.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 4-tert-butylphenol in a 20-30% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so maintain the temperature with an external cooling bath if necessary.[7]
-
After the addition is complete, continue to stir the mixture at 60-70°C for another 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Chlorination of 4-tert-Butyl-2-hydroxybenzaldehyde
This is a representative protocol and the choice of chlorinating agent and solvent may vary.
-
Dissolve 4-tert-butyl-2-hydroxybenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform | Hexamine |
| Reaction Medium | Basic (e.g., NaOH) | Acidic (e.g., acetic acid) |
| Typical Yields | Moderate to Good | Generally Low[1][6] |
| Key Advantage | Higher yields than traditional Duff | Milder conditions in some modifications |
| Common Issue | Biphasic reaction requires good mixing[2] | Low efficiency[1][6] |
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
Semantic Scholar. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
Cambridge University Press. Duff Reaction. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
-
Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]
-
Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
Eureka | Patsnap. Method for synthesizing 4-tert-butyl benzaldehyde. [Link]
-
PubMed. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
- Google Patents.
-
Oriental Journal of Chemistry. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. [Link]
-
MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
ResearchGate. SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5- (BENZYLOXY)-2-{[(4. [Link]
-
European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]
-
PubMed Central. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy. [Link]
-
PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219. [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. en)
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. byjus.com [byjus.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this valuable synthetic intermediate in high purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions.
Introduction to Purification Challenges
This compound is a substituted salicylaldehyde, a class of compounds vital in medicinal chemistry and material science. Its synthesis, typically via electrophilic formylation of 4-tert-butyl-3-chlorophenol through methods like the Duff or Reimer-Tiemann reactions, often results in a crude product contaminated with structurally similar impurities.[1][2] The primary challenges in its purification stem from:
-
Isomeric Impurities: The principal byproduct is often the regioisomer, 2-Tert-butyl-3-chloro-6-hydroxybenzaldehyde, formed from formylation at the other ortho position to the hydroxyl group. Separating these isomers can be difficult due to their similar polarities and solubilities.
-
Unreacted Starting Material: Incomplete reaction can leave residual 4-tert-butyl-3-chlorophenol in the crude mixture.
-
Reaction Byproducts: Depending on the synthetic route, various colored byproducts or polymeric resinous materials can form, leading to discoloration and difficult-to-remove contaminants.[3]
This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My purified product is persistently yellow or brown, even after recrystallization. What is the cause and how can I fix it?
Potential Causes: This discoloration is typically due to trace amounts of oxidized or polymeric impurities. Phenolic compounds, especially aldehydes, can be susceptible to air oxidation, forming highly colored quinone-like structures. High reaction temperatures during synthesis can also promote the formation of resinous byproducts.[3]
Recommended Solutions:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount (1-2% by weight) of activated carbon. Stir the mixture at an elevated temperature for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the carbon. This process effectively adsorbs many colored impurities.
-
Solvent System Optimization: A single solvent may not be sufficient. Experiment with a binary solvent system for recrystallization. A system like ethanol/water or toluene/heptane can often provide better selectivity for crystallizing the desired product while leaving colored impurities in the mother liquor.
Q2: After column chromatography, my product fractions are still contaminated with an impurity that has a very similar Rf value on TLC. How can I improve separation?
Potential Cause: This is the classic challenge of separating regioisomers, which often exhibit very similar polarities. The primary isomeric impurity and the target compound will travel closely together on a standard silica gel column.
Recommended Solutions:
-
Adjust Solvent System Polarity: Switch to a less polar mobile phase. A common mistake is using a solvent system that is too polar, causing all compounds to move too quickly up the column. Use a solvent system where the target compound has an Rf value between 0.25 and 0.35 for optimal separation. Hexane/ethyl acetate or cyclohexane/dichloromethane are good starting points.[4]
-
Increase Column Length and Decrease Loading: Use a longer chromatography column to increase the number of theoretical plates. Additionally, reduce the amount of crude material loaded onto the column (aim for <1% of the silica gel mass).
-
Utilize a Different Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for phenolic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be highly effective for separating isomers.
Q3: My NMR analysis shows the presence of the starting material, 4-tert-butyl-3-chlorophenol, in the final product. How can I remove it?
Potential Cause: The starting material has a polarity that can be close to the product, but its phenolic nature provides a chemical handle for separation.
Recommended Solutions:
-
Acid-Base Extraction: This is the most effective method. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution. The phenolic starting material is more acidic than the product (due to the electron-withdrawing aldehyde group on the product) and will be deprotonated and extracted into the aqueous layer.
-
Causality: The intramolecular hydrogen bond between the hydroxyl and aldehyde groups in the product reduces the acidity of its phenolic proton, making it less likely to be extracted by a weak base compared to the starting phenol.
-
-
Careful Column Chromatography: If extraction is not fully effective, meticulous column chromatography as described in Q2 will be necessary. The starting material will typically have a slightly higher Rf than the product in a normal-phase system.
In-Depth Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the purification and verification of this compound.
Protocol 2.1: High-Purity Recrystallization
This protocol is designed to remove less soluble and more soluble impurities.
-
Solvent Selection: Determine the optimal solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. See Table 1 for suggestions.
-
Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., isopropanol) until the solid just dissolves. If a co-solvent is used (e.g., water), add it dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve.
-
Decolorization (Optional): If the solution is colored, add 1-2% w/w activated carbon, swirl, and hot filter through celite.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.
Table 1: Suggested Recrystallization Solvents
| Solvent System | Polarity | Notes |
| Isopropanol/Water | High | Good for removing non-polar impurities. |
| Ethanol/Water | High | Similar to isopropanol/water, very effective.[5] |
| Toluene/Heptane | Low-Medium | Effective for removing more polar, colored impurities. |
| Acetone/Water | High | A patent-cited system for similar chloro-isomers.[6] |
Protocol 2.2: Column Chromatography for Isomer Separation
This protocol provides a baseline for separating the target compound from its regioisomer.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. A typical TLC system would be 4:1 Hexane:Ethyl Acetate.
-
Gradient Elution (Optional): If separation is slow, gradually increase the polarity of the mobile phase (e.g., from 2% to 5% Ethyl Acetate in Hexane). A shallow gradient is crucial for separating close-running spots.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2.3: Purity Verification via Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel F₂₅₄ plates.
-
Spotting: Dissolve small samples of the crude material, each purified fraction, and the starting material in a volatile solvent like ethyl acetate. Spot them carefully on the TLC plate.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). The product, starting material, and isomers should appear as distinct spots. Staining with potassium permanganate can also be used.
Visual Workflow: Purification Strategy
The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for purification of 4-TBC-2-HBA.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound? A: While specific data for this compound is not widely published, analogous substituted salicylaldehydes are typically light yellow or off-white crystalline solids.[5] The melting point would be expected to be sharp (a range of 1-2 °C) upon achieving high purity. It is critical to record the melting point of your final product as a benchmark for purity in future batches.
Q: How should I store the purified product to prevent degradation? A: Store the compound in a tightly sealed, amber glass vial to protect it from light and air. For long-term storage, flushing the vial with an inert gas like argon or nitrogen and storing it in a refrigerator or freezer (-20 °C) is recommended to inhibit oxidation.
Q: What are the key signals to look for in ¹H NMR to confirm the structure and purity? A: For this compound, you should expect to see:
-
A singlet for the aldehydic proton (-CHO) around 9.8-10.5 ppm.
-
A singlet for the phenolic proton (-OH) which may be broad, typically >10 ppm.
-
Two singlets (or doublets with very small coupling) for the two aromatic protons.
-
A sharp singlet integrating to 9 protons for the tert-butyl group around 1.3-1.5 ppm. The absence of peaks corresponding to the starting material or the regioisomer would be a key indicator of purity.
Q: Can I use distillation for purification? A: Distillation is generally not recommended for this compound. Substituted hydroxybenzaldehydes often have high boiling points and can be sensitive to thermal degradation, leading to decomposition and polymerization rather than purification.[7]
References
-
Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification by Column Chromatography. Org. Synth. 2014, 91, 234. Retrieved from [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]
- 5. 4-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 13765272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Side Product Formation in Reactions of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for navigating the complexities of reactions involving 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address common challenges in the synthesis and application of this versatile molecule. Our focus is to move beyond simple procedural outlines, offering a deeper understanding of the reaction mechanisms to empower you in mitigating side product formation and optimizing your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Issue 1: Formation of a Dichlorinated Side Product
Question: During the formylation of 4-tert-butyl-2-chlorophenol to produce this compound via the Reimer-Tiemann reaction, I've observed a significant amount of a dichlorinated byproduct. What is this compound, and how can I prevent its formation?
Root Cause Analysis:
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[1][2] The key reactive intermediate is dichlorocarbene (:CCl₂), generated from the reaction of chloroform with a strong base like sodium hydroxide.[3][4] While the intended reaction is the electrophilic attack of dichlorocarbene on the phenoxide ion to introduce a formyl group at the ortho position, a competing side reaction can occur.
This side reaction, known as an "abnormal" Reimer-Tiemann reaction, involves the attack of dichlorocarbene at the phenolic oxygen, leading to the formation of a dichloromethyl ether. More commonly, if the ortho and para positions are sterically hindered or deactivated, the dichlorocarbene can add to the aromatic ring to form a dichlorocyclohexadienone intermediate.[5] Subsequent rearrangement and hydrolysis can lead to the introduction of a second chlorine atom onto the aromatic ring, yielding 4-tert-butyl-2,6-dichloro-phenol or related chlorinated species.
dot ```dot graph Reimer_Tiemann_Side_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="4-tert-butyl-2-chlorophenol", fillcolor="#F1F3F4", style=filled]; B [label="Phenoxide Ion", fillcolor="#F1F3F4", style=filled]; C [label="Dichlorocarbene (:CCl₂)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; D [label="Desired Product:\nthis compound", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; E [label="Dichloromethyl Substituted Phenol Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; F [label="Abnormal Addition:\nDichlorocyclohexadienone Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; G [label="Side Product:\nDichlorinated Phenol", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges A -> B [label="NaOH"]; B -> E [label=":CCl₂ (Ortho Attack)"]; E -> D [label="Hydrolysis"]; B -> F [label=":CCl₂ (Abnormal Attack)"]; F -> G [label="Rearrangement & Hydrolysis"]; C [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Troubleshooting workflow for the Duff reaction.
Optimization Strategies:
To enhance the yield and minimize polymerization, the following modifications to the Duff reaction protocol are recommended:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can interfere with the reaction intermediates.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Overheating can promote the formation of polymeric byproducts.
-
Reagent Stoichiometry: Carefully control the molar ratio of the phenol to hexamine. An excess of hexamine can sometimes lead to the formation of di-formylated or other side products. [6]* Acid Catalyst: While acetic acid is common, the use of trifluoroacetic acid has been reported to improve yields in some cases, though it is a more corrosive reagent. [7] Recommended Protocol for Improved Duff Reaction:
-
To a stirred solution of 4-tert-butyl-2-chlorophenol in anhydrous trifluoroacetic acid, add hexamethylenetetramine portion-wise at room temperature.
-
Heat the reaction mixture to a controlled temperature (e.g., 80-90°C) and monitor the progress by TLC.
-
Upon completion, cool the mixture and pour it into a cold, dilute acid solution (e.g., 2M HCl) to hydrolyze the intermediate Schiff base.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: Can oxidation of the aldehyde group to a carboxylic acid be a significant side reaction?
A1: Yes, under certain conditions, the aldehyde group of this compound can be oxidized to the corresponding carboxylic acid (4-tert-butyl-5-chloro-2-hydroxybenzoic acid). This is more likely to occur if oxidizing agents are present, or if the reaction is carried out in the presence of air for extended periods at elevated temperatures, particularly under basic conditions. To avoid this, it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete.
Q2: I am observing the formation of a para-formylated isomer. How can I improve ortho-selectivity?
A2: The hydroxyl group is a strong ortho-, para-director. In the case of 4-tert-butyl-2-chlorophenol, the para position is blocked by the tert-butyl group. However, if the starting material is 2-chloro-4-tert-butylphenol, formylation can occur at the position para to the hydroxyl group. The Reimer-Tiemann reaction generally exhibits high ortho-selectivity due to the interaction between the phenolic oxygen and the dichlorocarbene intermediate. [1][4]To enhance ortho-selectivity in other formylation reactions, such as the Duff reaction, careful selection of the solvent and acid catalyst is crucial. Using a non-polar solvent can sometimes favor ortho-substitution.
Q3: Are there any stability concerns with this compound during workup and purification?
A3: this compound is generally a stable compound. However, prolonged exposure to strong bases or acids at high temperatures during workup should be avoided to prevent potential decomposition or side reactions. During purification by column chromatography, it is important to use a moderately polar eluent system to avoid strong interactions with the silica gel, which could lead to product degradation.
Q4: What is the best method for purifying the crude product to remove side products?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol/water, hexanes, or toluene) can be very effective.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.
-
Acid-Base Extraction: If acidic or basic impurities are present, a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can be used to remove them prior to other purification steps.
References
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link] [8]2. Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press. Retrieved from [Link] [9]3. Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link] [1]4. Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link] [3]9. Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link] [4]10. Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. SYNTHESIS, 1998(7), 1029-1032.
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 7. lookchem.com [lookchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable substituted salicylaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: Synthetic Challenges
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, poor regioselectivity, and the formation of difficult-to-remove impurities. The primary synthetic challenge lies in the sequential or concerted introduction of a formyl (-CHO) group and a chloro (-Cl) group onto the 4-tert-butylphenol backbone. This guide will focus on the most common synthetic pathway: the ortho-formylation of 4-tert-butylphenol followed by targeted chlorination.
Overview of Synthetic Strategies
The synthesis typically begins with 4-tert-butylphenol. The critical steps are electrophilic aromatic substitutions: formylation and chlorination. The order of these steps significantly impacts the outcome. The most common approach is formylation followed by chlorination, as the hydroxyl and aldehyde groups direct the chlorination to the desired C5 position.
Caption: Common synthetic route to the target compound.
Troubleshooting Guide: Key Reaction Steps
This section addresses specific problems you may encounter during the synthesis. Each solution is presented in a question-and-answer format, explaining the underlying chemistry and providing actionable steps for improvement.
Part 1: Ortho-Formylation of 4-tert-butylphenol
The introduction of the aldehyde group ortho to the hydroxyl is typically achieved via the Reimer-Tiemann or Duff reaction. Both have distinct advantages and disadvantages.
Q1: My Reimer-Tiemann reaction yield is extremely low, or I'm recovering only starting material.
A1: This is a common issue often related to inefficient generation or reaction of the dichlorocarbene intermediate.
-
Causality: The Reimer-Tiemann reaction relies on the in-situ formation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[1][2] The phenoxide ion, generated from the starting phenol, must then effectively trap this highly reactive electrophile.[2] Failure at any stage—carbene generation, phenoxide formation, or their subsequent reaction—will result in low conversion.
-
Troubleshooting Steps:
-
Base Strength & Concentration: Ensure a sufficiently high concentration of strong base (e.g., 30-40% aqueous NaOH or KOH) is used to deprotonate both the phenol and the chloroform effectively.[3]
-
Vigorous Mixing: The reaction is typically biphasic (aqueous base and organic chloroform/phenol).[2] Inefficient mixing starves the reaction. Use a high-speed overhead stirrer or a very powerful magnetic stir bar to create an emulsion, maximizing the interfacial area where the reaction occurs.[4]
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to shuttle the hydroxide ions into the organic phase and the phenoxide into the chloroform phase, accelerating the reaction.
-
Temperature Control: The reaction is exothermic once initiated.[5] Gently heat the mixture to 60-65°C to start the reaction, but be prepared to cool it if the exotherm becomes too vigorous.[3] Overheating can lead to carbene decomposition and side reactions.
-
Q2: I'm getting a significant amount of the para-formylated isomer (5-tert-butyl-2-hydroxybenzaldehyde). How can I improve ortho-selectivity?
A2: While the Reimer-Tiemann reaction inherently favors ortho-substitution, this selectivity can be compromised.
-
Causality: The ortho-selectivity is attributed to a favorable interaction between the hydroxyl group (as a phenoxide) and the incoming dichlorocarbene electrophile.[5] However, the para position is also electronically activated. Conditions that disrupt the ortho-directing coordination can increase the formation of the para isomer.
-
Troubleshooting Steps:
-
Solvent Choice: While typically run biphasically, using a solvent like 1,4-dioxane can act as an emulsifying agent and sometimes improve selectivity.[4]
-
Counter-ion Effect: The nature of the alkali metal cation (Na⁺ vs. K⁺) can influence the ortho:para ratio. Experiment with different hydroxide bases.
-
Alternative Reaction - The Duff Reaction: If para-isomer formation remains a persistent issue, consider switching to the Duff reaction. The Duff reaction mechanism, involving hexamine, is often more selective for the ortho position in phenols due to a directing effect from a hydrogen bond.[6][7] However, the Duff reaction is generally less efficient and may require higher temperatures (85–120°C).[7]
-
Q3: My reaction mixture turned into a dark, intractable tar or resin. What happened?
A3: This indicates the formation of phenol-formaldehyde-type resins.
-
Causality: Under the strongly basic or acidic conditions of formylation reactions, phenols and aldehydes can undergo condensation reactions to form polymeric resins.[8] This is particularly problematic at high temperatures or with prolonged reaction times.
-
Troubleshooting Steps:
-
Strict Temperature Management: Avoid excessive temperatures. For the Reimer-Tiemann reaction, maintain a temperature of 60-70°C.[3] For the Duff reaction, find the lowest effective temperature that promotes formylation without significant resinification.[8]
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed or the product concentration plateaus, work up the reaction immediately.
-
Control Reagent Stoichiometry: Use a modest excess of the formylating agent. A large excess, especially in the Duff reaction (using hexamine), can lead to di-formylation or polymerization.[8]
-
| Parameter | Reimer-Tiemann Reaction | Duff Reaction |
| Formylating Agent | Chloroform (CHCl₃) + Strong Base | Hexamethylenetetramine (HMTA) |
| Key Intermediate | Dichlorocarbene (:CCl₂) | Iminium Ion |
| Typical Yield | Moderate (can be low)[9] | Low to Moderate (often < 30%)[7][10] |
| Selectivity | Good ortho-selectivity, but para-isomer is a common byproduct.[11] | Excellent ortho-selectivity for phenols.[6][7] |
| Conditions | Strongly basic, biphasic, 60-70°C.[3] | Acidic (e.g., acetic acid, TFA), 85-120°C.[7][12] |
| Common Issues | Isomer separation, resin formation, handling chloroform. | Low yields, potentially high temperatures. |
Part 2: Chlorination of 4-tert-butyl-2-hydroxybenzaldehyde
Once the formylation is successful, the next step is the regioselective chlorination at the C5 position.
Caption: Decision workflow for troubleshooting the chlorination step.
Q4: My chlorination reaction is sluggish, or I see no product formation.
A4: This often points to an issue with the activity of the chlorinating agent or suboptimal reaction conditions.
-
Causality: The starting material is a highly activated phenol. While it should be reactive, the choice of chlorinating agent is critical. Agents that are too weak or have decomposed will fail to react.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: For activated phenols, sulfuryl chloride (SO₂Cl₂) is often a good choice. N-Chlorosuccinimide (NCS) is another effective and milder alternative. Avoid using harsh reagents like Cl₂ gas unless you have specialized equipment and experience, as it can be unselective and dangerous.
-
Reagent Quality: Ensure your chlorinating agent is fresh. Sulfuryl chloride can decompose in the presence of moisture. NCS should be a pure, crystalline solid.
-
Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically suitable. In some cases, a Lewis acid catalyst might be needed if the reaction is slow, but this can also decrease selectivity.[13]
-
Q5: The reaction produces a mixture of chlorinated products or shows degradation of the starting material.
A5: This indicates a lack of selectivity or overly harsh reaction conditions.
-
Causality: The starting material has two activating groups (-OH and -CHO) and a bulky directing group (-tBu). The hydroxyl group is a powerful ortho, para-director. The aldehyde is a deactivating meta-director. The combined effect strongly directs electrophilic attack to the C5 position (ortho to -OH, meta to -CHO). However, over-chlorination or reaction at other sites can occur if conditions are not controlled.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully add just over one equivalent (e.g., 1.05 eq.) of the chlorinating agent to prevent di-chlorination.
-
Low Temperature: Perform the reaction at a low temperature (start at 0°C) and allow it to slowly warm to room temperature. This will moderate the reaction rate and improve selectivity.
-
Slow Addition: Add the chlorinating agent dropwise to the solution of the phenol over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.
-
Protecting Groups: In very difficult cases, one could consider protecting the aldehyde as an acetal. This makes the ring even more activated towards chlorination but removes the meta-directing influence of the formyl group, which could alter selectivity. This adds extra steps to the synthesis but can be a powerful problem-solving tool.[14][15]
-
Frequently Asked Questions (FAQs)
-
Q: Which formylation method is generally recommended for this synthesis?
-
Q: How do I purify the final product, this compound?
-
A: A typical purification workflow involves:
-
Aqueous Workup: Quench the reaction and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: The most effective method for removing isomers and other organic impurities is silica gel column chromatography, typically using a hexane/ethyl acetate solvent gradient.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/toluene) can provide highly pure material.
-
-
-
Q: How can I confirm the final structure and regiochemistry?
-
A: ¹H NMR spectroscopy is the most powerful tool. For the desired product, you should observe two singlets in the aromatic region, corresponding to the protons at C3 and C6. The absence of coupling between them confirms the 1,2,4,5-substitution pattern. Mass spectrometry will confirm the correct molecular weight, including the chlorine isotope pattern.
-
Experimental Protocols
Protocol 1: Reimer-Tiemann Formylation of 4-tert-butylphenol
This protocol is a representative starting point and may require optimization.
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-tert-butylphenol (1 eq.).
-
Reaction Mixture: Add a 30% (w/v) aqueous solution of sodium hydroxide (4 eq.) and stir vigorously to dissolve the phenol.
-
Reagent Addition: Heat the mixture to 60-65°C. Add chloroform (1.5 eq.) dropwise via the dropping funnel over 1 hour, maintaining vigorous stirring. The mixture will become thick and colored.
-
Reaction: After the addition is complete, continue to stir the mixture at 65°C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid until it is acidic (pH ~2-3). The mixture will likely lighten in color.
-
Isolation: Steam distill the mixture to remove unreacted 4-tert-butylphenol and recover the product, 4-tert-butyl-2-hydroxybenzaldehyde.[16] Alternatively, extract the acidified mixture with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Chlorination of 4-tert-butyl-2-hydroxybenzaldehyde
This protocol is a representative starting point and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butyl-2-hydroxybenzaldehyde (1 eq.) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq.) dissolved in a small amount of DCM to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. Available from: [Link]
-
Organic & Biomolecular Chemistry (2015). "A theoretical study of the Duff reaction: insights into its selectivity". RSC Publishing. Available from: [Link]
-
Grokipedia. "Duff reaction". Available from: [Link]
-
chemeurope.com. "Duff reaction". Available from: [Link]
-
YouTube (2024). "Duff Reaction Mechanism | Organic Chemistry". Available from: [Link]
-
Allen Institute. "Reimer Tiemann Reaction Mechanism: Conditions & Applications". Available from: [Link]
-
Unacademy. "Reimer-Tiemann Reaction | JEE Chemistry". Available from: [Link]
-
Wikipedia. "Reimer–Tiemann reaction". Available from: [Link]
-
ResearchGate (2019). "Optimization of the Chlorination Conditions". Available from: [Link]
-
Magpie's Online Report. "Synthesis of Salicylaldehyde and its Applications". Available from: [Link]
-
UNI ScholarWorks. "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes". Available from: [Link]
-
Cambridge University Press. "Duff Reaction". Available from: [Link]
-
The ScholarShip. "The Duff Reaction: Researching A Modification". Available from: [Link]
-
RSC Publishing (2024). "Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes". Available from: [Link]
- Google Patents. "CN103228137A - Synthesis of substituted salicylaldehyde derivatives".
-
YouTube (2022). "Abnormal Riemann Tiemann Reaction". Available from: [Link]
-
PubChem. "4-tert-Butyl-2-hydroxybenzaldehyde". Available from: [Link]
-
Adda247 (2023). "Reimer Tiemann Reaction Mechanism". Available from: [Link]
-
Collegedunia. "Reimer Tiemann Reaction: Explanation, Reactions". Available from: [Link]
- Google Patents. "CN109970755A - The synthesis of substituted salicylaldehyde derivatives".
-
RSC Publishing. "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by". Available from: [Link]
-
NIH - PMC (2022). "One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow". Available from: [Link]
-
Eureka | Patsnap. "Method for synthesizing 4-tert-butyl benzaldehyde". Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer Tiemann Reaction Mechanism - [adda247.com]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 15. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 16. hkasme.org [hkasme.org]
Technical Support Center: Schiff Base Formation with 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support guide for troubleshooting Schiff base formation with 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights to help you overcome common challenges in your synthesis. As Senior Application Scientists, we understand that success lies in understanding the "why" behind each experimental step.
The structure of this compound presents a unique combination of electronic and steric factors. The bulky tert-butyl group introduces significant steric hindrance, while the electron-withdrawing chloro group and the strategically placed hydroxyl group influence the reactivity of the carbonyl and the stability of the final imine product. This guide will address the specific issues arising from this unique molecular architecture.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the synthesis of Schiff bases from this substituted salicylaldehyde.
Q1: Why is my reaction yield extremely low or non-existent?
Low yields are the most frequently reported issue and can stem from several factors, often acting in combination.
Core Issues & Causal Analysis:
-
Reversibility of the Reaction: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, significantly reducing your yield.
-
Steric Hindrance: The primary culprit for difficulty with this specific aldehyde is the large tert-butyl group at the C4 position, adjacent to the chloro group. This bulky group physically obstructs the nucleophilic attack of the amine on the carbonyl carbon, slowing down the reaction rate and preventing it from reaching completion.[2][3] Steric effects can often override electronic factors in dictating reactivity.[2][3]
-
Suboptimal pH: The reaction mechanism is highly pH-dependent. The initial nucleophilic attack is favored under neutral or slightly basic conditions, but the rate-limiting step—dehydration of the hemiaminal intermediate—requires acid catalysis.[1][4] If the pH is too high, dehydration is slow. If the pH is too low (highly acidic), the primary amine becomes protonated (R-NH3+), losing its nucleophilicity and preventing the initial attack on the carbonyl.[1][4]
Troubleshooting Steps:
-
Aggressive Water Removal: Do not simply rely on refluxing. Employ active measures to remove water as it forms.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene to physically remove water from the reaction mixture.[1]
-
Dehydrating Agents: Add anhydrous molecular sieves (3Å or 4Å), anhydrous MgSO₄, or Na₂SO₄ directly to the reaction flask.[1] This is a simple and effective method for bench-scale reactions.
-
-
Optimize Reaction Conditions to Overcome Sterics:
-
Increase Temperature: Refluxing at higher temperatures provides the necessary activation energy to overcome the steric barrier. Consider switching to a higher-boiling solvent if necessary (see Table 1).
-
Extend Reaction Time: Monitor the reaction by TLC over an extended period (12-24 hours) to ensure it has reached completion.
-
-
Fine-Tune pH with Catalysis:
-
Introduce a catalytic amount of a weak acid. A few drops of glacial acetic acid are often sufficient to maintain the optimal mildly acidic environment (pH 4-5) needed for the dehydration step.[1][5][6]
-
Other acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) can also be effective but must be used judiciously to avoid side reactions.[1]
-
Q2: My reaction is very slow and seems to stall before completion. What can I do to drive it forward?
A stalled reaction is typically a sign that the activation energy barrier, magnified by steric hindrance, is not being overcome, or the equilibrium is not being sufficiently shifted towards the products.
Causal Analysis:
The slow kinetics are directly attributable to the steric bulk of the tert-butyl group.[2] While the electron-withdrawing chloro group enhances the electrophilicity of the carbonyl carbon, the physical blockade is often the dominant factor.
Troubleshooting Steps:
-
Increase Reactant Concentration: If feasible and cost-effective, using a slight excess (1.1 to 1.5 equivalents) of the amine can help shift the equilibrium towards the product side.[1]
-
Catalyst Screening: If acetic acid is not effective, consider a stronger acid catalyst like p-TsOH or a Lewis acid. Lewis acids like ZnCl₂, Mg(ClO₄)₂, or Er(OTf)₃ can coordinate to the carbonyl oxygen, making the carbon significantly more electrophilic and susceptible to attack.[1][7]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While alcohols like ethanol and methanol are common, non-polar solvents like toluene or benzene are ideal for azeotropic water removal. A comparison is provided in Table 1.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture, providing the energy to overcome activation barriers.[8] This method often leads to higher yields in a fraction of the time compared to conventional heating.[8]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Methanol | 65 | 32.7 | Good for dissolving reactants, but lower boiling point may not be sufficient to overcome high steric hindrance. |
| Ethanol | 78 | 24.5 | A very common and effective solvent for Schiff base synthesis.[9] |
| Toluene | 111 | 2.4 | Excellent for azeotropic water removal with a Dean-Stark trap; higher temperature helps drive the reaction.[1] |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent; can be useful for trapping the Schiff base and preventing hydrolysis.[10] |
Table 1: Common Solvents for Schiff Base Synthesis and Their Properties.
Q3: My TLC shows the product spot, but also a persistent spot for the starting aldehyde. How can I purify my product effectively?
The presence of unreacted aldehyde is a common purification challenge, often linked to the reversibility of the reaction and potential hydrolysis of the imine product during workup or chromatography.[10]
Causal Analysis:
-
Incomplete Reaction: The reaction may not have gone to completion due to the reasons outlined in Q1 and Q2.
-
Hydrolysis on Silica Gel: Imines can be sensitive to the acidic nature of silica gel, potentially hydrolyzing back to the aldehyde and amine during column chromatography.[5] This can give the false impression that the reaction was incomplete.
-
Equilibrium in NMR Solvent: If the NMR solvent (e.g., CDCl₃) is not perfectly anhydrous, a small amount of hydrolysis can occur, showing a peak for the aldehyde proton.[10]
Troubleshooting & Purification Protocols:
-
Recrystallization (Preferred Method): This is the most effective method for removing unreacted starting materials.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the Schiff base is soluble but the aldehyde is less soluble (or vice versa). Common solvents include ethanol, methanol, or isopropanol.[9] Allow the solution to cool slowly. The pure Schiff base should crystallize out, leaving impurities in the mother liquor. Filter and wash the crystals with a small amount of cold solvent.
-
-
Solvent Washing/Trituration:
-
Protocol: If the product is a solid, wash it thoroughly with a solvent in which the starting aldehyde is soluble but the product is not (e.g., cold hexanes or diethyl ether). This can effectively remove residual aldehyde.
-
-
Careful Column Chromatography:
-
Protocol: If chromatography is unavoidable, neutralize the silica gel by preparing the slurry with your eluent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). This minimizes on-column hydrolysis. Run the column quickly.
-
-
Confirm Purity: Before concluding the product is impure, ensure your characterization methods are not causing the issue. Use an anhydrous NMR solvent for analysis.
Experimental Protocols & Workflows
Protocol 1: Standard Reflux Synthesis with Azeotropic Removal
This protocol is designed to maximize yield by actively removing the water byproduct.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the primary amine (1.05 eq) and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via recrystallization from ethanol or methanol as described in Q3.
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
A logical workflow for troubleshooting Schiff base formation.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of an imine is a two-stage process: formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration.
Diagram: Mechanism of Acid-Catalyzed Imine Formation
The two-stage mechanism of Schiff base synthesis.
The key takeaway is that the dehydration step is often rate-limiting and requires an acid catalyst to protonate the hydroxyl group, turning it into a good leaving group (H₂O).[1][11] This is why precise pH control is essential for a successful reaction. The intramolecular hydrogen bond from the ortho-hydroxyl group in the starting material can also play a role in stabilizing the final product.[7]
References
- Cetin, M. M. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Vertex AI Search.
- Cetin, M. M. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Vertex AI Search.
- BenchChem. (n.d.).
- IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
- Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evalu
- Wady, A. F., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
- Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media. (2018). IJRSR.
- Rana, M. S., et al. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online.
- Different Schiff Bases—Structure, Importance and Classific
- Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transform
- What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024).
- Steric hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. (n.d.). chem.iitb.ac.in.
- How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? (2013).
- Is there an effective way of purifying schiff bases? (2021).
- Imine. (n.d.). Wikipedia.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories. (2023).
- Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation. (n.d.).
- How to purify Schiff base? (2023).
- n → π interactions as a versatile tool for controlling dynamic imine chemistry*. (2020). Chemical Science (RSC Publishing).
- What are the conditions used for schiff base reaction? (2015).
- An Overview: Using Different Approaches to Synthesis New Schiff Bases M
- 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. (2021). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for its handling, storage, and use in experimental settings. Our goal is to ensure the integrity of your experiments by mitigating potential degradation of this versatile reagent.
Introduction to the Stability of this compound
This compound is a substituted salicylaldehyde derivative with a unique combination of functional groups that contribute to both its utility and its specific stability profile. The interplay between the electron-donating tert-butyl group, the electron-withdrawing chlorine atom, and the intramolecular hydrogen bonding-capable ortho-hydroxyl group dictates its reactivity and susceptibility to degradation.[1][2] Understanding these influences is key to troubleshooting and preventing experimental inconsistencies.
The primary stability concerns for this compound are its sensitivity to light (photodegradation), oxidation, and to a lesser extent, thermal stress. These factors can lead to discoloration of the material, reduced reactivity, and the formation of impurities that may interfere with your downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Question 1: My solid this compound has developed a yellowish or brownish tint upon storage. What is the cause and can I still use it?
Answer:
The development of a yellowish or brownish tint is a common indicator of degradation, most likely due to a combination of slow oxidation and photodegradation.
-
Causality: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen) and light.[3] Phenolic compounds, in general, are also prone to oxidation, which can lead to the formation of colored quinone-like byproducts. The presence of the chlorine atom can also influence the rate of photodegradation, a known degradation pathway for chlorinated phenols.[4][5]
-
Troubleshooting Steps:
-
Assess the extent of discoloration: A slight change in color may indicate minor degradation that might not significantly impact all applications. However, for sensitive reactions such as in drug development, the purity is paramount.
-
Purity Check: If you have access to analytical instrumentation, we recommend performing a purity check using techniques like HPLC, TLC, or NMR to quantify the level of degradation and identify any major impurities.
-
Recrystallization: For less sensitive applications, you may be able to purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). However, this should be validated for your specific experimental needs.
-
Recommendation: For best results and to ensure the reproducibility of your experiments, it is always recommended to use a fresh, non-discolored batch of the reagent.
-
-
Prevention:
-
Store the compound in an amber glass vial to protect it from light.
-
Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
-
Store in a cool, dark, and dry place as recommended by safety data sheets for similar compounds.[6]
-
Question 2: I am observing lower than expected yields or incomplete reactions when using this compound. Could this be related to its stability?
Answer:
Yes, a loss of reactivity is a direct consequence of the degradation of the starting material.
-
Causality: The primary reactive site for many applications is the aldehyde group. If this group has been oxidized to a carboxylic acid, it will no longer participate in reactions such as Schiff base formation, Wittig reactions, or aldol condensations.[7][8] Degradation effectively lowers the molar quantity of the active reagent in your reaction mixture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Preventative Measures:
-
Always use a fresh, pure sample for your reactions.
-
Prepare solutions of the aldehyde fresh before use, as stability in solution can be lower than in the solid state.
-
Avoid prolonged storage of solutions.
-
Question 3: My reaction mixture containing this compound changes color during the reaction. Is this normal?
Answer:
Color changes during a reaction can be normal, indicating the formation of the desired product or intermediates. However, it can also be a sign of decomposition, especially under harsh reaction conditions.
-
Causality:
-
Expected Color Change: The formation of highly conjugated systems, such as certain Schiff bases or other condensation products, can result in colored compounds.
-
Degradation-Induced Color Change: If the reaction is run at elevated temperatures for extended periods, thermal decomposition may occur.[9][10] Similarly, exposure to strong oxidizing or reducing agents, or high-intensity light, can cause degradation of the starting material or product.
-
-
Troubleshooting and Validation:
-
Analyze the Product: Isolate the product and characterize it to confirm that the color is due to the desired compound and not a mixture of byproducts.
-
Run a Control Reaction: Set up a control reaction with the starting material under the same conditions but without a key reactant to see if the color change still occurs. This can help differentiate between product formation and decomposition.
-
Optimize Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature, for a shorter duration, or under an inert atmosphere.
-
Experimental Protocols: Best Practices for Handling and Use
To ensure the stability and reactivity of this compound, follow these step-by-step guidelines for a typical reaction, such as a Schiff base condensation.
Protocol: Synthesis of a Schiff Base
-
Reagent Preparation:
-
Use a fresh, crystalline sample of this compound.
-
Ensure your amine reactant and solvent are pure and dry, as water can sometimes hydrolyze the resulting imine.[11]
-
-
Reaction Setup:
-
Conduct the reaction in a flask that is appropriately sized for the reaction volume.
-
If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., a nitrogen or argon balloon).
-
For reactions that are heated, use a well-controlled heating mantle and a condenser.
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol) in the reaction flask.
-
Add the amine reactant to the solution, typically in a 1:1 molar ratio.
-
If required by the specific protocol, add a catalytic amount of acid (e.g., a drop of acetic acid).
-
Stir the reaction mixture at room temperature or with gentle heating, as required. Monitor the reaction progress by TLC.
-
Upon completion, isolate the product by your chosen method (e.g., filtration if it precipitates, or extraction followed by solvent evaporation).
-
-
Workup and Purification:
-
Perform the workup as quickly as is reasonably possible to minimize exposure of the product to potentially harsh conditions.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
-
Visualizing Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of its functional groups.
Sources
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 11. Sciencemadness Discussion Board - hydrobenzamide from benzaldehyde and ammonia - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific formylation reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the direct precursor for synthesizing this compound and what is the core challenge?
The direct starting material for this synthesis is 4-tert-butyl-2-chlorophenol [1]. The primary challenge is achieving regioselective ortho-formylation. The formyl group (–CHO) must be introduced specifically at the carbon atom adjacent to the hydroxyl group and meta to the chlorine atom. The key is to select a catalyst system that directs the formylation to this position with high selectivity, avoiding the formation of unwanted isomers and byproducts.
Q2: What are the primary catalytic methods for the ortho-formylation of 4-tert-butyl-2-chlorophenol?
There are several established methods for the ortho-formylation of phenols. For this specific substrate, the most effective approaches are Lewis acid-mediated reactions that offer high regioselectivity. The main contenders include:
-
Magnesium-Mediated Formylation: Utilizes magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N) with paraformaldehyde as the formyl source. This is often the most recommended method for its high ortho-selectivity and excellent yields.[2]
-
Titanium(IV) Chloride (TiCl₄)-Mediated Formylation: Employs TiCl₄ as a strong Lewis acid with a formylating agent such as dichloromethyl methyl ether (CHCl₂OMe). This method is also highly effective for directing formylation to the ortho position.[3][4][5]
-
Classical Name Reactions: Methods like the Reimer-Tiemann reaction (using chloroform and a strong base) and the Duff reaction (using hexamine) can also be used.[6][7] However, they often suffer from lower yields, harsher conditions, and potential for side-product formation, making them less ideal for complex, substituted phenols.[6][8][9]
Q3: Why is the Magnesium-mediated (MgCl₂/Et₃N) system so effective for ortho-formylation?
The exceptional ortho-directing ability of the MgCl₂ system stems from the formation of a magnesium phenoxide intermediate. The magnesium ion chelates with both the phenolic oxygen and the oxygen of the incoming formylating agent (formaldehyde, derived from paraformaldehyde). This creates a six-membered transition state that holds the electrophile in close proximity to the ortho-carbon, making the intramolecular attack at this position highly favorable.[10] This chelation control effectively blocks the para-position and the other ortho-position, leading to almost exclusive formation of the desired salicylaldehyde.[2]
Diagram: Proposed Mechanism for Mg-Mediated ortho-Formylation
Caption: Chelation control in Mg-mediated formylation.
Q4: When should I consider using a TiCl₄-based catalyst system?
A TiCl₄-mediated system is an excellent alternative, particularly for electron-rich phenols.[4][11] The mechanism is conceptually similar to the magnesium-mediated route, where the titanium(IV) center coordinates strongly with the phenolic oxygen. This coordination enhances the nucleophilicity of the aromatic ring and directs the electrophilic formylating agent (from dichloromethyl methyl ether) to the ortho position.[3][12] This method can be advantageous when the MgCl₂ system proves sluggish or when using different formylating agents. However, TiCl₄ is highly moisture-sensitive and requires strictly anhydrous conditions for optimal performance.[12]
Comparative Analysis of Catalyst Systems
| Catalyst System | Formylating Agent | Key Advantages | Potential Drawbacks | Typical Yields |
| MgCl₂ / Et₃N | Paraformaldehyde | Excellent ortho-selectivity, high yields, milder conditions, environmentally benign reagents.[2][10] | Can be slower with electron-deficient phenols.[2][13] | 80-95% |
| TiCl₄ | Dichloromethyl methyl ether | Excellent ortho-selectivity, high yields, effective for electron-rich phenols.[3][4] | Requires strictly anhydrous conditions, TiCl₄ is corrosive, formylating agent is toxic.[12] | 75-90% |
| Reimer-Tiemann | Chloroform (CHCl₃) / NaOH | Inexpensive reagents, one-pot procedure.[7][9] | Moderate yields, formation of para-isomer, potential for dichlorocarbene side reactions, harsh basic conditions.[9][14] | 40-60% |
| Duff Reaction | Hexamethylenetetramine | Can be effective for certain phenols, avoids highly corrosive reagents.[6] | Generally low yields, often requires strong acids (e.g., TFA) for improvement, potential for complex mixture/polymeric byproducts.[6][8][15] | 20-50% |
Troubleshooting Guide
Problem: My reaction yield is very low or I've isolated only starting material.
-
Probable Cause 1: Inactive Catalyst/Reagents (for MgCl₂ and TiCl₄ methods).
-
Explanation: Both MgCl₂ and especially TiCl₄ are hygroscopic. The presence of moisture will deactivate the Lewis acid, preventing the formation of the crucial phenoxide complex. Similarly, old paraformaldehyde can have reduced reactivity.
-
Solution:
-
Ensure you are using anhydrous MgCl₂ or a fresh bottle of TiCl₄.
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents (e.g., THF, DCM) dispensed from a solvent purification system or freshly distilled.
-
Use a fresh source of paraformaldehyde.
-
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature.
-
Explanation: While electron-donating groups (like tert-butyl) promote the reaction, the electron-withdrawing chloro group can slow it down.[2][13] The reaction may require extended heating to go to completion.
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Increase the reflux time in 2-hour increments until the starting material is consumed.
-
Ensure the oil bath temperature is stable and provides gentle reflux of the solvent (e.g., ~75°C for THF).
-
-
Diagram: Troubleshooting Workflow for Low Yield
Sources
- 1. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 | Semantic Scholar [semanticscholar.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [diposit.ub.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Byproduct Analysis in the Synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. Formylation of the precursor, 4-tert-butyl-2-chlorophenol, is a nuanced electrophilic aromatic substitution that can present challenges related to yield, purity, and byproduct formation. This document provides in-depth, experience-driven troubleshooting advice and validated analytical protocols to help you identify, understand, and mitigate common issues encountered during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most common challenges observed during the preparation of this compound.
Issue 1: Consistently Low or No Product Yield
Question: My formylation reaction (Reimer-Tiemann or Duff) is providing a very low yield of the target benzaldehyde, and I am mostly recovering the 4-tert-butyl-2-chlorophenol starting material. What are the probable causes and how can I improve conversion?
Answer: Low conversion is a frequent issue that typically points to problems with reagent activity, reaction conditions, or substrate reactivity. Let's break down the likely culprits for the two most common synthetic routes.
For a Reimer-Tiemann Reaction:
-
Inefficient Dichlorocarbene Formation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base (e.g., NaOH, KOH).[1] Its formation and subsequent reaction are highly dependent on the reaction environment.
-
Causality: The reaction is often biphasic (aqueous base, organic chloroform).[1] If mixing is inadequate, the interfacial area where deprotonation of chloroform occurs is limited, leading to a low concentration of dichlorocarbene. Furthermore, the carbene is highly reactive and can be quenched by water if it diffuses into the aqueous phase.
-
Troubleshooting Steps:
-
Improve Mixing: Use a high-torque overhead stirrer to ensure vigorous agitation and create a fine emulsion between the aqueous and organic layers.
-
Introduce a Phase-Transfer Catalyst (PTC): Add a catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (1-5 mol%). A PTC shuttles the hydroxide ion into the organic phase and the phenoxide into the organic phase, accelerating carbene formation and reaction where it's needed.[2]
-
Temperature Control: The reaction is exothermic. While initial heating (typically to 60-70°C) is needed, runaway temperatures can degrade both the carbene and the product.[3] Use a temperature-controlled oil bath and monitor the internal temperature.
-
-
For a Duff Reaction:
-
Inactivity of the Formylating Agent: The Duff reaction employs hexamethylenetetramine (HMTA) as the formaldehyde source, which forms an electrophilic iminium ion in an acidic medium (e.g., trifluoroacetic acid, TFA, or acetic acid).[4]
-
Causality: The activation of HMTA requires a sufficiently acidic environment to protonate it and facilitate ring-opening to the reactive species.[5] If the acid is weak, wet, or used in insufficient quantity, the electrophile will not be generated efficiently.
-
Troubleshooting Steps:
-
Use Anhydrous Acid: Water can interfere with the reaction. Using anhydrous TFA or glacial acetic acid is critical.[6]
-
Ensure Sufficient Acidity: Trifluoroacetic acid is an excellent solvent and catalyst for this reaction. If using glycerol or acetic acid, ensure the conditions are sufficiently protic to activate the HMTA.
-
Stoichiometry: Ensure at least a stoichiometric amount of HMTA is used. Some procedures call for a slight excess.[7]
-
-
General Troubleshooting Workflow for Low Yield
Caption: General workflow for troubleshooting low product yield.
Issue 2: Complex Product Mixture & Byproduct Identification
Question: My post-reaction analysis (TLC, HPLC, or GC) shows multiple peaks/spots in addition to my desired product. What are the most likely byproducts in the synthesis of this compound?
Answer: The presence of multiple species is a common outcome. Based on the starting material (4-tert-butyl-2-chlorophenol) and the reaction mechanisms, the following byproducts are most probable:
-
Unreacted Starting Material (4-tert-butyl-2-chlorophenol): This is the most common impurity, especially in cases of low conversion.
-
Di-formylated Product (4-tert-butyl-5-chloro-2-hydroxy-1,3-benzenedicarbaldehyde): While the first formyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of formylating agent) can lead to a second formylation at the C-3 position. This is more commonly reported in Duff reactions.[4][7]
-
Oxidation Product (4-tert-butyl-5-chloro-2-hydroxybenzoic acid): Benzaldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction mixture is exposed to air for extended periods at high temperatures or during workup.
-
Isomeric Byproducts (from impure starting material): The regioselectivity of the formylation on 4-tert-butyl-2-chlorophenol is highly directed to the C-6 position (to give the desired 5-chloro isomer) because the other ortho position (C-2) and the para position (C-4) are blocked. However, if your starting material contains 4-tert-butylphenol , you will inevitably form 5-tert-butyl-2-hydroxybenzaldehyde as a significant byproduct. This is a critical consideration for raw material quality control.
The formation pathways for these primary byproducts are illustrated below.
Caption: Potential byproduct formation pathways.
Definitive Byproduct Analysis: Experimental Protocols
To effectively troubleshoot, you must first confidently identify the components of your product mixture. Below are validated starting protocols for HPLC and GC-MS analysis.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This method is excellent for quantifying the desired product, unreacted starting material, and the more polar oxidation byproduct.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol (HPLC grade).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid). A typical starting ratio is 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Data Interpretation:
| Compound | Expected Retention Time (Relative) | Key Characteristics |
| Oxidized Product (Benzoic Acid) | Earliest | Most polar; retention increases at lower pH. |
| Starting Material (Phenol) | Intermediate | Less polar than the acid, more polar than aldehydes. |
| Isomeric Byproduct (from impurity) | Late | Similar retention to desired product, may co-elute. |
| Desired Product (Benzaldehyde) | Late | Elutes closely with other aldehyde isomers. |
| Di-formylated Product | Latest | Least polar due to two aldehyde groups. |
Protocol 2: GC-MS for Isomer Identification and Volatile Byproducts
GC-MS is the definitive method for identifying and distinguishing between isomeric byproducts and confirming the structure of unknown peaks.[9]
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
(Optional Derivatization): For improved peak shape and resolution of the phenolic compounds, you can perform silylation. Add 50 µL of the sample solution to a vial with 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 minutes.[10]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Interpretation:
-
Unreacted Starting Material (4-tert-butyl-2-chlorophenol): Look for the molecular ion (M⁺) at m/z 184/186 (characteristic 3:1 chlorine isotope pattern).
-
Desired Product (this compound): M⁺ at m/z 212/214. Key fragments include loss of the formyl group (-CHO, M-29) and loss of the tert-butyl group (-C₄H₉, M-57).
-
Isomeric Byproduct (5-tert-butyl-2-hydroxybenzaldehyde): M⁺ at m/z 178. Fragmentation will be different from the chlorinated analog.
-
Di-formylated Product: M⁺ at m/z 240/242.
By combining the quantitative data from HPLC with the structural identification from GC-MS, you can achieve a complete and accurate profile of your reaction, enabling targeted optimization to improve purity and yield.
References
-
NROChemistry (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia (2023). Reimer–Tiemann reaction. [Link]
-
Chemistry Stack Exchange (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]
-
Quora (2015). What could be the reason for getting a very low yield in organic chemistry?. [Link]
-
Wikipedia (2023). Duff reaction. [Link]
-
The ScholarShip (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Organic Syntheses Procedure (n.d.). ortho-Formylation of phenols. [Link]
- Google Patents (n.d.).
-
ResearchGate (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]
-
Semantic Scholar (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
Unacademy (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
-
ResearchGate (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]
-
Patsnap (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde. [Link]
-
Google Patents (n.d.). United States Patent (19). [Link]
- Google Patents (n.d.).
-
European Patent Office (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde. [Link]
- Google Patents (n.d.).
-
PubMed (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry. [Link]
-
PubMed (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. [Link]
-
ResearchGate (n.d.). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]
-
Sci-Hub (n.d.). Structural Characterization of α,β‐Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. [Link]
-
PubChem (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Kinetics of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
Welcome to the technical support center for the reaction kinetics of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. While specific kinetic data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous substituted salicylaldehydes to offer a robust framework for your experimental design and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and reactivity of this compound, providing a foundational understanding for kinetic studies.
Question 1: What are the key structural features of this compound and how do they influence its reactivity?
Answer: this compound is a substituted salicylaldehyde with three key functional groups that dictate its reactivity:
-
Aldehyde Group (-CHO): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is a primary determinant of reaction rates in condensation reactions.
-
Hydroxyl Group (-OH): As an electron-donating group, it activates the aromatic ring, particularly at the ortho and para positions, towards electrophilic attack. Its presence also allows for potential intramolecular hydrogen bonding, which can influence the conformation and reactivity of the aldehyde group.
-
Tert-butyl Group (-C(CH₃)₃): This is a bulky, electron-donating group. Its steric hindrance can influence the approach of reagents to the adjacent chloro and hydroxyl groups. Electronically, it activates the ring.
-
Chloro Group (-Cl): This is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. It deactivates the ring towards electrophilic substitution.
The interplay of these substituents determines the overall electronic and steric environment of the molecule, which in turn governs its reaction kinetics. The electron-donating tert-butyl and hydroxyl groups will likely increase the rate of reactions where the aromatic ring acts as a nucleophile, while the electron-withdrawing chloro and aldehyde groups will decrease it. Conversely, for nucleophilic attack at the carbonyl carbon, the chloro group will enhance reactivity, while the tert-butyl and hydroxyl groups will diminish it.
Question 2: What are the expected challenges when studying the reaction kinetics of this compound?
Answer: Researchers may encounter several challenges:
-
Solubility: The presence of the tert-butyl group increases the lipophilicity of the molecule, which might lead to solubility issues in polar solvents. Careful selection of the solvent system is crucial for homogeneous reaction kinetics.
-
Side Reactions: The activated aromatic ring can be susceptible to side reactions, such as oxidation or electrophilic substitution, depending on the reaction conditions.
-
Monitoring the Reaction: The UV-Vis spectrum of the starting material and product may overlap, complicating spectrophotometric monitoring. In such cases, chromatographic methods like HPLC or GC may be more suitable.
-
Stability: Substituted salicylaldehydes can be sensitive to air and light, potentially leading to degradation and affecting kinetic measurements. It is advisable to store the compound under an inert atmosphere and in the dark.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides practical solutions to problems that may arise during kinetic experiments involving this compound.
Guide 1: Issues with Condensation Reactions (e.g., Schiff Base Formation)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Slow or no reaction | Insufficient activation of the carbonyl group. | Consider adding a catalytic amount of a protic or Lewis acid to protonate the carbonyl oxygen, thereby increasing its electrophilicity. |
| Steric hindrance from the tert-butyl group. | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Note that this may also promote side reactions. | |
| Low product yield | Unfavorable reaction equilibrium. | Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product side. Alternatively, add a dehydrating agent like anhydrous MgSO₄. |
| Competing side reactions. | Optimize the reaction temperature and catalyst concentration. Perform the reaction under an inert atmosphere to prevent oxidation. | |
| Difficulty in monitoring by UV-Vis | Overlapping spectra of reactant and product. | Develop an HPLC or GC method to monitor the disappearance of the reactant and the appearance of the product. |
Guide 2: Issues with UV-Vis Spectroscopic Monitoring
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Non-linear Beer-Lambert plot | Aggregation of the solute at high concentrations. | Work within a concentration range where linearity is observed. |
| Changes in the solvent environment during the reaction. | Ensure the solvent composition remains constant throughout the experiment. | |
| Baseline drift | Temperature fluctuations in the spectrophotometer. | Allow the instrument to warm up and stabilize before starting measurements. Maintain a constant temperature in the cuvette holder. |
| Lamp instability. | Check the lamp's age and replace if necessary. | |
| Scattered data points | Presence of suspended particles or air bubbles. | Filter solutions before measurement. Ensure the cuvette is clean and free of bubbles. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting kinetic studies on this compound.
Protocol 1: Kinetic Analysis of Schiff Base Formation with Aniline using UV-Vis Spectroscopy
This protocol outlines a method to determine the rate law and rate constant for the reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Absolute Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of this compound in absolute ethanol.
-
Prepare a 0.1 M stock solution of aniline in absolute ethanol.
-
-
Determination of λmax of the Schiff Base:
-
React a small amount of the aldehyde and aniline in ethanol with a catalytic amount of acetic acid and gently warm for 10 minutes.
-
Scan the UV-Vis spectrum of the resulting solution to determine the wavelength of maximum absorbance (λmax) of the Schiff base product.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined λmax and maintain a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the aldehyde stock solution and dilute with ethanol.
-
Initiate the reaction by adding a known volume of the aniline stock solution, quickly mix, and start recording the absorbance as a function of time.
-
Repeat the experiment with varying concentrations of the aldehyde and aniline to determine the reaction order with respect to each reactant.
-
-
Data Analysis:
-
Plot absorbance vs. time. The initial rate can be determined from the initial slope of this curve.
-
To determine the order with respect to the aldehyde, keep the aniline concentration constant and vary the aldehyde concentration. Plot log(initial rate) vs. log([aldehyde]). The slope of this line will give the order of the reaction with respect to the aldehyde.
-
Similarly, determine the order with respect to aniline.
-
Calculate the rate constant (k) from the rate law: Rate = k[Aldehyde]ⁿ[Aniline]ᵐ.
-
Workflow Diagram:
Caption: Workflow for kinetic analysis of Schiff base formation.
Part 4: Mechanistic Insights and Predictive Models
Understanding the reaction mechanism is crucial for predicting the kinetic behavior of this compound.
Hammett Equation for Predicting Substituent Effects
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[1] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For this compound, we can estimate the electronic effects of the substituents on the reaction rate. The tert-butyl group is electron-donating (negative σ value), while the chloro group is electron-withdrawing (positive σ value). The overall effect on the reaction rate will depend on the specific reaction and the value of ρ. For reactions where the transition state has a buildup of negative charge, a positive ρ value is expected, and electron-withdrawing groups will accelerate the reaction. Conversely, for reactions with a buildup of positive charge in the transition state, a negative ρ value is expected, and electron-donating groups will be accelerating.
Logical Relationship Diagram:
Caption: Factors influencing the reactivity of the target compound.
References
- Yadav, J. S., Reddy, B. V. S., & Pandey, S. K. (2001). A mild and efficient method for the synthesis of Schiff bases in the presence of a catalytic amount of p-toluenesulfonic acid.
- Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry (6th ed.). Longman.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde Derivatives
Introduction
4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde and its derivatives are pivotal molecular scaffolds in the fields of medicinal chemistry and materials science. Their utility as precursors for Schiff bases, metal complexes, and various heterocyclic compounds necessitates an unambiguous confirmation of their chemical structure. In drug development, for instance, even minor structural ambiguities can lead to significant differences in pharmacological activity and toxicity. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of this class of compounds, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.
Part 1: Primary Spectroscopic and Spectrometric Techniques
A multi-faceted approach, leveraging the strengths of different analytical methods, is the most robust strategy for structural elucidation. The primary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—provide detailed information on the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Expertise & Experience: The "Why" Behind the Experiment
For a molecule like this compound, ¹H NMR is the first line of analysis. We expect to see distinct signals for each type of proton, and their chemical shifts (δ) are highly informative. The aldehyde proton is significantly deshielded by the electronegative oxygen and the aromatic ring, causing it to appear far downfield (typically δ 9.5-10.5 ppm). The hydroxyl proton's chemical shift is variable and can be confirmed by D₂O exchange. The tert-butyl group, with its nine equivalent protons, will present as a sharp singlet, while the aromatic protons will show a characteristic splitting pattern that confirms their relative positions.
¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing at a very downfield chemical shift (δ 190-200 ppm).
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aldehyde (-CHO) | ~10.0 (singlet, 1H) | ~195 | The aldehyde proton signal is a key identifier.[1][2] |
| Aromatic (C-H) | ~7.5 (doublet, 1H), ~7.3 (doublet, 1H) | ~120-140 | Splitting patterns reveal ortho and meta couplings. |
| Hydroxyl (-OH) | Variable (broad singlet, 1H) | - | Signal broadens or disappears upon D₂O addition. |
| Tert-butyl (-C(CH₃)₃) | ~1.3 (singlet, 9H) | ~35 (quaternary C), ~30 (CH₃) | The large integration value and singlet nature are characteristic. |
| Carbonyl (C=O) | - | ~195 | Highly deshielded carbon.[3] |
| Aromatic (C-Cl, C-OH, etc.) | - | ~120-160 | Quaternary carbon signals are typically weaker. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Trustworthiness: A Self-Validating System
The combination of chemical shifts, integration values (proton ratios), and splitting patterns in ¹H NMR provides a self-validating dataset. For example, the integration ratio of the aromatic protons to the tert-butyl protons to the aldehyde proton should be 2:9:1. Any deviation would indicate an impurity or an incorrect structure.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Expertise & Experience: The "Why" Behind the Experiment
For a compound containing chlorine, such as this compound, MS is particularly powerful. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, with a second peak (M+2) at two mass units higher and about one-third the intensity.[4] This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the determination of the molecular formula. Fragmentation patterns, often induced by techniques like Electron Ionization (EI), can reveal the structure of different parts of the molecule. For example, loss of a methyl group from the tert-butyl moiety or loss of the entire tert-butyl group are common fragmentation pathways.
Expected Mass Spectrometry Data:
| Technique | Expected Observation | Information Gained |
| Low-Resolution MS (e.g., EI-MS) | Molecular ion peaks (M⁺ and M+2) with a ~3:1 intensity ratio. | Confirms the presence of one chlorine atom.[5][6] |
| High-Resolution MS (e.g., ESI-TOF) | Exact mass of the molecular ion. | Unambiguous determination of the molecular formula. |
| Tandem MS (MS/MS) | Characteristic fragmentation patterns (e.g., loss of -CH₃, -C(CH₃)₃, -CHO). | Structural information about different functional groups. |
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the exact mass of the molecular ion and observe the characteristic isotopic pattern.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry-based analysis.
Part 2: Definitive Structural Elucidation
While spectroscopic and spectrometric methods provide compelling evidence, the gold standard for unambiguous structure determination is single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction: The Atomic Blueprint
X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[7][8] It is the most comprehensive technique for molecular structure determination.[7]
Expertise & Experience: The "Why" Behind the Experiment
This technique is employed when absolute certainty of the structure is required, for example, in the final stages of drug candidate validation or for understanding intermolecular interactions in the solid state. The primary limitation is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[7] However, the resulting atomic coordinates provide an unparalleled level of detail and are considered definitive proof of structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[8] Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Validation: The final refined structure is validated using various crystallographic metrics.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Part 3: Complementary Vibrational and Electronic Spectroscopy
FTIR and UV-Vis spectroscopy provide additional, complementary information that can quickly confirm the presence of key functional groups and the aromatic system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For this compound, key expected peaks include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the aldehyde, and various C-H and C=C stretches for the aromatic ring and tert-butyl group.[9][10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted phenols and benzaldehydes have characteristic absorption maxima in the UV region, which can be used to confirm the presence of the aromatic chromophore.[11][12][13]
Part 4: Comparative Analysis and Integrated Workflow
No single technique tells the whole story. An integrated approach, where the data from each method corroborates the others, provides the highest level of confidence in the assigned structure.
Comparative Summary of Techniques:
| Technique | Strengths | Weaknesses | Sample Requirement | Information Provided |
| NMR | Detailed structural connectivity, stereochemistry. | Less sensitive, requires soluble sample. | ~5-10 mg, soluble | Atomic connectivity, molecular framework. |
| MS | High sensitivity, molecular formula determination. | Isomers can be difficult to distinguish. | <1 mg, soluble | Molecular weight, elemental composition. |
| X-ray | Unambiguous 3D structure.[7][14] | Requires a high-quality single crystal. | Single crystal | Bond lengths, bond angles, absolute configuration.[7] |
| FTIR | Fast, identifies functional groups. | Provides limited structural detail. | Small amount, solid or liquid | Presence of key functional groups. |
| UV-Vis | Simple, confirms conjugated systems. | Non-specific, limited structural information. | Dilute solution | Presence of chromophores. |
Recommended Integrated Workflow
A logical and efficient workflow for structural validation begins with rapid, less sample-intensive techniques and progresses to more detailed methods.
Caption: An integrated workflow for structural validation.
Conclusion
The structural validation of this compound derivatives is a critical step in their application in research and development. A comprehensive approach utilizing NMR for detailed structural mapping, mass spectrometry for molecular formula confirmation, and, when necessary, X-ray crystallography for definitive 3D structure determination, provides the highest degree of confidence. Complementary techniques such as FTIR and UV-Vis serve as rapid and valuable screening tools. By understanding the strengths and limitations of each method and employing an integrated workflow, researchers can ensure the scientific integrity of their work and accelerate the development of new chemical entities.
References
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Harris, K. D. M. (2011). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. [Link]
-
Marian, C. M. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. PubMed. [Link]
-
Williamson, K. L. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]
-
Ghammamy, S. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. [Link]
-
Ghammamy, S. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]
-
Bonesi, S. M. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Changes in the UV‐Vis absorption spectra of phenol (A) and iodobenzene (B). Wiley Online Library. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]
-
Brainly. (2023). NMR Analysis of Benzaldehyde. Brainly. [Link]
-
Tolstorozhev, G. B. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
-
Vul'fson, N. S. (1970). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Diehl, P. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Sci-Hub. [Link]
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. arabjchem.org [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 14. azolifesciences.com [azolifesciences.com]
A Senior Application Scientist's Guide to 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: A Comparative Analysis for Advanced Synthesis
Welcome to a detailed exploration of substituted salicylaldehydes, a cornerstone class of reagents for researchers in medicinal chemistry, materials science, and coordination chemistry. This guide moves beyond catalog data to provide a comparative analysis, grounded in experimental evidence, of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde against other key substituted salicylaldehydes. Our objective is to elucidate the subtle yet profound influence of aromatic ring substituents on reactivity, chelation properties, and biological potential, empowering you to make more informed decisions in your synthetic strategies.
The Salicylaldehyde Scaffold: More Than a Simple Aldehyde
Salicylaldehyde (2-hydroxybenzaldehyde) is a privileged scaffold. The ortho-hydroxyl group and the aldehyde function in concert, creating a versatile bidentate chelating ligand and a precursor for a vast array of derivatives, most notably Schiff bases. However, the true synthetic power of this molecule is unlocked through substitution on the aromatic ring. By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), we can precisely modulate the molecule's electronic and steric properties.
This guide focuses on a particularly intriguing derivative: This compound . Its unique substitution pattern—a bulky, electron-donating tert-butyl group para to the hydroxyl and a moderately electron-withdrawing chloro group meta to it—creates a fascinating interplay of effects that sets it apart from simpler analogs.
The Substituent Effect: A Triad of Influence
The properties of any substituted salicylaldehyde are dictated by the electronic and steric nature of its substituents. Let's dissect the contributions within our focus molecule.
-
The 4-tert-Butyl Group : As a bulky alkyl group, it exerts a positive inductive effect (+I), donating electron density into the ring. This enhances the nucleophilicity of the aromatic system.[1][2] Its significant steric bulk can influence the approach of reagents and the final conformation of its derivatives. Furthermore, it dramatically increases the molecule's lipophilicity, a critical factor in drug design for membrane permeability.
-
The 5-Chloro Group : Halogens present a dual electronic nature. They are inductively electron-withdrawing (-I) due to their electronegativity but can donate electron density through resonance (+M). For chlorine, the -I effect typically dominates, leading to a net withdrawal of electron density. This makes the phenolic proton more acidic and reduces the electron density of the ring compared to an unsubstituted analog.[1][2]
-
The 2-Hydroxyl Group : This group is fundamental to the character of salicylaldehydes. It forms a strong intramolecular hydrogen bond with the aldehyde oxygen, which influences the aldehyde's reactivity. It is also the primary site for deprotonation to form a phenoxide, crucial for coordinating with metal ions.
Comparative Analysis: Performance in Key Applications
To understand the unique value of this compound, we must compare it to other salicylaldehydes with distinct substitution patterns.
| Compound | Key Substituents | Predicted Effect on Aldehyde Reactivity | Predicted Effect on -OH Acidity | Key Features |
| Salicylaldehyde | None | Baseline | Baseline | Parent compound for reference. |
| 5-Chlorosalicylaldehyde | EWG (-Cl) | Increased | Increased | Enhanced acidity, useful for stable complex formation.[3][4] |
| 5-Nitrosalicylaldehyde | Strong EWG (-NO₂) | Significantly Increased | Significantly Increased | Highly activated aldehyde, strong metal chelation.[3][4] |
| 3,5-Di-tert-butylsalicylaldehyde | EDGs (2x t-Bu) | Decreased | Decreased | High steric hindrance, very lipophilic, antioxidant properties.[5][6] |
| Our Focus: 4-t-Bu-5-Cl-salicylaldehyde | EDG (t-Bu) & EWG (-Cl) | Moderately Increased | Increased | Balanced lipophilicity and acidity, sterically directed reactivity. |
Reactivity in Schiff Base Formation
The condensation of a salicylaldehyde with a primary amine to form a Schiff base is one of its most important reactions. The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
-
EWGs (e.g., -NO₂, -Cl) withdraw electron density from the ring, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by an amine. This generally leads to faster reaction times.[7][8]
-
EDGs (e.g., -t-Bu, -OCH₃) donate electron density, making the carbonyl carbon less electrophilic and slowing the reaction.
This compound presents a balanced case. The electron-withdrawing chlorine at the 5-position enhances the aldehyde's reactivity, while the donating tert-butyl group at the 4-position slightly tempers this effect. The primary benefit here is that the molecule remains highly reactive for Schiff base formation while incorporating the desirable lipophilic and steric properties of the tert-butyl group.
// Nodes reactants [label="Substituted Salicylaldehyde + Primary Amine (R'-NH2)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hemiaminal [label="Hemiaminal Intermediate", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Schiff Base (Imine)", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; h2o [label="H2O", shape=ellipse, style=dashed, color="#EA4335"];
// Edges reactants -> hemiaminal [label="Nucleophilic Attack"]; hemiaminal -> product [label="Dehydration (-H2O)"]; product -> h2o [style=invis]; // for layout } केंदोट Caption: General mechanism for Schiff base formation.
Coordination and Chelation Properties
Substituted salicylaldehydes and their Schiff base derivatives are exceptional ligands for metal ions. The stability of the resulting metal complexes is influenced by the electron density on the phenolic and (in the case of Schiff bases) imine donor atoms.
-
EWGs decrease the basicity of the phenolic oxygen, which can sometimes lead to more stable complexes with certain metal ions due to a better match in electronic properties.[9]
-
EDGs increase the basicity of the donor atoms, strengthening the bond to hard metal cations.
The combination of substituents in This compound is advantageous for creating complexes with tailored properties. The chloro group enhances the acidity of the proton, facilitating coordination, while the overall electronic environment can be fine-tuned. The bulky tert-butyl group provides a "protective shield" around the metal center, enhancing the stability of the complex and increasing its solubility in organic media, which is crucial for catalytic applications.
Biological Activity
The biological activities of salicylaldehyde derivatives are strongly correlated with their substitution patterns.[10] Halogenation, in particular, has been shown to improve the antimicrobial and antifungal activity of salicylaldehyde-derived compounds.[11][12][13]
-
Lipophilicity : The tert-butyl group significantly increases the molecule's ability to cross biological membranes, which can enhance bioavailability and intracellular accumulation.
-
Electronic Effects : The chloro substituent is a key feature in many bioactive molecules. Dihalogenation of the salicylic moiety has been shown to improve antibacterial and antifungal activity.[11]
-
Antioxidant Potential : Phenolic compounds, especially those with bulky groups like tert-butyl ortho or para to the hydroxyl group (as seen in the well-known antioxidant BHT), can act as radical scavengers. While the primary role here is as a synthetic intermediate, derivatives of 3,5-di-tert-butylsalicylaldehyde are known for these properties.[6][14]
Therefore, This compound serves as an excellent starting material for developing drug candidates that require a balance of membrane permeability and potent electronic features for receptor or enzyme binding.
Experimental Protocol: Synthesis of a Salicylaldehyde Schiff Base
This protocol provides a reliable method for the synthesis of a Schiff base from this compound and a primary amine, a foundational experiment for many research projects.
Objective: To synthesize (E)-2-((benzylamino)methyl)-5-tert-butyl-4-chlorophenol.
Causality and Experimental Choices:
-
Solvent: Ethanol is chosen as it readily dissolves both the aldehyde and many primary amines, and the resulting Schiff base product often has lower solubility, allowing for precipitation upon cooling.
-
Catalyst: A catalytic amount of acetic acid is often used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack. However, for many reactive salicylaldehydes, the reaction proceeds efficiently without an external catalyst. We will proceed without a catalyst initially to demonstrate the inherent reactivity.
-
Temperature: Refluxing provides the necessary activation energy for the dehydration step, driving the equilibrium towards the product.
-
Purification: Recrystallization is an effective method for purifying the solid Schiff base product, leveraging differences in solubility between the product and any unreacted starting materials at different temperatures.
// Node styles start_end [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; io [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow start [label="Start", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve Aldehyde\nin Ethanol", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; add_amine [label="Add Benzylamine\n(1.0 eq.)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; reflux [label="Reflux Mixture\n(2-4 hours)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; monitor [label="Monitor by TLC", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to Room Temp,\nthen in Ice Bath", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; filter [label="Filter Precipitate", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; wash [label="Wash with Cold Ethanol", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; dry [label="Dry Product\nUnder Vacuum", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; characterize [label="Characterize\n(NMR, IR, MS)", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; end [label="End", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> dissolve; dissolve -> add_amine; add_amine -> reflux; reflux -> monitor; monitor -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> characterize; characterize -> end; } केंदोट Caption: Experimental workflow for a typical Schiff base synthesis.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.26 g, 10 mmol).
-
Dissolution: Add 40 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol, 1.0 equivalent) dropwise to the stirring solution at room temperature. A color change to yellow is typically observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified yellow crystalline product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The FT-IR spectrum should show the appearance of a C=N stretch (approx. 1630 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde (approx. 1660 cm⁻¹).
Conclusion
This compound is not merely another reagent; it is a highly engineered building block. The strategic placement of an electron-donating, lipophilic tert-butyl group and an electron-withdrawing chloro group creates a molecule with a unique and advantageous profile. Compared to simpler salicylaldehydes, it offers:
-
Balanced Reactivity: Sufficiently activated for efficient Schiff base formation and other condensations.
-
Enhanced Lipophilicity: Ideal for applications requiring solubility in organic media or for improving the membrane permeability of target bioactive compounds.
-
Modulated Acidity and Chelation: The chloro group increases the phenolic acidity, which is beneficial for forming stable metal complexes.
-
Steric Influence: The bulky tert-butyl group can direct the stereochemical outcome of reactions and provide kinetic stability to its derivatives.
For the researcher and drug development professional, understanding these comparative nuances is key to leveraging the full potential of the salicylaldehyde scaffold. This molecule represents a sophisticated choice for the rational design of novel ligands, catalysts, and therapeutic agents.
References
-
IOSR Journal of Applied Chemistry. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. Available from: [Link]
-
Fadllallah Wady, A., Hussein, M. B., & Mohammed, M. M. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. ResearchGate. Available from: [Link]
-
Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Available from: [Link]
-
International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA-CHARACTERIZATION AN. Available from: [Link]
-
Semantic Scholar. Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Available from: [Link]
-
PeerJ. (2021). Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Available from: [Link]
-
Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Gucka, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. Available from: [Link]
-
ResearchGate. (2025). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. Available from: [Link]
-
OrgoSolver. EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Available from: [Link]
-
ResearchGate. The structures of the salicylaldehyde derivatives studied. Available from: [Link]
-
Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Available from: [Link]
-
Domagała, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. Available from: [Link]
-
ACS Publications. (2011). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry. Available from: [Link]
-
Perontsis, S., et al. (2022). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. National Institutes of Health. Available from: [Link]
-
Richardson, D. R., et al. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. ResearchGate. Available from: [Link]
-
Tyrrell, E., et al. (2008). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London Research Repository. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
YouTube. (2011). Electron Donating and Electron Withdrawing Groups. Available from: [Link]
-
PubChem. 4-tert-Butyl-2-hydroxybenzaldehyde. Available from: [Link]
-
PubMed. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Available from: [Link]
-
Wiley Online Library. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]
-
PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Available from: [Link]
-
Pelttari, E., et al. (2008). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available from: [Link]
-
NIST WebBook. 5-tert-Butyl-2-hydroxybenzaldehyde. Available from: [Link]
-
PubChem. 4-Butyl-5-chloro-2-hydroxybenzaldehyde. Available from: [Link]
-
ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available from: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Metal Complexes with Diverse Salicylaldehyde Ligands: Synthesis, Properties, and Applications
Introduction: The Versatility of Salicylaldehyde-Based Ligands in Coordination Chemistry
Salicylaldehyde and its derivatives are foundational building blocks in the field of coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has led to extensive research into their synthesis and application.[1][2] These compounds, particularly when modified to form Schiff bases, offer a versatile platform for designing metal complexes with tunable electronic, steric, and, consequently, functional properties.[1][3] The inherent bioactivity of many salicylaldehyde-derived Schiff bases is often enhanced upon chelation with metal ions, a phenomenon that has significant implications for drug development.[4][5] This guide provides a comparative analysis of metal complexes formed with different salicylaldehyde-based ligands, focusing on how ligand modifications influence the physicochemical properties and biological activities of the resulting complexes. We will delve into the synthetic strategies, characterization techniques, and explore their potential in catalysis and medicine, supported by experimental data and established protocols.
Core Principle: The Influence of Ligand Substitution
The electronic and steric properties of salicylaldehyde-based ligands can be systematically altered by introducing various substituents onto the salicylaldehyde or the amine precursor of a Schiff base. These modifications directly impact the coordination environment of the metal center, influencing the stability, geometry, and reactivity of the complex.[3][6][7] For instance, electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density on the donor atoms (oxygen and nitrogen), leading to stronger metal-ligand bonds and enhanced stability.[6] Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the redox potential of the metal center and influence the biological activity of the complex.[3][5]
Comparative Study: A Focus on Schiff Base Complexes
Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a prominent class of ligands derived from salicylaldehyde.[8] The azomethine (C=N) group is a key feature, providing a nitrogen donor atom for coordination.[8][9]
Synthesis: A Tale of Two Methods
The synthesis of salicylaldehyde Schiff base metal complexes typically follows a two-step process: formation of the Schiff base ligand followed by complexation with a metal salt.
Conventional Method: This involves refluxing an alcoholic solution of salicylaldehyde and a primary amine, often with a catalytic amount of acid.[10] The resulting Schiff base is then isolated and subsequently reacted with a metal salt in a suitable solvent.[10]
Green Synthesis: An environmentally friendly approach utilizes water as the reaction medium. This method often leads to good yields, reduced reaction times, and fewer byproducts compared to conventional methods using organic solvents.[8]
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and application studies of salicylaldehyde-based metal complexes.
Comparative Analysis of Physicochemical Properties
The properties of metal complexes are profoundly influenced by the nature of the salicylaldehyde-derived ligand. Here, we compare key characteristics.
Spectroscopic Properties
| Technique | Observation on Ligand | Change Upon Complexation | Interpretation |
| FT-IR | Strong C=N (azomethine) stretch (1580-1680 cm⁻¹).[8] Broad O-H stretch (3369-3445 cm⁻¹).[8] | Shift of C=N stretch to lower frequencies.[8] Disappearance of the O-H stretch.[8] | Coordination of the azomethine nitrogen to the metal ion.[8] Deprotonation of the phenolic hydroxyl group and coordination of the oxygen atom.[8] |
| UV-Vis | Intense bands in the UV region due to π→π* and n→π* transitions. | Appearance of new bands in the visible region. | Ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion.[9] |
| ¹H NMR | Azomethine proton (HC=N) signal around 8 ppm.[9] Phenolic -OH proton signal. | Shift in the azomethine proton signal. Disappearance of the phenolic -OH signal. | Confirmation of coordination through the azomethine nitrogen and deprotonation of the hydroxyl group. |
Structural Diversity
The coordination geometry of the metal center is dictated by the metal ion, the denticity of the ligand, and the presence of co-ligands. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral.[9] For instance, X-ray diffraction studies have revealed distorted octahedral coordination for some copper(II) complexes, where the coordination is satisfied by oxygen and nitrogen atoms from the Schiff base ligand.[4]
Comparative Biological Activities
A significant driver for research into salicylaldehyde-based metal complexes is their potential as therapeutic agents.
Antimicrobial Activity
It is a well-established principle that the biological activity of a ligand can be enhanced upon complexation with a metal ion.[4][10] This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.[3]
Experimental Evidence: A study on copper(II) complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde demonstrated that the complexes exhibited better antimicrobial activity against Escherichia coli, Salmonella enteritidis, Staphylococcus aureus, and Candida albicans compared to the free ligand.[4] Similarly, a comparative study of Schiff bases and their Mg(II) and Ni(II) complexes showed that the metal complexes were more efficient antimicrobial agents.[8]
| Complex/Ligand | Organism | Activity | Reference |
| Cu(II) complexes | E. coli, S. aureus, etc. | Higher than free ligand | [4] |
| Mg(II) & Ni(II) complexes | E. coli | Higher than free ligand | [8] |
| Free Ligand | Various | Moderate | [4][8] |
Anticancer Activity
Metal complexes, particularly those of copper and zinc, with salicylaldehyde-derived ligands have shown promising anticancer properties.[9][11] The mechanism of action is often linked to their ability to interact with DNA, generate reactive oxygen species (ROS), and inhibit crucial cellular enzymes.[9][11]
Experimental Evidence: Several studies have reported the cytotoxic activity of copper(II) and zinc(II) complexes against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep-G2 (liver cancer).[9] The anticancer activity of these complexes is often influenced by the substituents on the Schiff base ligand, with electron-withdrawing groups sometimes leading to enhanced activity.[5] For example, a study on zinc salicylaldimine complexes showed that complexation led to a pronounced enhancement in the anticancer activities of the ligands against MCF-7 cells.[12]
Experimental Protocols
Protocol 1: Synthesis of a Salicylaldehyde Schiff Base Ligand
-
Dissolve 0.01 mol of the desired salicylaldehyde derivative in 10 mL of ethanol.
-
In a separate flask, dissolve 0.01 mol of the primary amine in 20 mL of ethanol.
-
Add the ethanolic solution of the salicylaldehyde to the amine solution with constant stirring.
-
Add 2-3 drops of a suitable catalyst, such as concentrated H₂SO₄, if necessary.[10]
-
Reflux the mixture for 1-6 hours, monitoring the reaction by thin-layer chromatography.[1][10]
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and then with diethyl ether.[10]
-
Dry the purified Schiff base ligand in a desiccator.
Protocol 2: Synthesis of a Metal Complex
-
Dissolve 0.02 mol of the synthesized Schiff base ligand in 20 mL of hot ethanol.
-
In a separate beaker, prepare an aqueous or ethanolic solution of the metal(II) salt (0.01 mol) in 10 mL of the solvent.[10]
-
Add the metal salt solution to the hot ligand solution with continuous stirring.
-
Reflux the mixture for 2 hours.[10]
-
Reduce the volume of the solution to approximately half by heating.
-
Allow the mixture to stand overnight to facilitate the formation of a precipitate.
-
Filter the colored precipitate, wash with cold ethanol, and dry.[10]
Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and seed them with a 24-hour culture of the target bacterial strain.
-
Create wells of a standard diameter in the agar plates.
-
Prepare solutions of the synthesized ligands and metal complexes at various concentrations (e.g., 100, 200, 500, 1000 µg/mL) in a suitable solvent like DMSO.[13]
-
Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.
-
Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
Logical Relationships in Structure-Activity
Caption: The interplay between ligand substituents, physicochemical properties, and the resulting biological activity of metal complexes.
Conclusion and Future Perspectives
The comparative study of metal complexes with different salicylaldehyde-based ligands reveals a clear and predictable relationship between the ligand structure and the properties of the resulting complex. By judiciously selecting substituents, it is possible to fine-tune the electronic and steric characteristics of the complexes, thereby optimizing their performance for specific applications. The enhanced biological activity observed in many metal complexes compared to their free ligands underscores the potential of these compounds in the development of novel therapeutic agents.[4][5][10] Future research should focus on elucidating the precise mechanisms of action of these complexes, particularly their interactions with biological targets like DNA and enzymes. Furthermore, exploring a wider range of metal ions and ligand modifications will undoubtedly lead to the discovery of new complexes with even greater efficacy and selectivity. The continued development of green synthetic methodologies will also be crucial for the sustainable production of these valuable compounds.[8]
References
-
Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. National Institutes of Health. [Link]
-
SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR. [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
-
Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. GSC Biological and Pharmaceutical Sciences. [Link]
-
synthesis, characterization and antimicrobial activity of copper(ii) schiff base adducts of. Semantic Scholar. [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. ScienceDirect. [Link]
-
Synthesis and Anti-bacterial Application of Copper(II) Salicyldehyde Schiff Base Complex. Austin Publishing Group. [Link]
-
Synthesis and characterization of schiff base salicylaldehyde andthiohydrazones and its metal complexes. Semantic Scholar. [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal. [Link]
-
Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands. ResearchGate. [Link]
-
A novel Copper (II) Schiff base complex: Synthesis, characterization and antibacterial activity. Chemical Review and Letters. [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. ResearchGate. [Link]
-
Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions. [Link]
-
Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. [Link]
-
Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. National Institutes of Health. [Link]
-
Magnetic and spectral studies of transition metal complexes of salicylaldehyde-2-aminoacetophenone-2-thenoylhydrazone. Indian Academy of Sciences. [Link]
-
Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. PubMed Central. [Link]
-
Anticancer activity of Ni(ii) and Zn(ii) complexes based on new unsymmetrical salophen-type ligands: synthesis, characterization and single-crystal X-ray diffraction. Dalton Transactions. [Link]
-
Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes. Globe Thesis. [Link]
-
(a) Salicylaldehyde ligands used, (b) Ni(II) metal complexes.. ResearchGate. [Link]
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. MDPI. [Link]
-
Synthesis, thermal analysis, and spectroscopic and structural characterizations of zinc(II) complexes with salicylaldehydes. ResearchGate. [Link]
-
Synthesis and characterization of cobalt and iron complexes with diazine ligands based on salicylaldehyde or its derivatives: A review. ResearchGate. [Link]
-
Anticancer activity of Ni(II) and Zn(II) complexes based on new unsymmetrical salophen-type ligands: Synthesis, characterization and single-crystal X-ray diffraction. ResearchGate. [Link]
-
Spectroscopic Characterization and Biological Activity of Salicylaldehyde Thiazolyl Hydrazone Ligands and their Metal Complexes. ResearchGate. [Link]
-
Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals.. International Journal of Scientific & Technology Research. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recentscientific.com [recentscientific.com]
- 9. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. Zinc( ii ) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02404G [pubs.rsc.org]
- 12. Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijstr.org [ijstr.org]
A Comparative Guide to Confirming the Purity of Synthesized 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
For researchers and professionals in drug development, the chemical purity of a synthetic intermediate is paramount. It directly influences the yield, impurity profile, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of analytical techniques for verifying the purity of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted phenolic aldehyde with potential applications in medicinal chemistry and materials science.
As a Senior Application Scientist, my approach to purity confirmation is not about ticking boxes with a single technique. Instead, it's about building a self-validating analytical workflow where orthogonal methods provide a comprehensive and trustworthy assessment. We will explore not just the "how" but the "why" behind selecting and combining these methods, grounded in the context of the compound's likely synthetic route and potential impurities.
The Synthetic Context: Anticipating Potential Impurities
A common and logical route to synthesize this compound is through the electrophilic aromatic substitution (chlorination) of its precursor, 4-tert-butyl-2-hydroxybenzaldehyde.
The directing effects of the substituents on the aromatic ring are key to understanding the potential outcomes. The powerful activating and ortho-, para-directing hydroxyl group, combined with the deactivating but meta-directing aldehyde group, and the bulky para-positioned tert-butyl group, will predominantly direct the incoming electrophile (Cl+) to the position ortho to the hydroxyl group, yielding our target molecule.
However, no reaction is perfect. This understanding allows us to anticipate the most probable impurities, which our analytical methods must be able to detect and quantify:
-
Unreacted Starting Material: 4-tert-butyl-2-hydroxybenzaldehyde.
-
Regioisomers: Primarily 4-tert-butyl-3-chloro-2-hydroxybenzaldehyde, where chlorination occurs at the other position ortho to the hydroxyl group.
-
Over-chlorination Products: Dichlorinated species such as 4-tert-butyl-3,5-dichloro-2-hydroxybenzaldehyde.
-
Residual Solvents: From the reaction and purification steps.
Our analytical challenge, therefore, is not just to confirm the presence of the target molecule but to definitively prove the absence—or quantify the presence—of these closely related species.
A Multi-Angled Approach to Purity Verification
We will now compare the utility of four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation
Expertise & Experience: For compounds with potential isomeric impurities, HPLC is the most powerful tool in our arsenal. Its principle lies in the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] By optimizing these phases, we can achieve baseline separation of compounds with very similar structures, something that is often impossible with other techniques.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
System Preparation: Utilize a standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[2]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is an excellent starting point due to its versatility.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid to ensure good peak shape for the phenolic proton.
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C to ensure reproducible retention times.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: The strength of this protocol is its ability to physically separate the target compound from its isomers. We would expect the starting material to be significantly more polar and thus have a shorter retention time. The desired 5-chloro isomer and the potential 3-chloro isomer will have very similar polarities, but a well-optimized gradient should allow for their separation, appearing as closely eluting peaks.
Caption: HPLC workflow for purity assessment.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: While HPLC separates, NMR elucidates. ¹H NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton in the molecule.[3] For confirming the regiospecificity of the chlorination, it is an indispensable tool. The chemical shift and coupling patterns of the aromatic protons serve as a "fingerprint" for the substitution pattern.[4][5]
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic region.
-
Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate all signals and analyze the chemical shifts and coupling constants (J-values) of the aromatic protons.
Trustworthiness: The diagnostic power of this protocol lies in the aromatic region (typically 6.5-8.5 ppm).
-
Expected Spectrum for this compound: We anticipate two singlets in the aromatic region. The proton at C6 will be a singlet, and the proton at C3 will also be a singlet, as they have no adjacent protons to couple with.
-
Comparison with Impurities:
-
Starting Material (4-tert-butyl-2-hydroxybenzaldehyde): Would show three aromatic protons with distinct coupling patterns.
-
3-chloro Isomer: Would also show two aromatic protons, but their chemical shifts would differ from the target compound due to the different electronic environment.
-
The presence of any unexpected signals would indicate impurities, and their integration relative to the main compound's signals can be used for quantification (a technique known as qNMR).[3][6]
Caption: ¹H NMR workflow for structural validation.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Halogen Confirmation
Expertise & Experience: Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Its primary role in this context is to confirm the molecular weight of the synthesized product and to verify the presence of a single chlorine atom, leveraging chlorine's distinct isotopic signature.[8][9]
Detailed Experimental Protocol: Electrospray Ionization MS (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's ESI source.
-
Ionization Mode: Use negative ion mode, as the phenolic proton is acidic and will be readily lost to form the [M-H]⁻ ion.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 100-300).
-
Data Analysis: Identify the molecular ion peak and look for the characteristic isotopic pattern.
Trustworthiness: The molecular weight of C₁₁H₁₃ClO₂ is 212.67 g/mol . In the mass spectrum, we expect to see:
-
A peak for the molecular ion containing the ³⁵Cl isotope.
-
An "M+2" peak, two mass units higher, for the molecular ion containing the ³⁷Cl isotope.
-
Crucially, the relative intensity of the M peak to the M+2 peak should be approximately 3:1, which reflects the natural abundance of these two chlorine isotopes.[8][9]
This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule. The absence of a significant peak corresponding to the starting material (MW 178.23) further supports purity.
Caption: Mass Spectrometry workflow for molecular confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
Expertise & Experience: FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] While it cannot distinguish between isomers, it serves as an excellent first-pass quality check to confirm that the key functional groups—the hydroxyl (O-H), carbonyl (C=O), and aromatic C-H bonds—are present.
Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands.
Trustworthiness: For this compound, the FTIR spectrum should display characteristic peaks:
-
~3200 cm⁻¹ (broad): O-H stretch of the hydroxyl group.[10]
-
~2960 cm⁻¹: C-H stretches of the tert-butyl group.
-
~2870 and ~2770 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet).[4]
-
~1650 cm⁻¹ (strong): C=O stretch of the aldehyde, shifted to a lower frequency due to intramolecular hydrogen bonding with the adjacent hydroxyl group.[10]
The presence of all these peaks provides confidence that the fundamental structure is correct.
Comparative Summary and Final Recommendation
| Technique | Principle | Strengths for This Application | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases.[1] | Excellent for separating and quantifying isomers and unreacted starting material. High sensitivity. | Provides no structural information on its own. |
| ¹H NMR | Nuclear spin transitions in a magnetic field.[3] | Unambiguous structural confirmation. Differentiates isomers based on unique proton environments. Allows for quantification (qNMR). | May not separate signals from structurally very similar impurities. Lower sensitivity than HPLC. |
| Mass Spec. | Measurement of mass-to-charge ratio of ions.[7] | Confirms molecular weight. The 3:1 M/M+2 ratio is definitive proof of monochlorination.[9] | Does not distinguish between isomers as they have the same mass. Not inherently quantitative without standards. |
| FTIR | Absorption of infrared radiation by molecular vibrations.[10] | Rapid and non-destructive confirmation of key functional groups. | Cannot distinguish between isomers. Provides no information on purity. |
Final Recommendation:
A single analytical method is insufficient to declare the purity of synthesized this compound with high confidence. The most robust and self-validating approach is a combination of HPLC and ¹H NMR spectroscopy .
-
Primary Purity Assessment (HPLC): Use HPLC to establish the primary purity value (e.g., >99% by peak area) and to demonstrate the absence of isomeric and other impurities.
-
Structural Identity Confirmation (¹H NMR): Use ¹H NMR to provide definitive proof that the main peak observed in the HPLC is, in fact, the correct regioisomer.
-
Supporting Confirmation (MS): Use Mass Spectrometry as a rapid and essential check to confirm the molecular weight and the successful incorporation of a single chlorine atom.
This orthogonal, multi-technique workflow ensures that the material is not only of high purity but is also structurally correct, providing the trustworthy data required for progression in research and drug development pipelines.
References
-
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [7]
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Retrieved from [8]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [9]
- ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand.
-
ResearchGate. (n.d.). FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...). Retrieved from [10]
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum.
- ResearchGate. (n.d.). FTIR spectra of Leucoaurin and 4-hydroxybenzaldehyde.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- ResearchGate. (n.d.). FTIR spectra of (a) p‐hydroxybenzaldehyde, adipicdihydrazide, acylhydrazones diol, and (b) WPU‐PA‐x samples.
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [4]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [3]
-
Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Retrieved from [1]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [6]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [5]
- Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones.
- PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- PubMed. (2003). Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
- Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.
- chemBlink. (n.d.). This compound [CAS# 3522-86-9].
- Sigma-Aldrich. (n.d.). 4-tert-Butyl-2-hydroxybenzaldehyde AldrichCPR.
-
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [2]
- Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-hydroxybenzaldehyde 98%.
- Sigma-Aldrich. (n.d.). 4-Hydroxybenzaldehyde ≥95.0% HPLC.
- Sigma-Aldrich. (n.d.). 4-tert-Butyl-2-hydroxybenzaldehyde AldrichCPR.
- Guidechem. (n.d.). This compound 914225-72-2.
- PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Spectral Analysis of Salicylaldehyde Derivatives
Salicylaldehyde and its derivatives are foundational scaffolds in medicinal chemistry, material science, and catalysis. Their utility is deeply rooted in their structural features: a phenolic hydroxyl group positioned ortho to an aldehyde on a benzene ring. This arrangement facilitates strong intramolecular hydrogen bonding and provides multiple sites for chemical modification. For researchers and drug development professionals, understanding the subtle electronic and structural changes imparted by various substituents is paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate these changes.
This guide offers an in-depth comparison of how different analytical techniques—UV-Visible, Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—can be leveraged to characterize and differentiate salicylaldehyde derivatives. We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols.
The Structural Cornerstone: Intramolecular Hydrogen Bonding
Before delving into specific techniques, it's crucial to appreciate the dominant structural feature of salicylaldehyde derivatives: a strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the aldehyde's carbonyl oxygen.[1][2][3] This interaction locks the molecule into a pseudo-six-membered ring, imparting planarity and significantly influencing its chemical and spectral properties. The strength of this bond can be modulated by substituents on the aromatic ring, a key factor we will explore in the following analyses.[4]
General Analytical Workflow
The characterization of a new salicylaldehyde derivative follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, from confirming functional groups to mapping the complete chemical environment.
Caption: General workflow for the synthesis and spectral characterization of salicylaldehyde derivatives.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For salicylaldehyde derivatives, the key transitions are the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.
Causality Behind Spectral Shifts: The position and intensity of absorption bands are highly sensitive to the electronic nature of substituents on the aromatic ring.
-
Bathochromic Shift (Red Shift): Electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂ increase the electron density in the π-system, lowering the energy gap for π → π* transitions and shifting the maximum absorption wavelength (λ_max) to a longer wavelength.[5]
-
Hypsochromic Shift (Blue Shift): Electron-withdrawing groups (EWGs) like -NO₂ or -Cl decrease the electron density, increasing the energy required for excitation and shifting λ_max to a shorter wavelength.
-
Solvent Effects: The polarity of the solvent can influence the position of the n → π* transition of the carbonyl group. More polar solvents can stabilize the non-bonding electrons, increasing the transition energy and causing a hypsochromic shift.
| Derivative | Substituent | λ_max (nm) in Ethanol | Type of Shift (vs. Salicylaldehyde) | Electronic Effect |
| Salicylaldehyde | -H | ~325 | Reference | - |
| 5-Nitro-salicylaldehyde | 5-NO₂ | ~315 | Hypsochromic | Electron-Withdrawing |
| 3-Methoxy-salicylaldehyde | 3-OCH₃ | ~335 | Bathochromic | Electron-Donating |
| Salicylaldehyde Schiff Base | -CH=N-R | ~340-400 | Bathochromic | Extended Conjugation |
Experimental Protocol: UV-Vis Analysis
-
Preparation: Prepare a stock solution of the salicylaldehyde derivative (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution (e.g., 10 µM).
-
Calibration: Use the pure solvent to blank the spectrophotometer across the desired wavelength range (e.g., 200-600 nm).
-
Measurement: Fill a quartz cuvette with the dilute sample solution and record the absorption spectrum.
-
Analysis: Identify the λ_max values and compare them to the parent salicylaldehyde to determine the effect of the substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is indispensable for confirming the presence of key functional groups by measuring the vibrations of molecular bonds. For salicylaldehyde derivatives, the most informative regions are those corresponding to the O-H, C-H (aldehyde), and C=O (carbonyl) stretching vibrations.
Causality Behind Vibrational Frequency Shifts:
-
C=O Stretch: The strong intramolecular hydrogen bond weakens the C=O double bond, lowering its stretching frequency compared to a non-hydrogen-bonded aromatic aldehyde.[6][7] For salicylaldehyde, this peak typically appears around 1660-1680 cm⁻¹.[8] Electron-withdrawing substituents tend to slightly increase the frequency, while electron-donating groups may slightly decrease it.
-
O-H Stretch: The intramolecular hydrogen bond causes the O-H stretching band to be very broad and shifted to a much lower wavenumber (typically 2700-3200 cm⁻¹) compared to a "free" phenol O-H (~3600 cm⁻¹).[9]
-
Aldehyde C-H Stretch: This appears as a characteristic pair of weak to medium bands, often called a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.[7]
-
Schiff Base Formation: A key derivative is the Schiff base, formed by condensing the aldehyde with a primary amine.[10][11][12] The most telling spectral change is the disappearance of the C=O stretch and the appearance of a new, strong C=N (imine) stretching band around 1610-1630 cm⁻¹.[13][14]
| Derivative | Key IR Frequencies (cm⁻¹) | Interpretation |
| Salicylaldehyde | ~3200 (broad), ~2850, ~2750, ~1665 | O-H (H-bonded), Aldehyde C-H, C=O (H-bonded) |
| 5-Chloro-salicylaldehyde | ~3200 (broad), ~2855, ~2755, ~1670 | EWG (-Cl) slightly increases C=O frequency. |
| Salicylaldehyde-aniline Schiff Base | ~3100 (broad), ~1620 | Disappearance of C=O, appearance of C=N (imine). |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.
-
Sample Application: Place a small amount of the solid derivative directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background. Analyze the key vibrational bands as detailed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR spectroscopy provide the most comprehensive structural information, revealing the chemical environment of every hydrogen and carbon atom in the molecule.
Causality Behind Chemical Shift Variations:
-
Phenolic Proton (-OH): Due to the strong intramolecular hydrogen bond, this proton is highly deshielded and appears far downfield, typically between 10.5 and 13.0 ppm.[15] Its chemical shift shows little to no dependence on concentration, a classic diagnostic feature of intramolecular hydrogen bonding.[1]
-
Aldehyde Proton (-CHO): This proton is also significantly deshielded by the anisotropic effect of the carbonyl group and the aromatic ring, appearing between 9.5 and 10.5 ppm.[15][16]
-
Aromatic Protons: These protons resonate in the typical aromatic region of 6.5-8.0 ppm. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. EWGs will shift ortho and para protons downfield, while EDGs will shift them upfield.
-
¹³C NMR: The carbonyl carbon is highly deshielded, appearing around 190-200 ppm. The carbon bearing the hydroxyl group (C-OH) is also downfield, typically near 160 ppm.
| Derivative | δ (-OH) ppm | δ (-CHO) ppm | Aromatic Proton Shifts (ppm) |
| Salicylaldehyde | ~11.0 | ~9.9 | 6.8 - 7.6 |
| 5-Nitro-salicylaldehyde | ~11.5 | ~10.1 | 7.2 - 8.5 (protons ortho/para to NO₂ are downfield) |
| 3-Methoxy-salicylaldehyde | ~10.8 | ~9.8 | 6.7 - 7.2 (protons ortho/para to OCH₃ are upfield) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the Free Induction Decay (FID) signal. Standard parameters include a 30° or 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Perform a Fourier Transform on the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants (J-values) to assign the structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is the definitive technique for determining the molecular weight of a compound and, through fragmentation analysis, confirming its structure.
Causality Behind Fragmentation Patterns: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) which is a radical cation. This ion is often unstable and fragments in predictable ways.
-
Molecular Ion (M⁺˙): Salicylaldehyde and its derivatives typically show a prominent molecular ion peak, allowing for the direct determination of molecular weight.
-
Loss of -H (M-1): A common fragmentation is the loss of the aldehydic hydrogen radical, resulting in a stable acylium ion at [M-1]⁺. This peak is often very intense.[17]
-
Loss of -CHO (M-29): Cleavage of the C-C bond between the ring and the aldehyde group leads to the loss of a formyl radical (·CHO), giving an [M-29]⁺ peak.[18]
-
Loss of CO (M-28): Following the loss of the aldehydic hydrogen, the resulting ion can lose carbon monoxide, leading to an [M-1-28] or [M-29]⁺ peak.
Caption: Key fragmentation pathway for salicylaldehyde in EI-Mass Spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or Gas Chromatography (GC-MS) for volatile derivatives. The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and the signal is plotted as a function of m/z to generate the mass spectrum.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The comprehensive spectral analysis of salicylaldehyde derivatives is a multi-faceted process where each technique provides complementary and confirmatory data. UV-Vis spectroscopy reveals electronic effects, FT-IR confirms functional group transformations, NMR provides a complete structural blueprint, and Mass Spectrometry validates the molecular weight and substructure. By understanding the causal links between molecular modifications and their spectral signatures, researchers can confidently characterize novel compounds, paving the way for their application in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation.
- Chemistry Stack Exchange. (2017, May 25). Is there intramolecular hydrogen bonding in salicylaldehyde?
- IOSR Journal of Applied Chemistry. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
- International Journal of Scientific Research. (2018, May 28). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN.
- Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing.
- ResearchGate. (n.d.). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes.
- ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half...
- ACS Publications. (n.d.). Kinetic studies of intramolecular hydrogen bonding in methyl and ethyl salicylates and salicylaldehyde by ultrasonic absorption measurement. The Journal of Physical Chemistry.
- ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde.
- ResearchGate. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde.
- Chegg.com. (2021, February 3). Solved Mass Spectrometry of Salicylaldehyde.
- ACS Publications. (n.d.). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde).
- NIH. (2021, December 3). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. PMC.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- MassBank. (2008, October 21). salicylaldehyde.
- ResearchGate. (n.d.). Effects of Substituents on Synthetic Analogs of Chlorophylls. Part 2: Redox Properties, Optical Spectra and Electronic Structure.
- Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones.
- YouTube. (2019, July 15). Spectroscopic analysis of aldehydes and ketones.
- Chemistry LibreTexts. (2024, August 7). 12.4: Spectroscopic Properties of Aldehydes and Ketones.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. recentscientific.com [recentscientific.com]
- 12. chemistryjournal.net [chemistryjournal.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chegg.com [chegg.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Halogenated Salicylaldehyde Schiff Bases: A Guide to Structure-Activity Relationships and Biological Performance
This guide provides a comparative analysis of the biological activities of halogenated salicylaldehyde Schiff bases, designed for researchers, scientists, and professionals in drug development. We will delve into the nuanced effects of halogen substitution on the antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties of these versatile compounds, supported by experimental data and methodological insights.
Introduction: The Strategic Role of Halogenation in Schiff Base Bioactivity
Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone of medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] The salicylaldehyde moiety, with its ortho-hydroxyl group, is particularly significant as it facilitates intramolecular hydrogen bonding and acts as a potent chelating agent for metal ions, often enhancing biological efficacy.[3][4]
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the salicylaldehyde ring is a strategic design choice. Halogens modify the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile.[5] This can profoundly impact the compound's ability to cross biological membranes, interact with target biomolecules, and ultimately, its overall therapeutic potential.[6] Understanding the structure-activity relationships (SAR) imparted by halogenation is therefore critical for the rational design of new therapeutic agents.
General Synthesis of Halogenated Salicylaldehyde Schiff Bases
The synthesis is typically a straightforward condensation reaction between a primary amine and a halogen-substituted salicylaldehyde. The process is efficient and allows for extensive libraries of compounds to be generated by varying both the amine and the halogenated aldehyde.
Experimental Protocol: General Synthesis
-
Dissolution: Dissolve equimolar amounts of the selected halogenated salicylaldehyde and the primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis (Optional): A few drops of a catalyst like glacial acetic acid can be added to facilitate the reaction.
-
Reflux: The reaction mixture is refluxed for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.[7][8][9]
Caption: Workflow for the synthesis of halogenated Schiff bases.
Comparative Analysis of Antimicrobial Activity
Halogenated salicylaldehyde Schiff bases are widely investigated for their potential to combat microbial resistance.[1][10] The lipophilic nature imparted by halogens often enhances the compound's ability to penetrate the microbial cell wall.
The general trend observed is that antimicrobial activity is significantly influenced by the nature and position of the halogen substituent. For instance, studies on 5-chloro-salicylaldehyde derivatives have shown potent activity against a range of bacteria and fungi.[7][11] Dihalogenation, particularly with different halogens (e.g., 3-bromo-5-chloro), and the presence of iodine often lead to enhanced activity, though this can sometimes be coupled with increased cytotoxicity.[9]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Halogenated Schiff Bases
| Compound/Schiff Base From | Halogen | Target Organism | MIC (µg/mL) | Reference |
| 5-chloro-salicylaldehyde + 4-fluorobenzylamine | 5-Cl | E. coli | 1.6 | [7][11] |
| 5-chloro-salicylaldehyde + 4-fluorobenzylamine | 5-Cl | S. aureus | 3.4 | [7][11] |
| 5-chloro-salicylaldehyde + 4-fluorobenzylamine | 5-Cl | A. niger | 47.5 | [7][11] |
| Sulfadiazine + 5-Br-salicylaldehyde | 5-Br | S. aureus | >31.25 | [9] |
| Sulfadiazine + 3,5-Cl₂-salicylaldehyde | 3,5-Cl₂ | S. aureus (MRSA) | 31.25 | [9] |
| Sulfadiazine + 3,5-I₂-salicylaldehyde | 3,5-I₂ | C. albicans | 3.9 | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent. The causality behind this choice lies in its quantitative nature and efficiency in testing multiple compounds and concentrations simultaneously.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Caption: Key structural factors influencing antimicrobial activity.
Comparative Analysis of Anticancer Activity
The search for non-platinum-based anticancer drugs has highlighted Schiff bases and their metal complexes as promising candidates.[12][13] Halogenation can enhance cytotoxicity towards cancer cells, often by promoting the generation of reactive oxygen species (ROS) or improving DNA binding affinity.[12][14]
Studies often show that metal complexes of these halogenated ligands exhibit superior anticancer activity compared to the ligands alone.[15][16] The choice of metal and the geometry of the complex are as crucial as the halogen substitution. For example, copper(II) complexes with 3,5-dihalo-substituted ligands have demonstrated significant antiproliferative effects.[14]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Halogenated Schiff Base Complexes
| Compound | Halogen(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cu(II) Complex of L¹ | 3,5-Cl₂ | A2780 (Ovarian) | 2.52 | [14] |
| Cu(II) Complex of L¹ | 3,5-Br₂ | A2780 (Ovarian) | 4.31 | [14] |
| Ni(II) Complex of SB4 | 3,5-Br₂ | MCF-7 (Breast) | 4.33 | [6] |
| Ni(II) Complex of SB5 | 5-I | MCF-7 (Breast) | 6.32 | [6] |
| Cisplatin (Reference) | - | A2780 (Ovarian) | 5.30 | [14] |
| Cisplatin (Reference) | - | MCF-7 (Breast) | 19.0 | [6] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is chosen for its reliability, high throughput, and sensitivity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader (at ~570 nm). The absorbance is directly proportional to the number of viable cells.[17]
Caption: Proposed apoptotic pathway induced by halogenated Schiff bases.
Comparative Analysis of Antioxidant Activity
The phenolic hydroxyl group of the salicylaldehyde moiety is a key player in the antioxidant activity of these Schiff bases, as it can donate a hydrogen atom to neutralize free radicals.[18][19] Halogen substituents modulate this activity by influencing the bond dissociation energy of the O-H bond through their inductive and resonance effects.
Generally, electron-donating groups enhance antioxidant activity. While halogens are electron-withdrawing by induction, they can be electron-donating through resonance. The overall effect depends on the specific halogen and its position. Some studies show that chloro- and bromo-substituted Schiff bases can exhibit potent radical scavenging capabilities.[8][18]
Table 3: Comparative Antioxidant Activity (DPPH Scavenging, IC₅₀)
| Compound/Schiff Base From | Halogen(s) | Assay | IC₅₀ (mM) | Reference |
| 4-(diethylamino)salicylaldehyde + 4-chloroaniline | 4-Cl | DPPH | 30.32 | [8] |
| 4-(diethylamino)salicylaldehyde + 4-bromoaniline | 4-Br | DPPH | 32.41 | [8] |
| 4-(diethylamino)salicylaldehyde + 4-fluoroaniline | 4-F | DPPH | 38.64 | [8] |
| Catechin (Reference) | - | DPPH | 31.17 | [8] |
Note: In this study, a lower IC₅₀ value indicates higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is one of the most common and reliable methods for screening antioxidant activity. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Reaction Mixture: A solution of DPPH in methanol is prepared. Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The scavenging of the DPPH radical is observed as a change in color from deep violet to light yellow. The absorbance is measured spectrophotometrically at ~517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[8][18]
Comparative Analysis of Enzyme Inhibition
Targeting specific enzymes is a highly effective strategy in drug development. Halogenated salicylaldehyde Schiff bases have been shown to inhibit various enzymes, including α-glucosidase and α-amylase (relevant to diabetes) and DNA gyrase (a bacterial enzyme).[8][20] The halogen atoms can form halogen bonds or other non-covalent interactions within the enzyme's active site, enhancing binding affinity and inhibitory potency.[6]
For instance, a series of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde showed potent inhibition of α-amylase, with some derivatives outperforming the standard drug acarbose.[8]
Table 4: Comparative Enzyme Inhibitory Activity (IC₅₀, µM)
| Compound/Schiff Base From | Halogen | Target Enzyme | IC₅₀ (µM) | Reference |
| 4-(diethylamino)salicylaldehyde + 4-chloroaniline | 4-Cl | α-Amylase | 63.54 | [8] |
| 4-(diethylamino)salicylaldehyde + 3-Cl, 4-F-aniline | 3-Cl, 4-F | α-Amylase | 70.11 | [8] |
| 4-(diethylamino)salicylaldehyde + 4-bromoaniline | 4-Br | α-Amylase | 74.22 | [8] |
| Acarbose (Reference) | - | α-Amylase | 85.33 | [8] |
| Disalicylic acid methylene + 4-chloro-aniline hybrid | 4-Cl | DNA Gyrase (E. coli) | 0.054 (54 nM) | [20] |
| Novobiocin (Reference) | - | DNA Gyrase (E. coli) | 0.170 (170 nM) | [20] |
Conclusion and Future Outlook
The halogenation of salicylaldehyde Schiff bases is a powerful tool for modulating their biological activity. This comparative guide demonstrates that the type, number, and position of halogen substituents are critical determinants of performance across antimicrobial, anticancer, antioxidant, and enzyme-inhibitory applications.
-
For Antimicrobial Activity: Dihalogenation and the inclusion of heavier halogens like iodine appear promising, particularly against fungi and resistant bacteria. The 5-chloro substitution is a well-validated starting point.
-
For Anticancer Activity: Metal complexes, especially of Cu(II) and Ni(II), with di-halogenated (Cl or Br) ligands show exceptional potency, often surpassing clinical standards like cisplatin in vitro.
-
For Antioxidant and Enzyme Inhibitory Activity: Chloro- and bromo-substituents have been shown to confer excellent activity, in some cases outperforming reference drugs.
Future research should focus on synthesizing novel derivatives with mixed halogen patterns and exploring a wider range of metal complexes. A crucial next step is the in-vivo evaluation of the most potent compounds identified in vitro, with a careful assessment of their toxicity and pharmacokinetic profiles to bridge the gap between promising lab results and viable therapeutic agents.
References
-
Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
-
Shi, L., Ge, H., Tan, S., Li, H., Song, Y., Zhu, H., & Tan, R. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. [Link]
-
Gomez-Saiz, P., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. [Link]
-
Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-455. [Link]
-
Karthikeyan, J., et al. (2024). Investigation of the molecular basis of halogenated Schiff base derivative by combined crystallographic and computational studies. PubMed. [Link]
-
Ferreira, M. J., et al. (2023). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. MDPI. [Link]
-
Yilmaz, V. T., et al. (2020). Copper(ii) complexes with tridentate halogen-substituted Schiff base ligands: synthesis, crystal structures and investigating the effect of halogenation, leaving groups and ligand flexibility on antiproliferative activities. Dalton Transactions, 49(35), 12345-12356. [Link]
-
Perontsis, S., et al. (2021). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. [Link]
-
Ahmad, A., et al. (2024). Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Scientific Reports. [Link]
-
Sharma, R., & Singh, A. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(4). [Link]
-
Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. [https://www.scirp.org/html/3-9 organicchemistry_2013122610265438.htm]([Link] organicchemistry_2013122610265438.htm)
-
Al-Hamdani, A. A. S., et al. (2024). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. ACS Omega. [Link]
-
Gaber, M., et al. (2022). Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. PubMed Central. [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]
-
Ashwini, K. S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]
-
Adeel-Sharif, H. M., et al. (2015). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. ResearchGate. [Link]
-
Rahman, M. M., et al. (2023). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Semantic Scholar. [Link]
-
Pettit, G. R., et al. (1970). Potential anticancer agents. 3. Schiff bases from benzaldehyde nitrogen mustards and aminophenylthiazoles. R Discovery. [Link]
-
Bayeh, Y., et al. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Scientific Research Publishing. [Link]
-
Zadrazilova, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI. [Link]
-
Gomez-Saiz, P., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]
-
Ahmed, A. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
-
Al-Jbouri, S. S. A., et al. (2024). Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and Molecular Modelling Studies. ResearchGate. [Link]
-
Mary, J. S., & Kumar, S. S. (2020). Schiff Base Metal Complexes as Anticancer Agents. SciSpace. [Link]
-
Rahman, M. M., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances. [Link]
-
Tadele, K. T. (2017). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. ResearchGate. [Link]
-
Maher, A. K., & et al. (2015). metal complexes of schiff base derived from salicylaldehyde – a review. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers in Chemistry, 12. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde: in vitro antidiabetes, antioxidant and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(ii) complexes with tridentate halogen-substituted Schiff base ligands: synthesis, crystal structures and investigating the effect of halogenation, leaving groups and ligand flexibility on antiproliferative activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]
A Comparative Guide to the Photophysical Properties of Schiff Base Derivatives
Introduction to Schiff Bases: Versatile Platforms for Photophysical Exploration
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and materials science. Their facile synthesis, typically through the condensation of primary amines and aldehydes, allows for a high degree of structural tunability.[1] This versatility extends to their electronic and photophysical properties, making them exceptional candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging.[2][3] The inherent stability and diverse coordination capabilities of Schiff bases further enhance their utility, particularly when complexed with metal ions.[4][5] This guide provides a comparative analysis of the key photophysical properties of Schiff base derivatives, offering insights into the structure-property relationships that govern their performance and providing experimental frameworks for their characterization.
Core Photophysical Properties: A Comparative Analysis
The utility of a Schiff base derivative in a specific application is dictated by its unique set of photophysical properties. Understanding these characteristics is paramount for designing molecules with tailored functionalities.
Absorption and Emission Spectra
The absorption and emission profiles of Schiff bases are governed by π → π* and n → π* electronic transitions within the molecule.[3] The position and intensity of these bands are highly sensitive to the molecular structure.
-
Influence of Conjugation and Substituents: Extending the π-conjugated system or introducing electron-donating (e.g., -OH, -NH2) or electron-withdrawing (e.g., -NO2, -CN) groups can significantly alter the energy gap between the ground and excited states.[1][6] For instance, donor-acceptor (DA) systems within the Schiff base framework can lead to red-shifted absorption and emission, enabling the tuning of their color from the blue to the red region of the spectrum.[1]
-
Metal Ion Coordination: Complexation with metal ions often leads to notable shifts in the absorption and emission spectra. This can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as the rigidification of the ligand structure upon coordination.[5][7]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) represents the efficiency of the emission process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
-
Structural Rigidity: Molecules with more rigid structures tend to exhibit higher quantum yields. This is because rigidity minimizes non-radiative decay pathways, such as vibrational relaxation.[7] Chelation of Schiff bases with metal ions often enhances fluorescence by increasing rigidity and reducing energy loss through non-radiative processes.[7]
-
Excited State Intramolecular Proton Transfer (ESIPT): Some Schiff bases exhibit ESIPT, a process that can lead to a large Stokes shift (the difference between the absorption and emission maxima) and dual emission. This phenomenon is highly dependent on the solvent environment and the presence of specific functional groups that can facilitate proton transfer.
Solvatochromism: The Influence of the Environment
Solvatochromism is the change in the color of a solute when dissolved in different solvents, reflecting the differential solvation of the ground and excited states.[8]
-
Positive and Negative Solvatochromism: Schiff bases can exhibit positive (red shift) or negative (blue shift) solvatochromism with increasing solvent polarity.[8] This behavior is dictated by the change in the dipole moment of the molecule upon excitation. For example, a larger dipole moment in the excited state compared to the ground state will be stabilized to a greater extent by polar solvents, resulting in a red shift.[9]
-
Hydrogen Bonding Effects: In protic solvents, hydrogen bonding can significantly influence the photophysical properties. Strong hydrogen bonding can stabilize the excited state, leading to red-shifted emission.[10]
Aggregation-Induced Emission (AIE)
While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a class of Schiff bases exhibits the opposite phenomenon: aggregation-induced emission (AIE).[11]
-
Mechanism of AIE: AIE is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state.[12] In solution, these molecules can undergo non-radiative decay through rotational and vibrational motions. In aggregates, these motions are hindered, forcing the excited state to decay radiatively, thus enhancing fluorescence.[11][13]
-
Applications of AIEgens: AIE-active Schiff bases are highly promising for applications in bioimaging and sensing, as they can be designed to fluoresce upon binding to a target analyte or aggregating in a specific cellular environment.[14]
Comparative Data of Schiff Base Derivatives
| Derivative Type | Key Structural Feature | Typical Absorption Max (nm) | Typical Emission Max (nm) | Quantum Yield (ΦF) | Noteworthy Properties |
| Salen-type | Tetradentate ligand with two imine and two hydroxyl groups | 300-450 | 400-600 | Variable, can be enhanced by metalation | Excellent chelating agents, tunable properties through substituents.[1] |
| Phenylbenzoxazole-containing | Heterocyclic aromatic system | 350-450 | 450-550 | Can be high in aggregated state | Often exhibit Aggregation-Induced Emission (AIE).[11] |
| Naphthalimide-based | Naphthalimide fluorophore | 400-500 | 500-600 | Moderate to high | Can act as fluorescent sensors for metal ions.[12] |
| Pyrazole-based | Pyrazole heterocyclic ring | 300-400 | 400-550 | Variable | Used in chemosensors due to specific binding interactions.[15] |
| Indole-containing | Indole moiety | 290-440 | Deep-blue emission | - | Can exhibit deep-blue fluorescence.[3] |
Experimental Protocols for Photophysical Characterization
A thorough understanding of the photophysical properties of Schiff base derivatives requires a systematic experimental approach.
Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization of Schiff base derivatives.
Step-by-Step Methodologies
1. UV-Vis Absorption Spectroscopy [16]
-
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).
-
Protocol:
-
Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., DMSO, ethanol) of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Record the absorbance spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the λmax values from the spectra.
-
Plot absorbance at λmax versus concentration. The molar absorption coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
2. Photoluminescence (PL) Spectroscopy [16]
-
Objective: To determine the excitation and emission spectra and the Stokes shift.
-
Protocol:
-
Using a dilute solution of the Schiff base derivative (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), place the cuvette in a spectrofluorometer.
-
To obtain the emission spectrum, excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission wavelengths.
-
To obtain the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths.
-
The Stokes shift is the difference in nanometers between the λmax of absorption and the λmax of emission.
-
3. Fluorescence Quantum Yield (ΦF) Determination (Relative Method) [17]
-
Objective: To determine the fluorescence quantum yield relative to a known standard.
-
Protocol:
-
Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption and emission spectra of both the sample and the standard.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Factors Influencing Photophysical Properties
The photophysical behavior of Schiff bases is a delicate interplay of various structural and environmental factors.
Structural Modifications
The strategic placement of substituents on the aromatic rings of the aldehyde or amine precursors allows for fine-tuning of the electronic properties.[6] Electron-donating groups generally lead to a red shift in both absorption and emission, while electron-withdrawing groups can have the opposite effect.[6] The nature of the linkage between the aromatic rings also plays a crucial role in determining the overall conjugation and rigidity of the molecule.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly impact the excited state of the Schiff base, leading to solvatochromic shifts.[8] This sensitivity to the local environment is a key feature exploited in the design of fluorescent probes for sensing applications.
pH and Metal Ion Coordination
The presence of acidic or basic functional groups can render the photophysical properties of a Schiff base pH-dependent.[18] Protonation or deprotonation can alter the electronic structure and lead to changes in fluorescence.[15] Similarly, the coordination of metal ions can dramatically modulate the fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[7][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a solvatochromic urea-schiff base derivative: Investigating optical properties, hydrogen bonding effect, copper ion sensing, computational analysis, DNA and β-cyclodextrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schiff base particles with aggregation-induced enhanced emission: random aggregation preventing π–π stacking - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Aggregation-induced Emission Active Naphthalimide Derived Schiff Base for Detecting Cu2+ and Its Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aggregation-induced enhanced fluorescence emission of chiral Zn(ii) complexes coordinated by Schiff-base type binaphthyl ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Schiff base fluorescent sensor with aggregation induced emission characteristics for the sensitive and specific Fe3+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 17. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. ijcrt.org [ijcrt.org]
A Researcher's Guide to Validating Antimicrobial Assay Results for 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde Derivatives
In the ever-evolving landscape of antimicrobial drug discovery, the validation of assay results is paramount to the integrity and progression of research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the antimicrobial efficacy of a promising class of compounds: derivatives of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde. By integrating established protocols with the underlying scientific principles, this document serves as a practical resource for generating robust and reproducible data.
The core of this guide is built upon the synthesis of established methodologies, drawing from the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will delve into the nuances of experimental design, the rationale behind procedural steps, and the critical importance of self-validating systems to ensure the trustworthiness of your findings.
The Chemical Scaffold: A Foundation for Antimicrobial Activity
While this compound itself has limited documented intrinsic antimicrobial activity, its halogenated phenolic aldehyde structure serves as a versatile scaffold for the synthesis of novel derivatives with enhanced potency. Research has demonstrated that modifications to this core structure, such as the formation of sulfonamides, benzamides, and chalcones, can yield compounds with significant inhibitory and bactericidal effects against a range of clinically relevant pathogens. This guide will focus on the rigorous evaluation of these promising derivatives.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the in vitro activity of a compound against a specific microorganism. This is typically quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]
A critical aspect of interpreting these results lies in the MBC/MIC ratio. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[2] This distinction is vital in drug development, as bactericidal agents are often preferred for treating serious infections.
Experimental Protocols for Robust Validation
To ensure the scientific integrity of your results, adherence to standardized and well-validated protocols is non-negotiable. The following sections detail the step-by-step methodologies for determining the MIC and MBC of this compound derivatives.
Workflow for Antimicrobial Susceptibility Testing
Sources
A Comparative Guide to Salicylaldehyde-Based Ligands in Coordination Chemistry: 3,5-di-tert-butylsalicylaldehyde vs. 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde
In the intricate world of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for specific applications, from catalysis to materials science and drug development. Substituted salicylaldehydes are a cornerstone of ligand synthesis, offering a versatile scaffold that can be readily modified to fine-tune the steric and electronic environment of a coordinated metal center. This guide provides an in-depth comparison of two such derivatives: the well-studied 3,5-di-tert-butylsalicylaldehyde and the less explored 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.
While 3,5-di-tert-butylsalicylaldehyde is a key component of highly successful catalysts, such as Jacobsen's catalyst for asymmetric epoxidation, the properties of complexes derived from this compound remain largely uncharted territory. This guide will leverage the extensive knowledge of the former to predict and contextualize the potential of the latter, providing researchers with a framework for future investigations. We will delve into the distinct steric and electronic signatures of these ligands, their impact on the geometry and stability of their metal complexes, and their prospective performance in catalytic applications.
The Ligand Scaffold: Synthesis and Structural Features
The journey to a functional metal complex begins with the synthesis of the organic ligand. The preparation of both salicylaldehyde derivatives starts from substituted phenols, but the specific strategies reflect the desired substitution patterns.
3,5-di-tert-butylsalicylaldehyde is commercially available but can be synthesized from 2,4-di-tert-butylphenol via the Duff reaction, which introduces a formyl group onto the aromatic ring. This reaction typically involves heating the phenol with hexamethylenetetramine in an acidic medium.
This compound , on the other hand, is not as readily available. Its synthesis would likely commence with 4-tert-butylphenol. A plausible synthetic route would involve the chlorination of 4-tert-butylphenol at the position ortho to the hydroxyl group, followed by formylation to introduce the aldehyde functionality.
The seemingly subtle differences in the placement and nature of the substituents on the salicylaldehyde ring give rise to profound distinctions in their coordination behavior.
A Tale of Two Ligands: Steric and Electronic Effects
The substituents on the salicylaldehyde ring dictate the ligand's interaction with a metal center. The interplay of steric hindrance and electronic effects is crucial in determining the geometry, stability, and reactivity of the resulting coordination complex.
3,5-di-tert-butylsalicylaldehyde: The Bulky Donor
This ligand is characterized by two bulky tert-butyl groups at the 3 and 5 positions. The tert-butyl group at the 3-position provides significant steric shielding around the coordination sphere of the metal ion. This steric hindrance can influence the coordination number of the metal, often preventing the formation of higher-coordinate species and favoring specific geometries. The tert-butyl groups are also weakly electron-donating through induction and hyperconjugation. This electronic effect increases the electron density on the phenolate oxygen, enhancing its donor capacity and potentially stabilizing higher oxidation states of the coordinated metal.
This compound: An Asymmetric Profile
In contrast, this ligand presents a more nuanced steric and electronic profile. It possesses a single tert-butyl group at the 4-position and a chloro group at the 5-position. The steric bulk is considerably reduced compared to its di-tert-butyl counterpart, which could allow for more flexibility in the coordination geometry and potentially permit the formation of complexes with higher coordination numbers.
Electronically, the situation is more complex. The tert-butyl group is electron-donating, while the chloro group is electron-withdrawing. The chloro group's inductive effect will decrease the electron density on the phenolate oxygen, making it a weaker donor. This can influence the stability of the metal-ligand bond and the redox potential of the metal center.
| Property | This compound | 3,5-di-tert-butylsalicylaldehyde |
| Molecular Formula | C11H13ClO2 | C15H22O2 |
| Molecular Weight | 212.67 g/mol | 234.34 g/mol |
| Substituents | 4-tert-butyl, 5-chloro | 3,5-di-tert-butyl |
| Predicted Steric Hindrance | Moderate | High |
| Predicted Electronic Effect | Weakly electron-donating overall | Strongly electron-donating |
Table 1. Comparison of the physical and electronic properties of the two salicylaldehyde derivatives.
Coordination Chemistry: From Ligand to Complex
The true functional potential of these ligands is realized upon coordination to a metal ion. They are most commonly employed in the formation of Schiff base ligands, typically through condensation with a primary amine. These Schiff bases, particularly the salen-type ligands derived from diamines, are excellent chelating agents for a wide range of transition metals.
Coordination Complexes of 3,5-di-tert-butylsalicylaldehyde
The coordination chemistry of Schiff bases derived from 3,5-di-tert-butylsalicylaldehyde is well-documented. For instance, condensation with ethylenediamine yields the corresponding salen ligand, which readily forms stable, typically square-planar or square-pyramidal complexes with metals like Mn(III), Co(II), Ni(II), and Cu(II). The bulky tert-butyl groups play a crucial role in preventing dimerization and influencing the catalytic activity of these complexes. In the case of Jacobsen's catalyst, these groups are believed to create a chiral pocket that directs the stereochemical outcome of the epoxidation reaction.
Predicted Coordination Behavior of this compound
For Schiff base ligands derived from this compound, we can anticipate some key differences in their coordination chemistry:
-
Geometry: The reduced steric hindrance may allow for the formation of complexes with different geometries, potentially including octahedral structures, depending on the metal ion and reaction conditions.
-
Stability: The electron-withdrawing chloro group will likely reduce the basicity of the phenolate oxygen, potentially leading to complexes with lower thermodynamic stability compared to their di-tert-butyl analogues.
-
Redox Properties: The electron-withdrawing nature of the chloro substituent is expected to make the metal center more electrophilic. This could be advantageous in catalytic reactions where the metal center needs to be more oxidizing.
| Feature | Metal Complex with 3,5-di-tert-butylsalicylaldehyde Schiff Base | Predicted Properties of Metal Complex with this compound Schiff Base |
| Typical Geometry | Square-planar, Square-pyramidal | Potentially more varied, including octahedral |
| Ligand Field Strength | Stronger donor, higher ligand field | Weaker donor, lower ligand field |
| Redox Potential of Metal | Lower | Higher |
| Catalytic Activity | Well-established for asymmetric synthesis | Potentially useful in oxidation catalysis |
Table 2. Comparison of the known and predicted properties of metal complexes derived from the two salicylaldehyde ligands.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a Schiff base ligand and its subsequent complexation with a metal ion. These should be adapted and optimized based on the specific amine and metal salt used.
Protocol 1: Synthesis of a Salen-type Schiff Base Ligand from 3,5-di-tert-butylsalicylaldehyde
This protocol describes the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine.
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 50 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 5 mmol of ethylenediamine dropwise with stirring.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a yellow precipitate indicates product formation.
-
Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of chloroform and ethanol.
Protocol 2: Synthesis of a Metal Complex
This protocol describes the general synthesis of a metal (e.g., Cu(II)) complex of the Schiff base ligand.
-
Ligand Solution: Dissolve 1 mmol of the Schiff base ligand in 30 mL of a suitable solvent (e.g., ethanol or chloroform) in a round-bottom flask, with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve 1 mmol of the metal salt (e.g., copper(II) acetate monohydrate) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A color change and/or precipitation should be observed.
-
Reaction: Reflux the mixture for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Purification: Wash the complex with ethanol to remove any unreacted starting materials, then dry under vacuum.
Conclusion and Future Directions
The comparison between 3,5-di-tert-butylsalicylaldehyde and this compound in coordination chemistry highlights the profound impact of substituent effects on ligand properties and, consequently, on the behavior of their metal complexes. While the former is a well-established building block for robust and sterically demanding ligands, the latter presents an intriguing scaffold with a unique combination of moderate steric bulk and electron-withdrawing character.
The analysis presented in this guide suggests that metal complexes of this compound-derived Schiff bases could exhibit distinct reactivity, particularly in the realm of oxidation catalysis where a more electrophilic metal center is often desirable. The reduced steric hindrance might also open doors to new coordination geometries and catalytic selectivities.
For researchers and drug development professionals, the exploration of less-common substituted salicylaldehydes like this compound offers a promising avenue for the discovery of novel catalysts and metallodrugs with tailored properties. The predictive framework laid out in this guide, grounded in the established chemistry of its well-known counterpart, provides a solid foundation for embarking on such exploratory research.
References
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. PMC. [Link]
-
Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. [Link]
-
Synthesis, characterization and antimicrobial activity of 3,5-di-tert-butylsalicylaldehyde-S-methylthiosemicarbazones and their Ni(II) complexes. ResearchGate. [Link]
-
Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher. [Link]
-
3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023. PubChem. [Link]
-
IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. IR spectra of the 3,5-di-tert-butylsalicylaldehyde ligands and titanium complexes. [Link]
-
3,5-Di-tert-butylsalicylaldehyde. Wikipedia. [Link]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
As researchers and drug development professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted phenol and a chlorinated organic compound. This structure informs the necessary precautions.
Causality Behind the Concern : The presence of a chlorine atom on the aromatic ring classifies this compound as a halogenated organic .[1] Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[2] Furthermore, as a phenolic derivative, it poses significant health risks upon exposure.[3][4]
The Globally Harmonized System (GHS) classification for similar compounds provides a clear summary of the risks.[5][6]
Table 1: Chemical Profile & GHS Hazard Summary | Property | Information | Source | | :--- | :--- | :--- | | Chemical Name | this compound | - | | Synonyms | 5-Chloro-4-tert-butylsalicylaldehyde | - | | GHS Pictograms |
|[5] | | Signal Word | Warning |[5][6] | | Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[5][6] | | Precautionary Stmts. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |[5][6] |Core Disposal Protocol: A Step-by-Step Guide
Disposal is not merely discarding; it is a structured process of segregation, containment, and documentation. Adherence to this protocol is a self-validating system for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is your first line of defense. Before handling the waste container or the chemical itself, ensure you are wearing the following:
-
Eye Protection : Chemical splash goggles are mandatory.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection : Wear chemical-resistant gloves. Given the chlorinated and phenolic nature of the compound, butyl rubber, neoprene, or double-layered nitrile gloves are recommended for robust protection.[3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Body Protection : A fully buttoned lab coat is required. For transfers involving larger quantities where splashes are possible, a chemically resistant apron is advisable.[3]
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct final disposal.
-
Designate as Halogenated Organic Waste : All waste containing this compound, whether it's the pure solid, contaminated materials (e.g., weigh boats, gloves), or solutions, must be classified as Hazardous Halogenated Organic Waste .[1][8]
-
No Mixing : Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream.[1] Mixing can complicate the disposal process and may be a violation of hazardous waste regulations.
-
No Drain Disposal : Under no circumstances should this chemical or its solutions be disposed of down the sink.[8][9] This is crucial to prevent environmental contamination.
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Use a Compatible Container : Collect waste in a designated, leak-proof container with a secure, screw-top lid.[4][8] The container must be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).
-
Keep Container Closed : The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][9] This minimizes the release of vapors and prevents spills.
-
Store in Secondary Containment : Place the primary waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[9]
Step 4: Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Label Immediately : Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[8]
-
Required Information : The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]
-
A list of all components and their approximate concentrations if it is a mixed waste.
-
The relevant hazard warnings (e.g., "Irritant," "Corrosive").
-
The date when waste was first added (the "accumulation start date").
-
The name of the principal investigator or laboratory contact.
-
Step 5: Storage and Disposal Arrangement
-
Satellite Accumulation Area (SAA) : Store the labeled, sealed waste container in a designated SAA within your laboratory. This area should be away from ignition sources and incompatible materials.[3][9]
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[10] Only trained, authorized personnel should handle the final transport and disposal of hazardous waste.[10] The ultimate disposal method will be a permitted hazardous waste incinerator.[1]
Decontamination and Spill Management
Accidents can happen, and preparation is key to a safe response.
-
Glassware and Equipment : To decontaminate glassware, rinse it with a suitable organic solvent (e.g., acetone or ethanol) into the designated halogenated organic waste container. Follow this with a standard wash using soap and water.
-
Small Spills : For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the hazardous waste container.[5] Clean the affected area with soap and water.[4] All cleanup materials (gloves, wipes) must also be disposed of as halogenated organic waste.
-
Skin Exposure : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.[11]
-
Eye Exposure : If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
Visual Disposal Workflow
The following diagram illustrates the decision-making process for ensuring the proper disposal of this compound waste streams.
Figure 1: Decision workflow for proper segregation and disposal of the waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . U.S. Government Publishing Office. [Link]
-
EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]
-
Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Standard Operating Procedure for Chlorinated Solvents . USC Nanofabrication Laboratory. [Link]
-
Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol . University of Wollongong. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Academies Press. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. otago.ac.nz [otago.ac.nz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Safe Handling of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde, a substituted phenolic aldehyde, represents a class of compounds with significant potential in medicinal chemistry and material science. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is crucial. Given its nature as a substituted chlorinated phenol, it should be treated as a hazardous substance.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[4][5][7] This primary engineering control is non-negotiable, as it effectively captures and exhausts potentially harmful vapors and dust, minimizing inhalation exposure. The anesthetic effect of some phenols can lead to unnoticed overexposure, making vigilant use of a fume hood critical.[4][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety glasses with side shields or chemical splash goggles | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber, neoprene) | Fully buttoned lab coat | Not typically required when handled in a fume hood |
| Solution Preparation | Chemical splash goggles | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber, neoprene) | Fully buttoned lab coat; chemical-resistant apron for larger volumes | Not typically required when handled in a fume hood |
| Reaction Monitoring/Sampling | Chemical splash goggles | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber, neoprene) | Fully buttoned lab coat | Not typically required when handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron or suit over a lab coat | Air-purifying respirator with organic vapor cartridges may be necessary for large spills |
Rationale for PPE Selection:
-
Eye Protection : Due to the potential for serious eye irritation or damage from substituted phenols, chemical splash goggles are mandatory for handling solutions.[1][3][8]
-
Hand Protection : Phenolic compounds can be readily absorbed through the skin, leading to systemic toxicity.[4][6] Double-gloving with a robust outer glove material like butyl rubber or neoprene offers enhanced protection against both the chemical itself and the solvents it may be dissolved in.[4][7]
-
Body Protection : A standard lab coat protects against minor splashes. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of safety.[4][7]
Visualizing PPE Selection: A Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Before handling, ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE as outlined in the table above.
-
To minimize dust inhalation when weighing the solid, carefully handle the container and avoid creating airborne particles.
-
Use a disposable weighing boat or paper. After weighing, the boat/paper should be disposed of as hazardous waste.
2. Solution Preparation:
-
Always add the solid this compound to the solvent slowly to avoid splashing.
-
Prepare solutions in appropriate, clearly labeled containers.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination:
-
Glassware and Equipment : All glassware and equipment that have been in contact with the chemical must be decontaminated. A triple rinse with a suitable organic solvent (such as acetone or ethanol), followed by washing with soap and hot water, is a recommended procedure.[9] The solvent rinsate must be collected and disposed of as hazardous waste.
-
Work Surfaces : Decontaminate the work surface within the fume hood with an appropriate solvent and then soap and water after each use.[10]
-
Personal Decontamination : In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[10][11] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][11]
Disposal:
All waste containing this compound, whether in solid form, in solution, or as contaminated materials, must be treated as hazardous waste.[12][13]
| Waste Stream | Container Type | Labeling | Disposal Protocol |
| Solid Waste | Sealable, labeled plastic bag or container | "Hazardous Waste: this compound" | Place in the designated solid hazardous waste container for your facility. |
| Liquid Waste (Organic Solvents) | Labeled, sealed, and compatible solvent waste container | "Hazardous Waste: Chlorinated Organic Solvents" with a list of contents | Follow your institution's guidelines for chlorinated solvent waste disposal. |
| Contaminated PPE (Gloves, etc.) | Sealable, labeled plastic bag | "Hazardous Waste: Contaminated PPE" | Dispose of in the designated solid hazardous waste container. |
Visualizing the Disposal Workflow
Caption: A flowchart outlining the correct procedure for segregating and disposing of waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
USC Viterbi School of Engineering. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
-
protocols.io. (2020, September 9). Phenol First Aid and Personal Protective Equipment. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. carlroth.com [carlroth.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
